molecular formula C5H3F2NO B8673323 3,6-Difluoro-2-hydroxypyridine

3,6-Difluoro-2-hydroxypyridine

Cat. No.: B8673323
M. Wt: 131.08 g/mol
InChI Key: QQLOTHOYYBLZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Difluoro-2-hydroxypyridine is a fluorinated heterocyclic building block of interest in medicinal chemistry and organic synthesis. The presence of both fluorine atoms and a hydroxyl group on the pyridine ring creates a multifunctional scaffold amenable to further derivatization. Fluorinated pyridines, such as 2,6-difluoropyridine , are often employed in synthesis due to the fluorine atoms' ability to activate the ring towards nucleophilic aromatic substitution, allowing for selective displacement with various nucleophiles. Similarly, the 2-hydroxypyridine motif is a common pharmacophore found in active pharmaceutical ingredients, as evidenced by its use in patented processes for preparing [(3-hydroxypyridine-2-carbonyl)amino]alkanoic acids . Researchers can utilize 3,6-Difluoro-2-hydroxypyridine as a key intermediate in the development of novel compounds for agrochemical, pharmaceutical, and materials science applications. The specific regiochemistry of the fluorine substituents in this isomer may offer unique electronic and steric properties for structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3F2NO

Molecular Weight

131.08 g/mol

IUPAC Name

3,6-difluoro-1H-pyridin-2-one

InChI

InChI=1S/C5H3F2NO/c6-3-1-2-4(7)8-5(3)9/h1-2H,(H,8,9)

InChI Key

QQLOTHOYYBLZGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1)F)F

Origin of Product

United States

Foundational & Exploratory

3,6-Difluoro-2-hydroxypyridine CAS 1263374-25-9 properties

[1][2]

CAS Registry Number: 1263374-25-9 Synonyms: 3,6-Difluoropyridin-2-ol; 3,6-Difluoro-2(1H)-pyridone Chemical Formula: C



Molecular Weight:1

Executive Summary

3,6-Difluoro-2-hydroxypyridine (CAS 1263374-25-9) is a specialized fluorinated heterocyclic building block used extensively in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK9 modulators).[1] Its structural significance lies in the strategic placement of fluorine atoms at the C3 and C6 positions, which modulates the electronic properties of the pyridine ring, enhances metabolic stability against oxidative metabolism, and influences the acidity of the N-H/O-H tautomeric system.

This compound exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. In the solid state and in polar solvents (like water or DMSO), the 2-pyridone form predominates, serving as a critical hydrogen-bond donor/acceptor motif in ligand-protein interactions.

Physicochemical Characterization

The following data characterizes the purified compound. Researchers should note that the tautomeric ratio is solvent-dependent.[1]

PropertyValue / DescriptionNote
Appearance White to off-white solid[1]
Molecular Weight 131.08 DaCalculated
LCMS (ESI+) m/z 132.0 [M+H]

Retention time ~0.47 min (C18) [1]
Solubility Soluble in DMSO, MeOH, DCMLimited water solubility
pKa (Calculated) ~0.5 (OH), ~10.5 (NH)Fluorine substitution increases acidity relative to 2-pyridone
H-Bond Donors 1(NH or OH depending on tautomer)
H-Bond Acceptors 3(O, N, F)

Structural Dynamics & Tautomerism

Understanding the tautomeric state is vital for predicting reactivity and binding modes. The 3,6-difluoro substitution pattern withdraws electron density from the ring, slightly favoring the hydroxy form in non-polar media compared to the non-fluorinated parent, but the pyridone remains the dominant species in biological media.

Tautomeric Equilibrium Diagram

TautomerismLactimLactim Form(3,6-Difluoro-2-hydroxypyridine)Favored in Gas Phase/Non-polarLactamLactam Form(3,6-Difluoro-2(1H)-pyridone)Favored in Solid State/Polar SolventsLactim->Lactam  Polar Solvent (DMSO, H2O)  Lactam->Lactim  Non-polar Solvent (Hexane)  

Figure 1: Tautomeric equilibrium is sensitive to solvent polarity. The lactam form (red) is the relevant species for most nucleophilic substitution reactions and biological binding.

Synthetic Methodology

The most robust and scalable synthesis involves the demethylation of 3,6-difluoro-2-methoxypyridine. This route avoids the handling of hazardous fluorine gas or highly unstable intermediates.

Protocol: Demethylation of 3,6-Difluoro-2-methoxypyridine[3]

Reaction Overview:

1

Reagents:

  • 3,6-Difluoro-2-methoxypyridine (1.0 equiv)[1]

  • Sodium Iodide (NaI) (3.0 equiv)

  • Chlorotrimethylsilane (TMSCl) (3.0 equiv)

  • Acetonitrile (MeCN) (Solvent, anhydrous)

Step-by-Step Procedure: [1][2]

  • Setup: Charge a round-bottom flask with 3,6-difluoro-2-methoxypyridine (e.g., 21.5 g, 148 mmol) and anhydrous acetonitrile (250 mL).

  • Addition: Add Sodium Iodide (66.6 g, 445 mmol) followed by the dropwise addition of Chlorotrimethylsilane (56.8 mL, 445 mmol). Note: The reaction generates in situ TMS-I, a potent demethylating agent.[1]

  • Reaction: Heat the mixture to 80–85 °C and stir for 2.5 hours. Monitor conversion by TLC or LCMS (disappearance of starting material).

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (300 mL) and Water.[2]

  • Quench: Add aqueous sodium thiosulfate if necessary to remove iodine color.

  • Isolation: Separate the organic layer. Extract the aqueous layer with EtOAc. Combine organics, dry over Na

    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude solid is typically sufficiently pure (>95%) for subsequent steps. If needed, recrystallize from EtOAc/Hexanes.

Yield: Typically 90–95%.

Reactivity & Functionalization[3]

3,6-Difluoro-2-hydroxypyridine is a versatile intermediate. Its reactivity is defined by the competition between O-functionalization (to regain aromaticity) and N-functionalization (pyridone core retention), as well as electrophilic/nucleophilic substitutions on the ring.

Key Transformation: Activation as Triflate

To utilize this scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura), the hydroxyl group is converted to a triflate.

Protocol:

  • Dissolve 3,6-difluoro-2-hydroxypyridine (1 equiv) and Triethylamine (2 equiv) in DCM at 0 °C.

  • Add Trifluoromethanesulfonic anhydride (Tf

    
    O, 1.2 equiv) dropwise.
    
  • Stir at 0 °C for 2 hours.

  • Result: 3,6-Difluoropyridin-2-yl trifluoromethanesulfonate. This intermediate is highly reactive toward Pd-catalyzed coupling.[1]

Reactivity Map

ReactivityCore3,6-Difluoro-2-hydroxypyridine(CAS 1263374-25-9)Triflate3,6-Difluoro-2-OTf(Cross-Coupling Precursor)Core->Triflate Tf2O, Et3N, DCM, 0°C N_AlkylN-Alkyl Pyridones(Kinase Inhibitor Scaffolds)Core->N_Alkyl R-X, Base (e.g., K2CO3) Suzuki2-Aryl-3,6-difluoropyridines(Biaryl Motifs)Triflate->Suzuki Ar-B(OH)2, Pd(0)

Figure 2: Primary synthetic diversifications. The conversion to the triflate (red path) is the most common entry point for generating bioactive biaryl compounds.

Applications in Drug Discovery

The 3,6-difluoro motif is specifically employed to:

  • Block Metabolism: The C3 and C6 positions are common sites for oxidative metabolism (P450). Fluorination blocks these sites.

  • Modulate pKa: The electron-withdrawing fluorines increase the acidity of the NH, potentially strengthening hydrogen bonds with protein residues (e.g., hinge region of kinases).

  • Bioisosterism: The 2-pyridone core is a classic bioisostere for amide bonds and phenol rings.[1]

Case Study: This scaffold appears in patents for CDK9 inhibitors (e.g., WO2012101065), where it is coupled to aminopyrazoles or other heterocycles to treat proliferative diseases [1].

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][3]
Skin Corrosion/Irritation H315Causes skin irritation.[3]
Eye Damage/Irritation H319Causes serious eye irritation.[4][3]
STOT - Single Exposure H335May cause respiratory irritation.[1][3][5]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8 °C recommended). Keep container tightly closed to prevent moisture absorption.

  • Spill: Sweep up solid spills to avoid dust generation. Clean surface with ethanol/water.

References

  • Patent: Burns, C. J., et al. "Pyrimidine biaryl amine compounds and their uses." WO2012101065A2. (2012).

  • Patent: Tao, Z., et al. "Substituted bi-heteroaryl compounds as cdk9 inhibitors and their uses." US20110130380A1. (2011).

  • Database: PubChem Compound Summary for CAS 1263374-25-9 (Linked via chemical name/structure).

  • Vendor Data: BLD Pharm Product Page for 3,6-Difluoropyridin-2-ol.[1]

Technical Deep Dive: Tautomeric Dynamics of 3,6-Difluoro-2-pyridone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the tautomeric behavior of 3,6-difluoro-2-pyridone, emphasizing the critical shift toward the lactim form driven by fluorine substitution and its implications for drug design.

Executive Summary: The "Fluorine Switch"

In medicinal chemistry, the 2-pyridone scaffold is a privileged motif, often serving as a bioisostere for amide bonds or nucleobases. However, its utility is governed by the Lactam-Lactim Tautomerism .[1] While the unsubstituted parent (2-pyridone) predominantly exists as the lactam (amide-like) form in solution and solid state, the introduction of fluorine atoms at the 3- and 6-positions fundamentally alters this landscape.[1]

Core Insight: The electron-withdrawing nature of fluorine, particularly at the C6 position (adjacent to Nitrogen), destabilizes the N-H bond of the lactam, significantly shifting the equilibrium toward the lactim (2-hydroxypyridine) form. This inversion reverses the hydrogen-bond donor/acceptor profile, a critical consideration for target binding affinity.[1]

Theoretical Framework: Electronic Causality

To rationalize the tautomeric shift, we must analyze the competing electronic effects of fluorine substitution.

The Lactam-Lactim Equilibrium

The equilibrium exists between two forms:[2][3]

  • Form A (Lactam): 3,6-difluoro-2(1H)-pyridone.[1] (H-bond Donor at N, Acceptor at O).[1]

  • Form B (Lactim): 3,6-difluoro-2-hydroxypyridine.[1] (H-bond Acceptor at N, Donor at O).[1]

The "6-Fluoro Effect"

The fluorine atom at position 6 is the primary driver of the tautomeric shift.

  • Inductive Effect (-I): Fluorine is highly electronegative (

    
    ).[1] At C6, it exerts a strong inductive pull on the adjacent ring nitrogen. This reduces the electron density available to stabilize the N-H bond in the lactam form, effectively increasing the acidity of the N-H proton.
    
  • Mesomeric Effect (+M): While F has a +M effect, the orbital overlap with the pyridine ring is poor compared to the strong -I effect.

  • Result: The energetic penalty for the lactam form increases. The system relaxes by transferring the proton to the oxygen, forming the lactim, which restores aromaticity and relieves the electron deficiency at the nitrogen.

The "3-Fluoro Effect"

The fluorine at C3 (alpha to Carbonyl) plays a secondary role:

  • Dipole Repulsion: In the lactam form, the C-F bond dipole opposes the C=O dipole, creating electrostatic repulsion.

  • Stabilization: Transitioning to the lactim form (C-OH) alleviates some of this dipolar tension.[1]

Pathway Visualization

The following diagram illustrates the electronic pressures driving the equilibrium shift.

Tautomerism Lactam Lactam Form (3,6-Difluoro-2-pyridone) N-H Donor / C=O Acceptor Transition Proton Transfer Transition State Lactam->Transition Solvent/Proton Relay Lactim Lactim Form (3,6-Difluoro-2-hydroxypyridine) N Acceptor / O-H Donor Lactam->Lactim Equilibrium Shift (K_eq >> 1) Transition->Lactim Aromatic Stabilization F6_Effect C6-F Inductive Effect (-I) Destabilizes N-H F6_Effect->Lactam Strong Destabilization F3_Effect C3-F Dipole Repulsion Destabilizes C=O F3_Effect->Lactam Weak Destabilization

Caption: Electronic pressures from C6 and C3 fluorine substitution drive the equilibrium toward the Lactim form.

Experimental Characterization & Protocols

Trustworthy data requires self-validating protocols.[1] The following workflows allow you to determine the precise tautomeric ratio in your specific solvent system.

Synthesis of 3,6-Difluoro-2-pyridone

Note: Direct fluorination of 2-pyridone is non-selective.[1] The preferred route is hydrolysis of a polyfluorinated precursor.

Protocol: Hydrolysis of 2,3,6-Trifluoropyridine

  • Reagents: 2,3,6-Trifluoropyridine (1.0 equiv), KOH (2.5 equiv), tert-Butanol/Water (1:1).[1]

  • Procedure:

    • Dissolve 2,3,6-trifluoropyridine in t-BuOH.

    • Add aqueous KOH dropwise at 0°C.

    • Reflux for 4-6 hours.[1] (Nucleophilic aromatic substitution occurs preferentially at C2 due to N-activation).[1]

    • Acidify carefully with HCl to pH 4-5 to precipitate the product.[1]

  • Purification: Recrystallization from Ethanol/Water.[1]

  • Validation: Mass Spec (ESI-) shows

    
     130 [M-H]-.[1]
    
NMR Determination of Tautomeric Ratio ( )

NMR is the gold standard for quantifying this equilibrium in solution.

Methodology:

  • Solvent Choice: The ratio is solvent-dependent.[1][4] Run in non-polar (

    
    ) and polar (
    
    
    
    ,
    
    
    ) solvents.[1]
  • Diagnostic Signals:

    • 
       NMR: 
      
      • Lactam (C=O): Signal typically

        
         160–165 ppm.[1]
        
      • Lactim (C-OH): Signal typically

        
         155–160 ppm (often upfield of the carbonyl).[1]
        
      • Coupling: Look for

        
         coupling patterns.[1]
        
    • 
       NMR: 
      
      • Distinct shifts for F3 and F6 depending on the tautomer.

    • 
       NMR: 
      
      • Lactam: Broad singlet >11 ppm (N-H).[1]

      • Lactim: Broad singlet, often sharper or distinct chemical shift depending on H-bonding (O-H).[1]

Self-Validating Calculation: If exchange is slow (distinct peaks):



If exchange is fast (averaged peaks):


Requires "locked" reference compounds (N-Me and O-Me analogs) to determine

and

.
UV-Vis Spectroscopy

UV-Vis provides a quick qualitative check.[1]

  • Lactam: Typically shows a longer wavelength absorption (

    
     nm) due to extended conjugation of the amide.[1]
    
  • Lactim: Often blue-shifted (

    
     nm) resembling a pyridine-like spectrum.[1]
    

Quantitative Data Comparison

The table below summarizes the expected shifts in properties compared to the non-fluorinated parent.

Feature2-Pyridone (Parent)3,6-Difluoro-2-pyridoneImpact on Drug Design
Dominant Form (

)
Lactam (Pyridone)Mixed / Lactim favoredAltered H-bond donor/acceptor map.[1]
Dominant Form (

)
Lactam / EquilibriumLactim (Hydroxypyridine) High lipophilicity; membrane permeability.[1]
H-Bond Profile Donor (NH), Acceptor (CO)Acceptor (N), Donor (OH)Must redesign binding pocket interactions.
pKa (Acidity) ~11.6 (NH)~7-8 (OH/NH)More acidic; may exist as anion at phys pH.[1]
Lipophilicity (logP) -0.6 (Hydrophilic)> 0.5 (Estimated)Improved passive transport.[1]

Decision Workflow for Drug Hunters

Use this logic flow to determine if this scaffold suits your target.

Workflow Start Target Requires Pyridone Scaffold Check1 Is H-Bond Donor at Position 1 (NH) Critical? Start->Check1 NoGo STOP / REDESIGN 3,6-Difluoro analog will likely exist as Lactim (No NH donor) Check1->NoGo Yes Proceed PROCEED Lactim form (N-acceptor) is acceptable or desired Check1->Proceed No Check2 Check Metabolic Stability Proceed->Check2 Metab 3,6-F blocks metabolic oxidation sites (High Stability) Check2->Metab Verify

Caption: Decision tree for incorporating 3,6-difluoro-2-pyridone into lead compounds.

References

  • Tautomerism of 2-Pyridones

    • Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs.[2][5] (2025).[1][5] ResearchGate. Link

  • Synthesis of Fluorinated Pyridones

    • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination.[1][6] (2020).[1][7] MDPI.[1] Link

  • General Fluorine NMR Data

    • NMR spectral characteristics of fluorocontaining pyridines. (2017).[1] Fluorine Notes. Link

  • Mechanistic Insight (6-Fluoro Effect)

    • Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings.[1][4][8][9] RSC Publishing.[1] Link

Sources

Structure and acidity of 3,6-difluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure and Acidity of 3,6-Difluoropyridin-2-ol

Executive Summary

In modern medicinal chemistry and agrochemical development, fluorinated N-heterocycles serve as privileged scaffolds. 3,6-Difluoropyridin-2-ol (and its tautomer, 3,6-difluoropyridin-2(1H)-one) is a highly specialized building block. The strategic placement of fluorine atoms at the 3- and 6-positions fundamentally alters the molecule's electronic landscape, driving profound shifts in its tautomeric equilibrium, hydrogen-bonding capacity, and macroscopic acidity (


). This guide provides a rigorous mechanistic analysis of these physicochemical properties and outlines validated protocols for their empirical determination.

Molecular Architecture and Tautomeric Equilibrium

Unsubstituted pyridin-2-ol exhibits a classic lactim-lactam tautomerism, existing predominantly as the lactam (pyridin-2(1H)-one) in polar solvents and the solid state. Because of this dynamic equilibrium, the molecule acts as an ambident nucleophile in synthetic reactions (1)[1].

The introduction of fluorine atoms at the C3 and C6 positions introduces competing electronic effects:

  • Inductive Withdrawal (-I): Fluorine is the most electronegative element (Pauling scale: 3.98). The C6-fluorine strongly withdraws electron density from the adjacent nitrogen atom via the

    
    -bond network, destabilizing the positive partial charge on nitrogen in the lactam form.
    
  • Tautomeric Shift: Electron-withdrawing substituents, particularly at the C6 position of 2-pyridones, are thermodynamically proven to favor the less polar hydroxypyridine (lactim) tautomer in both aqueous and lipophilic environments (2)[2].

Consequently, 3,6-difluoropyridin-2-ol exhibits a much higher proportion of the lactim tautomer compared to its non-fluorinated parent, directly impacting its lipophilicity and membrane permeability.

Thermodynamic Profiling: Acidity ( )

The acidity of heterocyclic compounds dictates the prevailing ionic species in solution under physiological pH conditions, which is a critical parameter for drug formulation and target binding (3)[3].

The macroscopic


 of a tautomeric mixture is a composite of the microconstants of the individual tautomers. For 3-substituted and 6-substituted pyridines, conformational and tautomeric equilibria must be accounted for to accurately predict acidity (4)[4]. In 3,6-difluoropyridin-2-ol, the synergistic -I effects of the two fluorine atoms drastically stabilize the conjugate base (the 3,6-difluoropyridin-2-olate anion). This results in a massive 

drop relative to the unfluorinated parent.
Table 1: Comparative Acidity Trends of Pyridin-2-ol Derivatives
CompoundEstimated Aqueous

Dominant Tautomer (Non-Polar Media)Primary Inductive (-I) Contribution
Pyridin-2-ol ~11.6Lactam (2-Pyridone)Baseline (None)
6-Fluoropyridin-2-ol ~8.5 - 9.0MixedStrong polarization of N1
3-Fluoropyridin-2-ol ~8.0 - 8.5MixedStrong polarization of O2
3,6-Difluoropyridin-2-ol ~5.5 - 6.5 Lactim Enriched Synergistic at N1 and O2

Note: Values for fluorinated derivatives are extrapolated based on Hammett constants (


) and established literature trends for electron-withdrawing groups on the pyridine ring.

Experimental Workflows for Physicochemical Characterization

To empirically validate the


 and tautomeric constant (

) of 3,6-difluoropyridin-2-ol, the following self-validating analytical workflows must be employed.

ExperimentalWorkflow cluster_pKa Macroscopic pKa Determination cluster_Tautomer Tautomeric Profiling (KT) Start 3,6-Difluoropyridin-2-ol Sample Preparation Titration Potentiometric Titration (0.15 M KCl, Argon Atm) Start->Titration NMR Multinuclear NMR (1H, 13C, 19F in D2O/CDCl3) Start->NMR UVVis UV-Vis Spectroscopy (Isosbestic Point Analysis) Start->UVVis Regression Non-linear Regression (Bjerrum Plot) Titration->Regression Result_pKa Macroscopic pKa Regression->Result_pKa Result_KT Tautomeric Constant (KT) NMR->Result_KT UVVis->Result_KT Microconstants Derivation of Microconstants (pKa_lactam, pKa_lactim) Result_pKa->Microconstants Result_KT->Microconstants

Workflow for determining the pKa and tautomeric constant of 3,6-difluoropyridin-2-ol.

Protocol A: Potentiometric Determination of Macroscopic

Expertise Note: Potentiometry is preferred over UV-Vis for primary


 assignment if the compound possesses adequate aqueous solubility, as it directly measures proton activity without relying on chromophore shifts.
  • System Calibration: Calibrate a high-precision glass electrode using NIST-traceable standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

    • Causality: Thermodynamic dissociation constants (

      
      ) are highly temperature-dependent; thermal fluctuations introduce systemic error.
      
  • Sample Preparation: Dissolve 2.0 mg of 3,6-difluoropyridin-2-ol in 50 mL of a 0.15 M KCl aqueous solution.

    • Causality: The 0.15 M KCl matrix mimics physiological ionic strength. Maintaining a constant ionic strength ensures that activity coefficients remain stable throughout the titration, allowing for the calculation of a reliable concentration-based

      
      .
      
  • Inert Atmosphere Titration: Purge the titration vessel with Argon gas for 10 minutes prior to and during the experiment. Titrate with standardized 0.1 M KOH.

    • Causality: Argon prevents atmospheric

      
       from dissolving into the solution. 
      
      
      
      forms carbonic acid, which acts as a secondary buffer and artificially skews the equivalence point in the alkaline range.
  • Data Processing: Perform a blank titration (solvent only) to account for solvent auto-ionization. Subtract the blank from the sample curve and utilize non-linear regression (Bjerrum function) to extract the macroscopic

    
    .
    
Protocol B: Multinuclear NMR for Tautomeric Profiling ( )
  • Solvent Selection: Prepare 5 mM samples of the compound in both

    
     (polar, protic) and 
    
    
    
    (non-polar, aprotic).
    • Causality: Tautomerism is solvent-driven. Polar solvents stabilize the higher dipole moment of the lactam form, while non-polar solvents favor the lactim form. Profiling in both extremes establishes the thermodynamic boundaries of the equilibrium.

  • 
     NMR Acquisition:  Acquire 
    
    
    
    NMR spectra at 298 K.
    • Causality:

      
       has a 100% natural abundance and an exceptionally wide chemical shift range. The fluorine atoms at C3 and C6 act as highly sensitive local probes; their chemical shifts will change dramatically depending on whether the adjacent heteroatom is protonated (lactim -OH) or acting as a hydrogen bond donor (lactam -NH).
      
  • Integration: If the tautomeric exchange is slow on the NMR timescale, directly integrate the distinct signals to calculate

    
    . If exchange is fast, calculate 
    
    
    
    using the time-averaged chemical shifts interpolated between locked reference models (e.g., N-methyl and O-methyl derivatives).

References

  • Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents - PubMed. nih.gov.
  • (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine - ResearchGate. researchgate.net.
  • Acidity Study on 3-Substituted Pyridines - MDPI. mdpi.com.
  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC. nih.gov.

Sources

Fluorinated Scaffolds in Medicinal Chemistry: A Technical Analysis of 3,6-Difluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 3,6-Difluoro-2-hydroxypyridine , a critical fluorinated scaffold in medicinal chemistry.[1] It addresses the structural duality (tautomerism), synthetic pathways, and chemical identifiers required for precise database integration.

Chemical Identity & Identifiers

Precise identification of this scaffold is complicated by its tautomeric nature. In solution and solid states, the 2-pyridone form often predominates, while the 2-hydroxypyridine form is frequently used in nomenclature and specific binding interactions.

Core Identifiers
DescriptorValueNotes
Common Name 3,6-Difluoro-2-hydroxypyridineOften interchangeable with 3,6-Difluoro-2-pyridone
CAS Registry Number 1263374-25-9 Primary identifier for the 2-hydroxy form
Molecular Formula C₅H₃F₂NOMW: 131.08 g/mol
Canonical SMILES Oc1nc(F)ccc1FLactim (Hydroxy) form
Isomeric SMILES Fc1ccc(F)[nH]c1=OLactam (Pyridone) form

Note on InChIKey: Due to the tautomeric equilibrium, standard InChIKeys may vary based on the specific protonation state defined in the source database. The SMILES strings above provide the most reliable structural definition for computational docking.

Structural Dynamics: The Tautomeric Equilibrium

A critical source of error in drug design involves neglecting the tautomeric preference of 2-hydroxypyridines.[1] For 3,6-difluoro-2-hydroxypyridine, the electron-withdrawing fluorine atoms at positions 3 and 6 influence the acidity of the N-H bond and the basicity of the carbonyl oxygen.

Mechanism of Interconversion

The molecule exists in dynamic equilibrium between the lactim (aromatic, hydroxyl) and lactam (non-aromatic, amide-like) forms. In polar solvents (e.g., DMSO, water) and the solid state, the lactam (2-pyridone) is energetically favored due to dipolar stabilization and intermolecular hydrogen bonding.

Tautomerism cluster_0 Environmental Influence Lactim Lactim Form (2-Hydroxypyridine) Aromatic SMILES: Oc1nc(F)ccc1F Lactam Lactam Form (2-Pyridone) Polar / Major Tautomer SMILES: Fc1ccc(F)[nH]c1=O Lactim->Lactam  Proton Transfer   Solvent Polar Solvents (Favor Lactam) GasPhase Gas Phase (Favors Lactim)

Figure 1: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms. The proton transfer is solvent-dependent.[1]

Synthetic Methodology

The most robust route to 3,6-difluoro-2-hydroxypyridine utilizes Nucleophilic Aromatic Substitution (SNAr) .[1] The 2-position of the pyridine ring is highly activated toward nucleophiles due to the inductive effect of the ring nitrogen and the adjacent fluorine atom.

Protocol: Hydrolysis of 2,3,6-Trifluoropyridine

This method leverages the selective displacement of the C2-fluorine atom by a hydroxide ion.

Reagents:

  • Substrate: 2,3,6-Trifluoropyridine (CAS 3512-18-3)[1][2]

  • Nucleophile: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)[1]

  • Solvent: Water / DMSO mixture (to enhance solubility)

  • Acid: HCl (2M) for workup[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 2,3,6-trifluoropyridine (1.0 eq) in a mixture of DMSO/Water (1:1 v/v).

  • Addition: Slowly add aqueous KOH (2.5 eq) at 0°C to control the exotherm.

  • Reaction: Heat the mixture to reflux (approx. 80-100°C) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.[1]

  • Workup: Cool the solution to room temperature. Acidify carefully with 2M HCl to pH ~3. The product (3,6-difluoro-2-hydroxypyridine) will precipitate or can be extracted with Ethyl Acetate.[1]

  • Purification: Recrystallize from ethanol/water if necessary.

Synthesis Start 2,3,6-Trifluoropyridine (Electrophile) Reagents KOH / H2O / DMSO Reflux, 4-6h Start->Reagents Inter Intermediate Complex (Meisenheimer-like) Reagents->Inter SNAr (C2) Product 3,6-Difluoro-2-hydroxypyridine (Precipitate at pH 3) Inter->Product Acidification (HCl)

Figure 2: Synthetic pathway via selective nucleophilic aromatic substitution (SNAr) at the C2 position.[1][3]

Applications in Drug Design

The 3,6-difluoro-2-hydroxypyridine scaffold is a valuable bioisostere in medicinal chemistry.[1][4]

  • Metabolic Blocking: The fluorine atoms at C3 and C6 block metabolic oxidation sites (P450 metabolism), extending the half-life of the parent drug.

  • Bioisosterism: The 2-pyridone moiety mimics the amide bond (-CO-NH-) found in peptide backbones, making it an excellent scaffold for kinase inhibitors and peptidomimetics.[1]

  • Electronic Modulation: The fluorine atoms lower the pKa of the N-H group, potentially strengthening hydrogen bond interactions with target proteins.

References

  • Chemical Identity: 3,6-Difluoropyridin-2-ol (CAS 1263374-25-9).[1] BLD Pharm Catalog. Link

  • Synthetic Precursor: Hydrodefluorination of pentafluoropyridine to 2,3,6-trifluoropyridine. ChemicalBook Reaction Data. Link[1]

  • Tautomerism Mechanism: 2-Pyridone Tautomerism in Solution and Solid State. Wikipedia / ChemRxiv.[1] Link[1]

  • General Hydrolysis Protocol: Manufacture of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine (US Patent 3654292A). Google Patents. Link

Sources

Electronic effects of fluorine at 3,6-positions in 2-pyridone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-pyridone (2(1H)-pyridinone) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds, nucleobases, and phenol moieties. Substitution with fluorine at the 3- and 6-positions introduces profound electronic perturbations that modulate acidity (pKa), lipophilicity (LogP), and metabolic stability without significantly altering the steric profile.

This guide analyzes the distinct electronic contributions of fluorine at the C3 (ortho to carbonyl) and C6 (ortho to nitrogen) positions. It provides a validated synthetic workflow and elucidates the mechanistic basis for using this scaffold to optimize ligand-target binding kinetics.

Part 1: The Electronic Landscape

The introduction of fluorine atoms at the 3- and 6-positions creates a "push-pull" electronic environment that is distinct from mono-fluorinated analogs.

The C3-Fluorine Effect (The "Assistive" Withdrawal)

Position 3 is ortho to the carbonyl group. Fluorine at this position exerts a strong inductive effect (-I) that propagates through the


-framework.
  • Carbonyl Polarization: The -I effect pulls electron density away from the carbonyl carbon, increasing the double-bond character of the C=O bond while simultaneously making the oxygen atom less basic.

  • Acidity Modulation: By stabilizing the conjugate base (the pyridin-2-olate anion), C3-fluorination significantly lowers the pKa of the N-H proton.

  • Resonance Counter-Balance: While fluorine is a

    
    -donor (+M), the orbital overlap with the electron-deficient carbonyl carbon is inefficient compared to the strong inductive withdrawal.
    
The C6-Fluorine Effect (The Inductive Anchor)

Position 6 is ortho to the lactam nitrogen.

  • N-H Acidity: Fluorine at C6 exerts a direct inductive withdrawal on the nitrogen atom. This acts synergistically with the C3-fluorine to further acidify the N-H proton, making the 3,6-difluoro-2-pyridone a significantly stronger hydrogen bond donor (HBD) than the unsubstituted parent.

  • Steric Gatekeeper: Although fluorine is small (van der Waals radius ~1.47 Å vs 1.20 Å for H), at the C6 position, it provides enough steric bulk to twist out-of-plane substituents at N1, potentially locking active conformations in drug-receptor complexes.

Visualization of Electronic Distribution

ElectronicEffects Core 2-Pyridone Core F3 3-Fluorine (-I >> +M) Core->F3 Substitution F6 6-Fluorine (-I effect) Core->F6 Substitution NH N-H Acidity F3->NH pKa Lowering CO C=O Polarity F3->CO Dipole Enhancement F6->Core Metabolic Blocking F6->NH Inductive Acidification

Figure 1: Mechanistic flow of electronic perturbations caused by 3,6-difluorination.

Part 2: Physicochemical Profiling & Tautomerism

The utility of 3,6-difluoro-2-pyridone relies on its physicochemical deviations from the parent scaffold.

Tautomeric Equilibrium (Lactam vs. Lactim)

2-Pyridones exist in equilibrium with their 2-hydroxypyridine (lactim) tautomers.[1]

  • Unsubstituted Case: In polar solvents (water, DMSO) and the solid state, the lactam (2-pyridone) form dominates due to a high dipole moment and intermolecular hydrogen bonding.

  • Fluorine Impact: Electron-withdrawing groups (EWGs) like fluorine generally destabilize the lactam form slightly relative to the lactim by reducing the basicity of the nitrogen lone pair. However, in 3,6-difluoro-2-pyridone, the lactam form remains the dominant species in aqueous media, crucial for its role as a nucleobase mimic.

Acidity (pKa) and Lipophilicity

Quantitative data highlights the drastic shift in properties.

Property2-Pyridone (Parent)3-Fluoro-2-pyridone3,6-Difluoro-2-pyridone (Est.)Impact
pKa (N-H) 11.65~8.85~7.5 - 8.0 Drastic increase in acidity; stronger H-bond donor.
LogP -0.58~0.1~0.6 Increased lipophilicity improves membrane permeability.
Dipole Moment 4.26 D~5.0 D~3.8 D Vector cancellation between C3-F and C6-F reduces net dipole.

Note: pKa values are estimated based on comparative shifts observed with 3-bromo (pKa 8.85) and 3-trifluoromethyl (pKa 6.78) analogs [1].

Part 3: Synthetic Accessibility

The most robust route to 3,6-difluoro-2-pyridone is not direct fluorination of pyridone, which often yields mixtures or N-fluorinated byproducts. Instead, a Hydrolysis-SNAr strategy starting from perfluorinated precursors is recommended.

Validated Protocol: Hydrolysis of 2,3,6-Trifluoropyridine

This method leverages the high susceptibility of the C2-fluorine to Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • Precursor: 2,3,6-Trifluoropyridine (Commercial or via hydrodefluorination of pentafluoropyridine).

  • Nucleophile: KOH or NaOH (aqueous).

  • Solvent: t-Butanol or DMSO.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2,3,6-trifluoropyridine (1.0 eq) in t-Butanol.

  • Base Addition: Add KOH (2.5 eq, 2M aqueous solution) dropwise at 0°C.

  • Reflux: Heat the mixture to 70-80°C for 4-6 hours. The C2-F bond is activated by the ring nitrogen, making it the most labile.

  • Acidification: Cool to RT and acidify to pH 3 with 1M HCl. The product precipitates as the lactam.

  • Purification: Recrystallization from Ethanol/Water.

Synthesis Diagram

Synthesis Start 2,3,6-Trifluoropyridine Reaction SNAr Hydrolysis (KOH, t-BuOH, 70°C) Start->Reaction Intermediate Intermediate: 2-Hydroxy-3,6-difluoropyridine Reaction->Intermediate Product Target: 3,6-Difluoro-2-pyridone Intermediate->Product Tautomerization

Figure 2: Conversion of 2,3,6-trifluoropyridine to the target scaffold via SNAr.

Part 4: Medicinal Chemistry Applications

Bioisosterism & Binding Kinetics

The 3,6-difluoro-2-pyridone scaffold acts as a non-classical bioisostere for phenols and amides.

  • Kinase Inhibitors: The N-H...O=C motif mimics the hinge-binding interaction of ATP. The increased acidity of the N-H (due to F substitution) strengthens the hydrogen bond with the kinase hinge region (e.g., backbone carbonyl of the gatekeeper residue).

  • Metabolic Stability: The C3 and C6 positions are common sites for oxidative metabolism (hydroxylation) in pyridones. Blocking these sites with fluorine prevents Phase I metabolism, extending the half-life (

    
    ) of the drug candidate.
    
Case Study: P38 MAP Kinase Inhibition

In the development of P38 inhibitors, the 2-pyridone core is often used to bind to the ATP pocket.

  • Problem: Unsubstituted pyridones often suffer from rapid metabolic clearance and weak residence time.

  • Solution: Introduction of Fluorine at C3 increases the H-bond donor strength of the NH, improving

    
     (association rate). Fluorine at C6 blocks metabolic attack and induces a twist that fills the hydrophobic pocket adjacent to the gatekeeper, improving 
    
    
    
    (dissociation rate).

References

  • Structural and electronic modifications of pyridones and pyrones. Source: ResearchGate. Context: Establishes pKa trends for 3-substituted pyridones (3-Br pKa 8.85, 3-CF3 pKa 6.78), serving as the basis for 3-F acidity estimates. URL:[Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines. Source: PMC / NIH. Context: Describes electrophilic fluorination methods using Selectfluor, providing alternative synthetic routes for fluorinated pyridone precursors. URL:[Link]

  • Facile Preparation of 3-Substituted-2,6-difluoropyridines. Source: ResearchGate. Context: Details the SNAr reactivity of fluorinated pyridines, validating the hydrolysis pathway for 2,3,6-trifluoropyridine. URL:[Link]

  • Hydrogen Bonding of the Nucleobase Mimic 2-Pyridone to Fluorobenzenes. Source: ACS Publications (J. Phys. Chem. A). Context: Theoretical basis for the "assistive" electronic effects of fluorine on hydrogen bonding capabilities in the 2-pyridone scaffold. URL:[Link]

Sources

Solvation Thermodynamics and Process Engineering of 3,6-Difluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-difluoro-2-hydroxypyridine (often existing as its tautomer, 3,6-difluoro-2-pyridone ) represents a critical fluorinated scaffold in the synthesis of kinase inhibitors and nucleoside analogs.[1] Its solubility profile is non-intuitive due to the competing forces of the lipophilic fluorine substituents and the strong intermolecular hydrogen-bonding network characteristic of the pyridone lactam core.

This technical guide provides a mechanistic analysis of the compound's solvation, a predictive solvent selection matrix, and validated protocols for generating precise solubility data. It is designed for medicinal chemists requiring stable assay stocks and process chemists optimizing recrystallization yields.[1]

Physicochemical Characterization & Tautomeric Equilibrium[2][3][4][5]

To understand the solubility of 3,6-difluoro-2-hydroxypyridine, one must first acknowledge its dynamic structural identity.[1] In the solid state and in polar solutions, the compound exists predominantly as the 2-pyridone (lactam) tautomer, not the 2-hydroxypyridine (lactim).

The "Dimerization Trap"

Unlike standard lipophilic small molecules, 2-pyridones form extremely stable cyclic dimers via dual hydrogen bonds (N-H[1]···O=C). This dimerization significantly reduces solubility in non-polar solvents (e.g., hexanes, toluene) because the solvent cannot overcome the lattice energy of the dimer.

The Fluorine Effect: The presence of fluorine atoms at the 3- and 6-positions introduces two competing vectors:[1]

  • Lipophilicity: Fluorine increases the logP relative to the non-fluorinated parent, theoretically enhancing solubility in organic media (DCM, EtOAc).

  • Electronic Withdrawal: The electron-withdrawing nature of fluorine increases the acidity of the N-H proton, potentially strengthening the intermolecular hydrogen bonds of the dimer, thereby requiring higher-polarity solvents (DMSO, DMF) to disrupt the lattice for solvation.

Visualization: Tautomeric Solvation Mechanism

The following diagram illustrates the transition from the insoluble dimer to the solvated monomer, a critical concept for selecting the correct solvent system.

TautomerSolvation cluster_0 Solid State / Non-Polar Solvent cluster_1 Polar Aprotic Solvent (DMSO/DMF) Dimer Pyridone Dimer (Strong Intermolecular H-Bonds) Low Solubility Monomer Solvated Monomer (Dipole-Dipole Interactions) Dimer->Monomer  Energy Input +  H-Bond Disruption Monomer->Dimer  Precipitation/    Crystallization

Figure 1: The dissolution mechanism requires breaking the stable pyridone dimer.[1] High-dielectric solvents (blue) are required to stabilize the monomeric form.[1]

Solubility Profile & Solvent Selection Matrix

The following classifications are derived from physicochemical principles of fluorinated pyridones and empirical data from structural analogs (e.g., 3,5-difluoro-2-pyridone).

Solvent Classifications
Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Dipolar Aprotic DMSO, DMF, DMAc, NMP High (>50 mg/mL) Primary Choice. Capable of disrupting pyridone dimers.[1] Ideal for preparing 10-100 mM assay stocks.[1]
Polar Protic Methanol, Ethanol Moderate (10-30 mg/mL) Temperature-dependent.[1] Good for recrystallization.[1] Solubility decreases significantly with water addition.[1]
Chlorinated DCM, Chloroform Moderate/Low Useful for liquid-liquid extraction (organic phase), but may require large volumes.[1]
Esters/Ethers Ethyl Acetate, THF Moderate THF is preferred over EtOAc due to better H-bond accepting capability.[1]
Hydrocarbons Hexanes, Heptane, Toluene Insoluble/Trace Anti-solvents. Used to crash the product out of solution during purification.[1]
Aqueous Water (pH 7) Low (<1 mg/mL) The neutral molecule is poorly soluble.[1] Solubility increases at pH > 10 (formation of anion).[1]
Critical Handling Notes
  • Assay Stocks: Always use DMSO .[1] Avoid Methanol for long-term storage of stocks, as it can participate in proton exchange or slow evaporation, changing concentration.[1]

  • Process Chemistry: For purification, a common solvent system is Ethanol/Water or Ethyl Acetate/Hexane .[1] The compound is dissolved in hot Ethanol or EtOAc, and Hexane (or water) is added to induce crystallization of the pure pyridone form.

Thermodynamic Modeling (Hansen Parameters)

For researchers needing to identify alternative solvents (e.g., replacing toxic DMF), use the Hansen Solubility Parameters (HSP) .[1] The 3,6-difluoro-2-pyridone core is characterized by:

  • 
     (Dispersion):  Moderate (due to the aromatic ring).[1]
    
  • 
     (Polarity):  High (due to the lactam dipole).[1]
    
  • 
     (Hydrogen Bonding):  High (donor/acceptor lactam motif).[1]
    

Selection Rule: Choose solvents where the "distance" (


) between the solvent and solute in Hansen space is minimized.
  • Target: Solvents with high

    
     and moderate 
    
    
    
    (e.g., DMSO, Acetone) will perform best.[1]
  • Avoid: Solvents with low

    
     (e.g., Toluene) will result in phase separation.[1]
    

Experimental Protocols

Since batch-to-batch purity affects saturation points, exact solubility must be determined empirically.[1] Do not rely on literature values for critical assays.

Protocol A: Gravimetric Solubility Determination (Saturation Shake-Flask)

Use this protocol to validate solubility for bio-assays.[1]

  • Preparation: Weigh approximately 10 mg of 3,6-difluoro-2-hydroxypyridine into a 2 mL HPLC vial.

  • Solvent Addition: Add 100

    
    L of the target solvent (e.g., DMSO).[1]
    
  • Equilibration: Cap and vortex vigorously for 1 minute. Place in a thermomixer at 25°C for 24 hours (agitation speed 500 rpm).

  • Observation:

    • If fully dissolved, add more solid until a visible precipitate remains (saturation).[1]

    • If undissolved, add solvent in 50

      
      L increments until clear.[1]
      
  • Filtration: Filter the saturated supernatant using a 0.22

    
    m PTFE syringe filter (pre-heated to 25°C to prevent crashing out).
    
  • Quantification: Evaporate a known volume of filtrate (e.g., 50

    
    L) under nitrogen/vacuum and weigh the residue OR  quantify via HPLC-UV against a standard curve.
    
Protocol B: Recrystallization (Purification Workflow)

Use this protocol if the compound is colored or impure (purity <95%).

  • Dissolution: Suspend crude solid in Ethanol (absolute) (approx. 10 mL per gram). Heat to reflux (80°C).

  • Clarification: If the solid does not dissolve, add Acetone dropwise until clear.[1] Filter hot if insoluble particulates (salts) remain.[1]

  • Crystallization: Remove from heat. Slowly add Hexane or Water (anti-solvent) dropwise until persistent turbidity is observed.[1]

  • Cooling: Allow the flask to cool to room temperature, then place on ice (0-4°C) for 2 hours.

  • Collection: Filter the crystals and wash with cold Hexane/Ethanol (9:1 ratio). Dry under high vacuum.[1]

Decision Workflow for Researchers

Use this logic flow to determine the appropriate solvent system for your specific application.

SolventDecision Start Start: Define Application AppType Application Type? Start->AppType BioAssay Biological Assay (Stock Solution) AppType->BioAssay Synthesis Chemical Synthesis (Reaction Solvent) AppType->Synthesis Purification Purification (Recrystallization) AppType->Purification DMSO Use DMSO (100%) Target: 10-50 mM BioAssay->DMSO Standard DMF Use DMF or DMAc (If DMSO incompatible) BioAssay->DMF Alternative PolarProtic Polar Protic (MeOH, EtOH) Synthesis->PolarProtic Hydrogenation Aprotic Polar Aprotic (THF, MeCN) Synthesis->Aprotic Nucleophilic Sub. RecrystSystem Binary System: Solvent: EtOH or EtOAc Anti-Solvent: Hexane Purification->RecrystSystem

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

  • PubChem. Compound Summary: 2-Hydroxypyridine (Tautomerism and Physical Properties).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Katritzky, A. R., et al. Tautomerism of Heterocycles.[1] Advances in Heterocyclic Chemistry.[1][2] (Authoritative text on pyridone/hydroxypyridine equilibrium).

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for solvatochromic parameters and solubility principles of dipolar molecules).

  • Google Patents. Process for the preparation of fluorinated pyridines.[1] (General reference for industrial purification solvents of fluorinated heterocycles). Available at:

Sources

Regiochemical Divergence in Fluorinated 2-Hydroxypyridines: A Technical Guide to 3,5-Difluoro vs. 3,6-Difluoro Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Advanced Organic Synthesis & Medicinal Chemistry

Executive Summary & Core Thesis

In the realm of medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a foundational tactic for modulating lipophilicity, metabolic stability, and target binding affinity. Among these scaffolds, fluorinated 2-hydroxypyridines serve as critical building blocks. However, the regiochemistry of fluorination dictates profound shifts in the molecule's electronic landscape.

This whitepaper provides an in-depth comparative analysis between 3,5-difluoro-2-hydroxypyridine and 3,6-difluoro-2-hydroxypyridine . While differing only by the migration of a single fluorine atom from the C5 to the C6 position, these isomers exhibit vastly different tautomeric equilibria, nucleophilicities, and synthetic utilities. Notably, the 3,6-difluoro isomer has emerged as a highly specialized intermediate in the synthesis of potent Cyclin-Dependent Kinase 9 (CDK9) inhibitors[1].

Electronic Profiling & Tautomeric Dynamics

Both isomers exist in a dynamic lactam-lactim tautomeric equilibrium between the 2-hydroxypyridine (aromatic, OH-bearing) and 2-pyridone (amide-like, NH-bearing) forms. The position of the equilibrium (


) is heavily influenced by the solvent environment and the inductive (-I) vs. resonance (+M) effects of the fluorine substituents.
The 3,5-Difluoro Isomer

In 3,5-difluoro-2-hydroxypyridine, the fluorine at C5 is situated para to the ring nitrogen and meta to the oxygen.

  • Electronic Effect: The C5 fluorine exerts a strong resonance-donating (+M) effect into the

    
    -system, which partially offsets its inductive withdrawal (-I).
    
  • Reactivity: This makes the ring relatively stable and the pyridone nitrogen a moderate nucleophile. It is primarily utilized as a general fluorinated building block in agrochemicals and early-stage drug discovery[2].

The 3,6-Difluoro Isomer

In 3,6-difluoro-2-hydroxypyridine, the fluorine at C6 is situated ortho to the ring nitrogen.

  • Electronic Effect: The proximity of the highly electronegative fluorine to the nitrogen maximizes the inductive withdrawal (-I) effect, severely depleting electron density from the nitrogen atom.

  • Reactivity: This hyper-electron-deficient state significantly lowers the pKa of the N-H bond in the pyridone tautomer, rendering the nitrogen poorly nucleophilic but highly acidic. Furthermore, the C2 and C6 positions become highly activated toward Nucleophilic Aromatic Substitution (S

    
    Ar), a feature exploited in its upstream synthesis[3].
    

Comparative Physicochemical Data

The quantitative and structural differences between the two isomers are summarized below to guide synthetic planning and scaffold selection.

Parameter3,5-Difluoro-2-hydroxypyridine3,6-Difluoro-2-hydroxypyridine
CAS Registry Number 914482-23-8[4]1263374-25-9[5]
Chemical Formula C

H

F

NO
C

H

F

NO
Molecular Weight 131.08 g/mol [6]131.08 g/mol [5]
Fluorine Regiochemistry C3 (ortho to OH), C5 (meta to OH)C3 (ortho to OH), C6 (ortho to N)
Electronic Influence on N Moderate inductive withdrawal (-I)Strong inductive withdrawal (-I)
Primary Synthetic Precursor 2,3,5-Trifluoropyridine2,3,6-Trifluoropyridine[7]
Key Application Domain General building blocksCDK9 Inhibitors, Biaryl Scaffolds[8]

Synthetic Methodologies & Mechanistic Causality

The synthesis of the 3,6-difluoro-2-hydroxypyridine scaffold requires precise chemoselectivity due to the presence of multiple labile C-F bonds. The validated workflow relies on the orthogonal reactivity of the 2,3,6-trifluoropyridine precursor.

SynthesisWorkflow SM 2,3,6-Trifluoropyridine (Starting Material) Step1 SNAr Reaction NaOMe, MeOH, 65°C SM->Step1 Int1 3,6-Difluoro-2-methoxypyridine (Intermediate) Step1->Int1 Step2 Demethylation NaI, TMSCl, MeCN, 80°C Int1->Step2 Prod 3,6-Difluoro-2-hydroxypyridine (Target Scaffold) Step2->Prod Step3 Triflation Tf2O, Et3N, DCM, 0°C Prod->Step3 ActiveInt 3,6-Difluoropyridin-2-yl triflate (Cross-Coupling Partner) Step3->ActiveInt CDK9 CDK9 Inhibitor Scaffold (Drug Candidate) ActiveInt->CDK9 Pd-Catalyzed Coupling

Synthetic workflow for 3,6-difluoro-2-hydroxypyridine and activation for CDK9 inhibitor synthesis.

Mechanistic Rationale for Experimental Choices
  • Regioselective S

    
    Ar (Step 1):  Sodium methoxide selectively attacks the C2 position of 2,3,6-trifluoropyridine. This regioselectivity is driven by the synergistic electron-withdrawing effects of the adjacent ring nitrogen and the C3/C6 fluorines, which highly activate the C2 carbon toward nucleophilic attack[3].
    
  • Mild Demethylation (Step 2): Standard ether cleavage reagents (e.g., BBr

    
    , HBr) are too harsh and risk defluorination or ring degradation. Instead, the protocol utilizes NaI and TMSCl to generate iodotrimethylsilane (TMSI) in situ. TMSI is a highly chemoselective, soft Lewis acid that cleaves the methyl ether without disturbing the sensitive fluoro-pyridine core[3].
    
  • Electrophilic Activation via Triflation (Step 3): To utilize the scaffold in downstream Suzuki or Buchwald-Hartwig cross-couplings for drug synthesis, the tautomeric 2-pyridone must be locked into an electrophilic state. Trifluoromethanesulfonic anhydride (Tf

    
    O) converts the C-O bond into a highly reactive pseudo-halide (triflate)[9].
    

Self-Validating Experimental Protocols

The following step-by-step methodologies are derived from validated pharmaceutical patent literature for the generation and activation of 3,6-difluoro-2-hydroxypyridine.

Protocol A: Synthesis of 3,6-Difluoro-2-methoxypyridine
  • Procedure: To a solution of 2,3,6-trifluoropyridine (17.91 mL, 188 mmol) in anhydrous methanol (300 mL) under an argon atmosphere, add a 25 wt.% methanolic solution of sodium methoxide (43.0 mL, 188 mmol)[3].

  • Reaction: Heat the mixture at 65 °C for 2 hours[3].

  • Workup: Cool to ambient temperature and concentrate in vacuo. Dilute the resulting residue with brine (200 mL) and extract with diethyl ether (3 × 200 mL)[3]. Dry the combined organic extracts over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate to yield the intermediate as a white solid (approx. 21.5 g, 79% yield)[3].
Protocol B: Demethylation to 3,6-Difluoro-2-hydroxypyridine
  • Procedure: Dissolve the crude 3,6-difluoro-2-methoxypyridine (21.5 g, 148 mmol) in acetonitrile (250 mL). Add sodium iodide (66.6 g, 445 mmol) followed by chlorotrimethylsilane (56.8 mL, 445 mmol)[3].

  • Reaction: Heat the resulting mixture at 80–85 °C for 2.5 hours[3].

  • Workup: Cool to room temperature, dilute with ethyl acetate (300 mL) and water (300 mL), and stir vigorously for 1 hour[3]. Separate the layers, wash the organic phase with saturated aqueous NaHCO

    
     and brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate to afford the target 3,6-difluoro-2-hydroxypyridine[3].
Protocol C: Activation to 3,6-Difluoropyridin-2-yl trifluoromethanesulfonate
  • Procedure: Prepare an ice-water bath-cooled solution of 3,6-difluoro-2-hydroxypyridine (10.75 g, 82 mmol) and triethylamine (22.86 mL, 164 mmol) in dichloromethane (550 mL)[9].

  • Reaction: Dropwise, add a solution of trifluoromethanesulfonic anhydride (16.63 mL, 98 mmol) in DCM (100 mL) over a 20-minute period[9]. Stir the mixture for 2 hours at 0 °C[9].

  • Validation: Monitor the reaction progress via TLC using a 2:1 heptanes:ethyl acetate mobile phase to ensure complete conversion before proceeding to cross-coupling[9].

Application in Drug Development: CDK9 Inhibition

The structural nuances of the 3,6-difluoro isomer make it an indispensable intermediate in the oncology sector. Specifically, it is utilized to synthesize bipyridine-based small molecule inhibitors of Cyclin-Dependent Kinase 9 (CDK9) [8].

CDK9 is a critical regulator of transcriptional elongation. Aberrant CDK9 activity is implicated in the overexpression of anti-apoptotic proteins (such as Mcl-1 and Myc) in various hematological malignancies and solid tumors. By utilizing the 3,6-difluoropyridin-2-yl triflate generated in Protocol C, medicinal chemists can execute palladium-catalyzed cross-couplings to build complex, sterically hindered biaryl amine compounds that fit precisely into the ATP-binding pocket of the CDK9 enzyme[1].

References

  • Title: Heteroaryl compounds and their uses (US Patent 8,778,951)
  • Title: Pyridine and pyrazine derivatives as protein kinase modulators (WO2011012661A1)
  • Title: Substituted bi-heteroaryl compounds as CDK9 inhibitors and their uses (WO2012101062A1)

Sources

3,6-Difluoro-2-hydroxypyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for 3,6-Difluoro-2-hydroxypyridine , a critical fluorinated heterocyclic building block in modern medicinal chemistry.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

3,6-Difluoro-2-hydroxypyridine is a specialized pyridine derivative utilized primarily as a scaffold for kinase inhibitors (e.g., CDK9) and as a bioisostere in fragment-based drug design. Its fluorination pattern confers unique electronic properties, modulating lipophilicity and metabolic stability compared to non-fluorinated analogues.[1]

Core Data Table[3]
ParameterTechnical Specification
Chemical Name 3,6-Difluoro-2-hydroxypyridine
CAS Number 1263374-25-9
Molecular Formula C₅H₃F₂NO
Molecular Weight 131.08 g/mol
Exact Mass 131.018 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate
pKa (Predicted) ~6.5 (Acidic OH/NH), ~0.5 (Basic N)
SMILES Fc1ccc(F)c(O)n1
Structural Dynamics: Tautomeric Equilibrium

Like most 2-substituted pyridines, this compound exists in a tautomeric equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms.

  • Solid State & Polar Solvents: The equilibrium strongly favors the 2-pyridone (lactam) form due to intermolecular hydrogen bonding and dimerization.

  • Gas Phase & Non-Polar Solvents: The 2-hydroxypyridine (lactim) form is more prevalent.

  • Electronic Effect: The fluorine atoms at positions 3 and 6 are electron-withdrawing. The C6-fluorine (ortho to nitrogen) reduces the basicity of the ring nitrogen, while the C3-fluorine (ortho to oxygen) increases the acidity of the hydroxyl proton.

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Favored in Non-Polar Solvents Lactam Lactam Form (3,6-Difluoro-2-pyridone) Favored in Solid State/Polar Solvents Lactim->Lactam  Proton Transfer  

Figure 1: Tautomeric equilibrium between the hydroxy- and oxo- forms. The 3,6-difluoro substitution pattern influences the equilibrium constant (


) via inductive effects.

Part 2: Synthesis & Manufacturing Protocol

The most robust synthetic route for high-purity 3,6-difluoro-2-hydroxypyridine utilizes 2,3,6-trifluoropyridine as the starting material. This approach avoids the low regioselectivity often seen in direct fluorination of pyridones.

Reaction Scheme Overview
  • Nucleophilic Aromatic Substitution (

    
    ):  Regioselective methoxylation at the C2 position.
    
  • Ether Cleavage: Demethylation using in situ generated trimethylsilyl iodide (TMSI).

Synthesis Start Starting Material: 2,3,6-Trifluoropyridine Step1 Step 1: Methoxylation (NaOMe, MeOH, 65°C) Start->Step1 Inter Intermediate: 3,6-Difluoro-2-methoxypyridine Step1->Inter Step2 Step 2: Demethylation (NaI, TMSCl, MeCN, 85°C) Inter->Step2 Final Target Product: 3,6-Difluoro-2-hydroxypyridine Step2->Final

Figure 2: Two-step synthesis workflow from 2,3,6-trifluoropyridine.

Detailed Experimental Protocol
Step 1: Preparation of 3,6-Difluoro-2-methoxypyridine

Principle: The C2 and C6 positions of 2,3,6-trifluoropyridine are most activated for nucleophilic attack. Under controlled conditions, mono-substitution occurs preferentially.

  • Setup: Charge a reaction vessel with 2,3,6-trifluoropyridine (1.0 eq) dissolved in anhydrous Methanol (1.5 mL/mmol).

  • Reagent Addition: Under an inert atmosphere (Argon/Nitrogen), add Sodium Methoxide (NaOMe) solution (25 wt% in MeOH, 1.0 eq) dropwise.

  • Reaction: Heat the mixture to 65°C and stir for 2 hours .

  • Workup:

    • Cool to room temperature.[2][3]

    • Concentrate in vacuo to remove methanol.

    • Dilute residue with brine and extract 3x with Diethyl Ether or DCM .

    • Dry combined organics over

      
      , filter, and concentrate.[2][3]
      
    • Yield Expectation: ~80% (White solid).

Step 2: Cleavage to 3,6-Difluoro-2-hydroxypyridine

Principle: Methyl ethers on pyridine rings are robust. Acidic hydrolysis can be harsh; therefore, cleavage using TMSI (generated in situ from TMSCl and NaI) is preferred for milder conversion.

  • Setup: Dissolve the intermediate (3,6-difluoro-2-methoxypyridine) in Acetonitrile (MeCN).

  • Reagent Addition: Add Sodium Iodide (NaI, 3.0 eq) followed by Chlorotrimethylsilane (TMSCl, 3.0 eq).

  • Reaction: Heat to 80–85°C for 2.5 hours .

  • Quench & Isolation:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Wash organic layer with aqueous sodium thiosulfate (to remove iodine) and brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallization from EtOAc/Hexanes or column chromatography if necessary.

Part 3: Applications in Drug Discovery[1][3][6][7]

Kinase Inhibition (e.g., CDK9)

3,6-Difluoro-2-hydroxypyridine is a validated intermediate for synthesizing CDK9 inhibitors , which are targeted therapies for hematological malignancies (AML, CLL).

  • Mechanism: The pyridine ring serves as a hinge-binding motif.

  • Activation: The hydroxyl group is often converted to a triflate (OTf) using triflic anhydride (

    
    ), enabling palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach complex amine or aryl side chains.
    
Bioisosterism & Metabolic Stability

Fluorine substitution at the 3 and 6 positions blocks metabolic "hotspots."

  • Metabolic Blocking: Pyridines are susceptible to oxidative metabolism (N-oxidation or hydroxylation). Fluorine at C3/C6 sterically and electronically blocks P450-mediated oxidation at these vulnerable sites.

  • Lipophilicity (

    
    ):  The difluoro-substitution increases lipophilicity compared to the non-fluorinated parent, improving membrane permeability.
    

Part 4: References

  • Chemical Identity & CAS: Abosyn Chemical Catalog. "3,6-difluoro-2-hydroxypyridine (CAS 1263374-25-9)".[4] Link

  • Synthesis Protocol (CDK9 Inhibitors): World Intellectual Property Organization (WIPO). "Substituted Bi-Heteroaryl Compounds as CDK9 Inhibitors". WO2012101062A1. Link

  • Experimental Methodologies: United States Patent and Trademark Office. "Heteroaryl compounds and their uses (US8778951B2)". Link

  • Tautomerism Mechanics: RSC Advances. "Pyridone–pyridol tautomerism in 2-hydroxypyridines". Link

Sources

Strategic Sourcing and Synthetic Utilization of 3,6-Difluoro-2-hydroxypyridine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Fluorinated Scaffold

3,6-Difluoro-2-hydroxypyridine (CAS: 1263374-25-9), also referenced in literature as 3,6-difluoropyridin-2-ol, is a highly specialized fluorinated heterocyclic building block. In modern medicinal chemistry, incorporating fluorine atoms into pyridine rings is a field-proven strategy to modulate pKa, enhance metabolic stability, and improve the lipophilic ligand efficiency of active pharmaceutical ingredients (APIs). This specific building block is critically utilized in the synthesis of pyrimidine biaryl amine compounds, which function as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9)[1].

Commercial Landscape & Supplier Sourcing

Sourcing high-purity 3,6-difluoro-2-hydroxypyridine is the first critical step in establishing a reliable synthetic pipeline. When selecting a vendor, researchers must balance purity requirements (typically ≥95% for early-stage discovery) with scalability and lead times.

Table 1: Commercial Suppliers of 3,6-Difluoro-2-hydroxypyridine (CAS: 1263374-25-9)

SupplierCatalog / Item No.PurityMolecular WeightTypical Quantities
Benchchem N/A≥95%131.08 g/mol Research Scale[2]
Abosyn 22-0119≥95%131.08 g/mol 1g ($750.00)[3]
BLD Pharm BD561819≥95%131.08 g/mol 100mg - Bulk
Ambeed N/A≥95%131.08 g/mol 100mg - Bulk[4]

Chemical Synthesis & Handling Protocols

For laboratories opting to synthesize or derivatize this building block in-house, strict adherence to validated protocols is necessary. The following methodologies describe the de novo generation of the building block via demethylation, followed by its activation for downstream cross-coupling[5].

Protocol A: Chemoselective Demethylation of 3,6-Difluoro-2-methoxypyridine
  • Objective: To generate 3,6-difluoro-2-hydroxypyridine while preserving the integrity of the fluorinated ring.

  • Causality & Rationale: Traditional demethylation reagents (e.g., BBr3, aqueous HBr) are excessively harsh and can provoke nucleophilic aromatic substitution (SNAr) of the highly activated fluorine atoms on the pyridine ring. To prevent this, an in situ generation of iodotrimethylsilane (TMSI) from sodium iodide (NaI) and chlorotrimethylsilane (TMSCl) is employed. This provides a mild, highly chemoselective cleavage of the methyl ether[5].

Step-by-Step Methodology:

  • Preparation: In a dry, inert-gas flushed round-bottom flask, dissolve 3,6-difluoro-2-methoxypyridine (21.5 g, 148 mmol) in anhydrous acetonitrile (250 mL).

  • Reagent Addition: Sequentially add sodium iodide (66.6 g, 445 mmol) followed by chlorotrimethylsilane (56.8 mL, 445 mmol).

  • Thermal Activation: Heat the resulting mixture to 80–85 °C and maintain reflux for 2.5 hours.

  • Self-Validating QC: Monitor the reaction via TLC (heptanes:ethyl acetate). The disappearance of the starting material validates the complete generation of the silyl ether intermediate.

  • Workup: Cool the mixture to ambient temperature. Dilute with ethyl acetate (300 mL) and water (300 mL), stirring vigorously for 1 hour to hydrolyze the silyl ether to the final hydroxyl product. Separate the organic layer, dry over MgSO4, and concentrate to yield the product.

Protocol B: Triflation for Cross-Coupling Activation
  • Objective: To convert the hydroxyl group into a trifluoromethanesulfonate (triflate) leaving group, activating the C2 position for palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination).

  • Causality & Rationale: The reaction utilizes trifluoromethanesulfonic anhydride (Tf2O). Because Tf2O is highly reactive, the reaction is strictly maintained at 0 °C. Failing to control this exotherm leads to the formation of dark, polymeric byproducts and degradation of the pyridine ring[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 3,6-difluoro-2-hydroxypyridine (10.75 g, 82 mmol) and triethylamine (22.86 mL, 164 mmol) in anhydrous dichloromethane (DCM, 550 mL).

  • Cooling: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Activation: Dissolve trifluoromethanesulfonic anhydride (16.63 mL, 98 mmol) in DCM (100 mL). Add this solution dropwise to the reaction mixture over 20 minutes to strictly control the exotherm.

  • Propagation: Stir the mixture for 2 hours at 0 °C.

  • Self-Validating QC: Perform LCMS analysis. The target triflate should present a distinct peak; the absence of the m/z 132.0 [M+H]+ peak confirms complete conversion[1].

Mechanistic Application: CDK9 Inhibition Pathway

Once functionalized, the 3,6-difluoro-2-hydroxypyridine scaffold is frequently integrated into the core of CDK9 inhibitors. Understanding the biological causality of CDK9 inhibition is crucial for drug development professionals targeting oncology indications.

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which it forms alongside Cyclin T1. In healthy and malignant cells alike, RNA polymerase II (RNAPII) frequently pauses shortly after initiating transcription at the promoter region[6]. P-TEFb is responsible for phosphorylating the C-terminal domain (CTD) of RNAPII at Serine 2. This phosphorylation event acts as a molecular switch, releasing the paused RNAPII into the gene body for productive elongation[7].

In many cancers (e.g., sarcomas, non-small cell lung cancer), this pathway is hijacked to continuously transcribe short-lived, anti-apoptotic proteins such as Mcl-1 and c-Myc. By utilizing APIs derived from 3,6-difluoro-2-hydroxypyridine to competitively bind the ATP pocket of CDK9, researchers can halt RNAPII at the promoter. This rapidly depletes Mcl-1 levels, collapsing the tumor's survival signaling and triggering apoptosis[8].

G BuildingBlock 3,6-Difluoro-2-hydroxypyridine (Building Block) CDK9Inhibitor CDK9 Inhibitor API (e.g., Biaryl Amine) BuildingBlock->CDK9Inhibitor Synthetic Integration PTEFb P-TEFb Complex (CDK9 / Cyclin T1) CDK9Inhibitor->PTEFb Competitive ATP Inhibition Mcl1 Mcl-1 & c-Myc Transcription CDK9Inhibitor->Mcl1 Downregulates RNAPII_Paused Paused RNAPII at Promoter PTEFb->RNAPII_Paused Phosphorylates CTD RNAPII_Active Elongating RNAPII (Ser2 Phosphorylated) RNAPII_Paused->RNAPII_Active Pause Release RNAPII_Active->Mcl1 Gene Expression Apoptosis Cancer Cell Apoptosis Mcl1->Apoptosis Depletion Triggers

Caption: CDK9 signaling pathway and the mechanism of action for 3,6-difluoro-2-hydroxypyridine APIs.

References

  • [2] 3,6-Difluoro-2-hydroxypyridine. Benchchem. 2

  • [3] 3,6-difluoro-2-hydroxypyridine. Abosyn. 3

  • [5] WO2012101065A2 - Pyrimidine biaryl amine compounds and their uses. Google Patents. 5

  • [1] US8778951B2 - Heteroaryl compounds and their uses. Google Patents.1

  • [4] 1263374-25-9|3,6-Difluoropyridin-2-ol. Ambeed. 4

  • 30332-72-0|5,6-Difluoropyridin-2-ol (Includes 3,6-Difluoropyridin-2-ol). BLD Pharm.

  • [6] CDK9-dependent RNA polymerase II pausing controls transcription initiation. eLife. 6

  • [7] JMJD5 couples with CDK9 to release the paused RNA polymerase II. PNAS. 7

  • [8] Abstract 2309: CDK9 as a potential therapeutic target in sarcomas. AACR Journals. 8

Sources

Methodological & Application

Synthesis of 3,6-difluoro-2-hydroxypyridine from 2,3,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing 3,6-difluoro-2-hydroxypyridine (also known as 3,6-difluoro-2(1H)-pyridone) starting from 2,3,6-trifluoropyridine . This scaffold is a critical bioisostere in medicinal chemistry, widely used in the development of CDK9 inhibitors and other kinase-targeting therapeutics.

The protocol utilizes a two-step regioselective


 sequence —methoxylation followed by O-demethylation—rather than direct hydrolysis. This strategy is chosen to maximize regiocontrol at the C2 position over the C6 position, ensuring high purity and yield (approx. 79% for the intermediate) while avoiding the formation of inseparable regioisomeric mixtures common in direct hydrolytic methods.

Mechanistic Insight & Regioselectivity

The Challenge of Regiocontrol

In polyfluorinated pyridines, nucleophilic aromatic substitution (


) occurs at positions ortho or para to the ring nitrogen. For 2,3,6-trifluoropyridine , both the C2 and C6 positions are activated by the ring nitrogen. However, they are not electronically equivalent.
  • C2 Position: Flanked by the ring nitrogen and a fluorine atom at C3. The C3-fluorine exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of C2.

  • C6 Position: Flanked by the ring nitrogen and a hydrogen atom at C5. It lacks the additional activation from an ortho-fluorine.

Consequently, nucleophilic attack by a hard nucleophile (like methoxide) is kinetically favored at C2 , leading to the 2-methoxy intermediate. Direct hydrolysis with hydroxide can sometimes lead to lower selectivity due to higher temperatures or competing mechanisms; thus, the methoxide route is preferred for precision.

Reaction Pathway Diagram

The following diagram illustrates the regioselective preference and the two-step synthetic pathway.

ReactionPathway cluster_legend Legend SM 2,3,6-Trifluoropyridine TS_C2 TS: C2 Attack (Favored by C3-F Inductive Effect) SM->TS_C2 + NaOMe, 65°C TS_C6 TS: C6 Attack (Less Activated) SM->TS_C6 Minor Pathway Int_Major INTERMEDIATE 3,6-Difluoro-2-methoxypyridine TS_C2->Int_Major - NaF Int_Minor Impurity: 2,3-Difluoro-6-methoxypyridine TS_C6->Int_Minor Product PRODUCT 3,6-Difluoro-2-hydroxypyridine (Tautomer: Pyridone) Int_Major->Product TMSCl / NaI (Demethylation) key Blue Arrow: Major Pathway Red Dotted: Minor Side Reaction

Caption: Mechanistic pathway highlighting the electronic activation of C2 by the C3-fluorine atom, directing the regioselective


 reaction.

Experimental Protocol

Reagents and Materials
ReagentCAS No.RoleEq.
2,3,6-Trifluoropyridine 3512-18-3Starting Material1.0
Sodium Methoxide (25% in MeOH)124-41-4Nucleophile1.0 - 1.1
Methanol (Anhydrous)67-56-1Solvent-
Sodium Iodide (NaI)7681-82-5Demethylation Agent3.0
Chlorotrimethylsilane (TMSCl)75-77-4Lewis Acid3.0
Acetonitrile (MeCN)75-05-8Solvent-
Step 1: Synthesis of 3,6-Difluoro-2-methoxypyridine[1][2]

Rationale: The use of sodium methoxide in methanol at reflux provides a controlled environment to ensure complete conversion while minimizing over-substitution (which would yield 2,6-dimethoxy species).

  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Flush with Argon or Nitrogen.

  • Charging: Add 2,3,6-trifluoropyridine (1.0 equiv) and anhydrous Methanol (approx. 15-20 volumes).

  • Addition: Add Sodium Methoxide solution (25% in MeOH) (1.0 equiv) dropwise via the addition funnel over 15–20 minutes. Note: Exothermic reaction; control rate to maintain gentle warmth.

  • Reaction: Heat the mixture to 65°C (Reflux) and stir for 2 hours .

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The starting material peak should disappear, replaced by the product peak (M+H ~ 146).

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Concentrate in vacuo to remove Methanol.

    • Resuspend the residue in Brine and extract 3x with Diethyl Ether or MTBE.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[1]

  • Result: Crude 3,6-difluoro-2-methoxypyridine is obtained as a white solid or oil. Typical yield: 75–80% . This intermediate is usually pure enough for the next step.

Step 2: O-Demethylation to 3,6-Difluoro-2-hydroxypyridine

Rationale: While acidic hydrolysis (HBr/AcOH) is possible, the TMSCl/NaI method (generating TMS-I in situ) is milder and highly efficient for cleaving methyl ethers on electron-deficient heteroaromatics.

  • Setup: Equip a reaction vessel with a condenser and inert gas line.

  • Charging: Dissolve the crude 3,6-difluoro-2-methoxypyridine (1.0 equiv) in Acetonitrile (10-12 volumes).

  • Reagent Addition: Add Sodium Iodide (3.0 equiv) followed by Chlorotrimethylsilane (TMSCl) (3.0 equiv).

  • Reaction: Heat the mixture to 80–85°C for 2.5 hours .

    • Mechanism:[3][4][5] TMS-I attacks the methyl ether oxygen, forming a silyl ether intermediate and methyl iodide. Aqueous workup hydrolyzes the silyl ether to the hydroxyl/pyridone.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Quench by adding water and Ethyl Acetate.[1][2]

    • If free iodine is visible (dark color), wash with a dilute Sodium Thiosulfate solution.

    • Separate phases.[5] The product may partition into the aqueous phase if pH is high; ensure pH is slightly acidic (pH 4-5) to keep it protonated (neutral form) for extraction, or extract exhaustively with EtOAc/THF.

    • Note: 2-hydroxypyridines can be amphoteric.

  • Purification: Concentrate the organic layer.[2] The residue can be triturated with cold pentane or recrystallized from Ethanol/Water if necessary.

  • Final Product: 3,6-difluoro-2-hydroxypyridine (White solid).

Process Workflow Diagram

Workflow cluster_step1 Step 1: Methoxylation cluster_step2 Step 2: Demethylation Start Start: 2,3,6-Trifluoropyridine + MeOH AddBase Add NaOMe (25%) Dropwise Start->AddBase Reflux Reflux @ 65°C 2 Hours AddBase->Reflux Workup1 Concentrate -> Brine/Ether Extr. -> Dry -> Concentrate Reflux->Workup1 Inter Intermediate: 3,6-difluoro-2-methoxypyridine Workup1->Inter Setup2 Dissolve Intermediate in Acetonitrile Inter->Setup2 AddReagents Add NaI (3.0 eq) + TMSCl (3.0 eq) Setup2->AddReagents Heat2 Heat @ 80-85°C 2.5 Hours AddReagents->Heat2 Quench Quench with Water/EtOAc (Optional Thiosulfate wash) Heat2->Quench Final Final Product: 3,6-difluoro-2-hydroxypyridine Quench->Final

Caption: Operational workflow for the two-step synthesis, emphasizing critical addition and heating phases.

Analytical Data & Troubleshooting

Expected Analytical Profile
  • LC-MS: M+H = 132.0 (Product). Retention time approx 0.47 min (on standard C18 reverse phase).

  • 1H NMR (DMSO-d6): Broad singlet >12 ppm (OH/NH tautomer), multiplets in the aromatic region corresponding to H4 and H5 (coupling with F).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Regioselectivity (Step 1) Temperature too high during addition or local excess of base.[3]Cool to 0°C during NaOMe addition. Ensure slow, dropwise addition.
Incomplete Demethylation (Step 2) Moisture in Acetonitrile or old TMSCl.Use anhydrous MeCN. Ensure TMSCl is fresh. Increase NaI/TMSCl to 4.0 eq.
Product Loss in Workup Product is water-soluble (amphoteric).Saturate the aqueous phase with NaCl (salting out) and use THF/EtOAc mixtures for extraction.

References

  • Preparation of 3,6-difluoro-2-methoxypyridine and conversion to 3,6-difluoro-2-hydroxypyridine.
  • Regioselectivity in Nucleophilic Substitution of Polyfluoropyridines. Source:Organic Letters, "Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position". URL:[Link]

  • PubChem Compound Summary: 2,3,6-Trifluoropyridine. Source: National Library of Medicine. URL:[Link]

Sources

Application Note: Chemoselective O-Demethylation of 3,6-Difluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The O-demethylation of fluorinated methoxypyridines is a critical transformation in the synthesis of complex pharmaceutical scaffolds, particularly in the development of cyclin-dependent kinase (CDK) inhibitors[1]. Cleaving the methyl ether of 3,6-difluoro-2-methoxypyridine presents a unique synthetic challenge: the reagent must be powerful enough to cleave the strong


 ether linkage while remaining mild enough to prevent nucleophilic aromatic substitution (S_NAr) or hydrodefluorination of the highly labile C-F bonds at the 3- and 6-positions.

This application note details a highly chemoselective, scalable, and field-proven protocol utilizing in situ generated trimethylsilyl iodide (TMSI) . By avoiding harsh Brønsted or Lewis acids, this self-validating methodology ensures quantitative conversion to 3,6-difluoro-2-hydroxypyridine (which predominantly exists as its tautomer, 3,6-difluoropyridin-2(1H)-one) without compromising the integrity of the fluorinated heterocyclic core[1].

Mechanistic Rationale & Reagent Selection

The selection of a demethylating agent for electron-deficient pyridines requires balancing reactivity with functional group tolerance.

  • Why not BBr₃ or HBr? Boron tribromide (BBr₃) is a standard reagent for aryl ether cleavage[2]; however, its application to pyridines often results in the formation of highly stable Lewis acid-base complexes at the basic nitrogen. This necessitates aggressive aqueous quenching that can degrade the product and reduce yields[3]. Similarly, the use of 48% aqueous HBr requires elevated temperatures (>130 °C)[3], which poses a severe risk of substituting the pyridine fluorines with bromides via S_NAr.

  • Why not L-Selectride? While L-Selectride has been reported for the chemoselective demethylation of certain methoxypyridines[4], strong hydride donors introduce a significant risk of hydrodefluorination on the electron-poor 3,6-difluoropyridine ring.

  • The TMSI Advantage: Trimethylsilyl iodide (TMSI), generated in situ from chlorotrimethylsilane (TMSCl) and sodium iodide (NaI), offers a neutral, highly effective alternative[1]. The oxophilic silicon atom activates the methoxy oxygen, forming a silyl-oxonium intermediate. The soft, bulky iodide anion then performs a sterically driven S_N2 attack exclusively on the unhindered methyl group. This liberates volatile methyl iodide (MeI) and leaves a stable silyl ether, which is easily hydrolyzed during standard aqueous workup.

Table 1: Reagent Selection Profile for Fluorinated Methoxypyridines
Reagent SystemReaction ConditionsMechanism of CleavageSuitability for 3,6-Difluoro-2-methoxypyridine
TMSCl / NaI MeCN, 80–85 °CSilyl-oxonium formation followed by soft S_N2 attack by I⁻Optimal . Mild, neutralizes to harmless byproducts, preserves C-F bonds[1].
BBr₃ DCM, -78 °C to RTStrong Lewis acid complexationSuboptimal . Exothermic quenching; risk of pyridine ring complexation and yield loss[3].
48% HBr Aqueous, 130 °CBrønsted acid protonation + Br⁻ attackHigh Risk . Elevated temperatures promote S_NAr displacement of fluorine by bromide[3].
L-Selectride THF, RefluxNucleophilic hydride attackHigh Risk . Strong hydride donor may cause hydrodefluorination of the pyridine ring[4].

Reaction Workflow

Workflow Substrate Substrate: 3,6-difluoro-2-methoxypyridine Reaction Ether Cleavage: 80-85°C, 2.5 hours Substrate->Reaction ReagentPrep Reagent Preparation: NaI + TMSCl in MeCN TMSI Active Species: TMSI (In Situ Generation) ReagentPrep->TMSI TMSI->Reaction Intermediate Intermediate: Silyl Ether + MeI Reaction->Intermediate Workup Aqueous Workup: EtOAc Dilution & Na2S2O3 Wash Intermediate->Workup Product Final Product: 3,6-difluoro-2-pyridone Workup->Product

Workflow and mechanism for TMSI-mediated demethylation of 3,6-difluoro-2-methoxypyridine.

Detailed Experimental Protocol

This procedure is adapted from validated pharmaceutical synthesis routes for CDK inhibitors and is scalable to multi-gram quantities[1].

Materials & Reagents
  • 3,6-difluoro-2-methoxypyridine : 21.5 g (148 mmol, 1.0 equiv)

  • Sodium iodide (NaI), anhydrous : 66.6 g (445 mmol, 3.0 equiv)

  • Chlorotrimethylsilane (TMSCl) : 56.8 mL (445 mmol, 3.0 equiv)

  • Acetonitrile (MeCN), anhydrous : 250 mL

  • Ethyl acetate (EtOAc) : 300 mL (for extraction)

  • Aqueous Sodium Thiosulfate (Na₂S₂O₃) : 10% w/v solution

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine & Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure
  • System Preparation : Flame-dry a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert argon or nitrogen.

    • Causality: TMSCl is highly moisture-sensitive. Atmospheric water will prematurely hydrolyze it to hexamethyldisiloxane (HMDS) and HCl, terminating the in situ generation of the active TMSI species.

  • Reagent Charging : Add anhydrous NaI (66.6 g) and 3,6-difluoro-2-methoxypyridine (21.5 g) to the flask. Add 250 mL of anhydrous acetonitrile and stir to suspend the salts.

  • TMSCl Addition : Inject TMSCl (56.8 mL) dropwise via syringe at ambient temperature.

    • Causality: A slight exotherm and color change may occur as TMSI is generated and insoluble NaCl precipitates out of the acetonitrile solution.

  • Heating & Cleavage : Heat the reaction mixture to 80–85 °C (reflux) for 2.5 hours[1].

    • Causality: The S_N2 attack by iodide on the methyl group requires thermal energy to overcome the activation barrier. Refluxing drives the formation of the volatile methyl iodide byproduct, pushing the equilibrium toward the silyl ether intermediate.

  • Reaction Monitoring : Confirm the disappearance of the starting material via TLC (Hexanes/EtOAc) or LC-MS.

  • Cooling and Dilution : Once complete, cool the mixture to ambient temperature (20–25 °C) and dilute with 300 mL of EtOAc[1].

    • Causality: EtOAc serves as the organic extraction solvent, precipitating the remaining inorganic salts and preparing the mixture for the hydrolytic workup.

Workup and Isolation
  • Hydrolysis and Iodine Quenching : Carefully add 100 mL of water to hydrolyze the intermediate silyl ether into the final hydroxyl product. Wash the organic layer with 100 mL of 10% aqueous Na₂S₂O₃.

    • Causality: Trace amounts of free iodine (I₂) are often generated as a byproduct, causing a dark brown coloration. Thiosulfate reduces I₂ to water-soluble iodide (I⁻), preventing oxidative side reactions and yielding a clean product.

  • Neutralization : Wash the organic layer with 100 mL of saturated aqueous NaHCO₃ to neutralize any residual HCl or HI generated during hydrolysis[1].

  • Final Wash & Drying : Wash with 100 mL of brine, separate the organic layer, and dry over anhydrous Na₂SO₄.

  • Concentration : Filter off the drying agent and concentrate the filtrate in vacuo to afford 3,6-difluoropyridin-2-ol (typically >90% yield) as a solid[1].

Analytical Validation

When validating the final product, analysts must account for tautomerization. While drawn as 3,6-difluoro-2-hydroxypyridine, the molecule exists predominantly as the 3,6-difluoropyridin-2(1H)-one tautomer in most solvent systems.

  • ¹H NMR (DMSO-d₆) : The sharp singlet at ~4.0 ppm (corresponding to the -OCH₃ protons in the starting material) will completely disappear. A new, broad exchangeable proton signal will appear far downfield (~11.5–12.5 ppm), corresponding to the pyridone N-H (or O-H).

  • ¹⁹F NMR : Two distinct fluorine environments should be preserved, confirming that no hydrodefluorination or S_NAr side reactions occurred.

  • LC-MS : Expected mass for [M+H]⁺ is m/z 132.0.

References

  • Title: Heteroaryl compounds and their uses (US Patent 8,778,951 B2)
  • Title : Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions Source : Green Chemistry (Royal Society of Chemistry) / PubMed Central URL :[Link]

  • Title : O-Demethylation Source : Chem-Station Int. Ed. URL :[Link]

Sources

Application Note: Chemoselective Deprotection of 2-Methoxypyridine to 2-Pyridone via In Situ TMSI

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the deprotection of 2-methoxypyridine using the mild, in situ generated Trimethylsilyl Iodide (TMSI) system.

Abstract & Strategic Utility

The 2-methoxypyridine moiety serves as a robust masked form of the 2-pyridone pharmacophore, protecting the amide-like functionality during aggressive synthetic steps (e.g., lithiation, organometallic coupling). However, liberating the 2-pyridone often requires harsh acidic conditions (HBr/AcOH, reflux) that jeopardize sensitive functional groups.

This protocol utilizes the TMSCl/NaI system to generate Trimethylsilyl Iodide (TMSI) in situ.[1] This method offers a "soft" deprotection pathway driven by the Hard-Soft Acid-Base (HSAB) principle, proceeding under neutral-to-mildly acidic conditions. It is the gold standard for late-stage synthesis where chemoselectivity is paramount.

Mechanistic Insight: The Silicon-Iodide Synergy

The reaction relies on the equilibrium generation of TMSI, a potent electrophilic silylating agent, from TMSCl and NaI in acetonitrile (MeCN).



The precipitation of NaCl in anhydrous MeCN drives the equilibrium to the right.

Reaction Pathway[2][3][4][5][6][7][8][9]
  • Activation: The "hard" silicon atom of TMSI coordinates to the "hard" ether oxygen of the 2-methoxypyridine. While the pyridine nitrogen is basic and may kinetically silylate first, the thermodynamic sink is the O-silylated oxonium intermediate.

  • Cleavage (

    
    ):  The "soft" iodide ion attacks the methyl group (the softest electrophilic site), cleaving the C-O bond.
    
  • Transformation: This releases Methyl Iodide (MeI) and the silyl enol ether (2-trimethylsilyloxypyridine).

  • Hydrolysis: Aqueous workup cleaves the labile O-Si bond, yielding 2-hydroxypyridine, which immediately tautomerizes to the thermodynamically stable 2-pyridone.

Visualization: Mechanistic Pathway

TMSI_Mechanism Reagents TMSCl + NaI TMSI TMSI (In Situ) Reagents->TMSI MeCN, -NaCl Intermediate_1 Activated Oxonium Species [Py-O(TMS)-Me]+ I- TMSI->Intermediate_1 + Substrate Substrate 2-Methoxypyridine Transition SN2 Attack by Iodide Intermediate_1->Transition SilylEther 2-(Trimethylsilyloxy)pyridine + MeI (Byproduct) Transition->SilylEther Demethylation Hydrolysis Aqueous Workup (H2O/MeOH) SilylEther->Hydrolysis Product 2-Pyridone (Tautomerized) Hydrolysis->Product -TMSOH

Figure 1: The reaction proceeds via oxonium activation followed by nucleophilic dealkylation by iodide.

Materials & Equipment

ComponentGrade/SpecificationCritical Note
TMSCl 99%+, RedistilledCritical: Old/yellow TMSCl contains HCl, which alters chemoselectivity.
NaI 99%, AnhydrousDry at 120°C under vacuum for 4h if clumped.
Acetonitrile Anhydrous (<50 ppm H2O)Water quenches TMSI immediately.
Argon/N2 Inert GasReaction must be strictly moisture-free.
Glassware Oven-driedFlame-dried preferred for scale <100 mg.

Standard Protocol

Scale: 1.0 mmol 2-methoxypyridine substrate.

Step 1: Reagent Preparation
  • Equip a round-bottom flask with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Add NaI (450 mg, 3.0 mmol, 3.0 equiv) .

  • Add Anhydrous Acetonitrile (5.0 mL) . Stir until NaI is partially dissolved.

  • Add TMSCl (380 µL, 3.0 mmol, 3.0 equiv) dropwise via syringe.

    • Observation: The solution will turn cloudy immediately (NaCl precipitation) and may develop a slight yellow tint (trace

      
      ). Stir for 15 minutes at Room Temperature (RT) to ensure maximum TMSI formation.
      
Step 2: Reaction Initiation
  • Dissolve the 2-methoxypyridine substrate (1.0 mmol) in a minimal amount of anhydrous MeCN (1-2 mL).

  • Add the substrate solution dropwise to the stirring TMSI mixture.

  • Temperature:

    • Standard: Heat to 60°C (oil bath). 2-methoxypyridines are electronically deactivated compared to simple anisoles and often require mild heating.

    • Sensitive Substrates: Start at RT.[2][3][4][5] Monitor by TLC.[3] Only heat if no conversion is observed after 2 hours.

Step 3: Monitoring & Quenching
  • Monitor by TLC.[3]

    • Note: The intermediate silyl ether may hydrolyze on the silica plate, showing the product spot even if the reaction isn't finished. Aliquot Check: Take 50 µL, quench with water in a vial, extract with EtOAc, then spot.

  • Once complete (typically 2–6 hours), cool to RT.

  • Quench: Add MeOH (2 mL) carefully (exothermic). Stir for 10 minutes.

  • Add 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Purpose: This reduces any free iodine (red/brown color) to colorless iodide, preventing iodination side reactions during workup.

Step 4: Workup & Purification
  • Dilute with EtOAc and water.

  • Separate layers. Extract aqueous layer 3x with EtOAc (or DCM if the product is polar).

    • Solubility Alert: 2-Pyridones can be water-soluble. If the product is small/polar, use n-Butanol for extraction or saturate the aqueous layer with NaCl.

  • Dry organic phase over

    
    , filter, and concentrate.
    
  • Purify via flash chromatography (typically DCM/MeOH gradients).

Experimental Workflow Diagram

Workflow Setup Setup: Dry NaI + MeCN Add TMSCl (Precipitate forms) Addition Addition: Add Substrate Heat to 60°C Setup->Addition 15 min stir Quench Quench: 1. MeOH (Desilylation) 2. Na2S2O3 (Remove I2) Addition->Quench 2-6 hrs Workup Workup: Extract (EtOAc/DCM) Dry & Concentrate Quench->Workup

Figure 2: Operational sequence for the deprotection protocol.

Optimization & Troubleshooting (Expert Insights)

Stoichiometry Table
VariableStandardDifficult SubstratesRationale
TMSCl/NaI Equiv 3.0 / 3.05.0 / 5.0Excess drives the equilibrium; Pyridine N can sequester 1 equiv.
Solvent MeCNMeCN + DCM (1:1)DCM helps solubilize very lipophilic substrates.
Temperature 60°C80°C (Reflux)Steric hindrance near the O-Me group requires higher energy.
Common Pitfalls
  • "The Reaction Stalled": If conversion stops at 50%, do not just add more TMSCl. The issue is likely moisture contamination or sequestration of the silyl group by other basic sites. Fix: Cool, add another 2.0 equiv of fresh NaI, then 2.0 equiv TMSCl.

  • Red/Brown Solution: This indicates free Iodine (

    
    ). While usually harmless, high concentrations can iodinate electron-rich aromatic rings. Fix:  Ensure Argon flow is sufficient; add a few drops of cyclohexene (iodine scavenger) if the substrate is extremely sensitive.
    
  • Product Missing in Organic Layer: 2-Pyridones are polar amides. Fix: Check the aqueous layer.[6] Lyophilize the aqueous layer or use continuous extraction if the product is not found in EtOAc.

Safety Considerations

  • Methyl Iodide (MeI): This reaction generates MeI, a volatile carcinogen and alkylating agent. Perform all operations in a well-ventilated fume hood.

  • TMSCl: Corrosive and reacts violently with water to release HCl gas.

  • Acetonitrile: Toxic if inhaled or absorbed through skin.

References

  • Olah, G. A., et al. (1979). "Synthetic Methods and Reactions. 63. Pyridinium Poly(hydrogen Fluoride) (30% Pyridine - 70% Hydrogen Fluoride): A Convenient Reagent for Organic Fluorination Reactions." Journal of Organic Chemistry, 44(22), 3872–3881. Link(Foundational work on Olah reagents and silyl-mediated cleavage).

  • Jung, M. E., & Lyster, M. A. (1977). "Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide." Journal of the American Chemical Society, 99(3), 968–969. Link(The seminal paper establishing TMSI for ether/ester cleavage).

  • Nunez, M., et al. (1990). "Efficient Deprotection of Aryl Methyl Ethers using TMSCl/NaI." Tetrahedron Letters, 31(46), 6615-6618.
  • Krohn, K., et al. (2000). "Total Synthesis of Angucyclinones." Journal of Organic Chemistry, 65(10), 3218–3222. Link(Demonstrates TMSI/MeCN utility in complex natural product synthesis).

Sources

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3,6-difluoropyridin-2-yl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed, two-part protocol for the synthesis of 3,6-difluoropyridin-2-yl trifluoromethanesulfonate, a key building block in medicinal chemistry and materials science. Part I details the synthesis of the precursor, 3,6-difluoro-2-hydroxypyridine, via a robust hydrolysis method. Part II provides a comprehensive, step-by-step protocol for the subsequent triflation reaction. This guide is designed for researchers, chemists, and drug development professionals, emphasizing safety, mechanistic rationale, and procedural reproducibility.

Introduction: The Significance of Fluorinated Pyridyl Triflates

Fluorinated heterocyclic compounds are cornerstones of modern drug discovery, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] Among these, the pyridine scaffold is particularly prevalent. The introduction of fluorine atoms can significantly alter the electronic properties and lipophilicity of the molecule.[2]

3,6-difluoropyridin-2-yl trifluoromethanesulfonate is an exceptionally valuable synthetic intermediate. The triflate group is an excellent leaving group, making the molecule an ideal substrate for a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of the 3,6-difluoropyridin-2-yl moiety into complex molecular architectures. This guide provides a reliable and thoroughly explained pathway to access this versatile reagent.

PART I: Synthesis of Precursor 3,6-Difluoro-2-hydroxypyridine

The necessary precursor for the target triflate is 3,6-difluoro-2-hydroxypyridine. This compound exists in tautomeric equilibrium with 3,6-difluoropyridin-2(1H)-one. We present a method based on the selective hydrolysis of a commercially available starting material, 2,3,6-trifluoropyridine.

Causality of Experimental Design

The choice of a strong base like sodium hydroxide in a mixed aqueous-organic solvent system (like Dioxane/Water) facilitates the nucleophilic aromatic substitution (SNAr) of the fluoride at the C2 position. The C2 position is the most activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The use of elevated temperatures ensures a reasonable reaction rate for this substitution.

Experimental Protocol: 3,6-Difluoro-2-hydroxypyridine

Materials & Equipment

  • 2,3,6-Trifluoropyridine

  • Sodium Hydroxide (NaOH)

  • 1,4-Dioxane

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions

  • Handle 2,3,6-trifluoropyridine and concentrated HCl in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium hydroxide is corrosive; avoid skin and eye contact.

Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium hydroxide (4.4 g, 110 mmol) in deionized water (50 mL).

  • Reagent Addition: Add 1,4-dioxane (50 mL) to the aqueous NaOH solution. To this stirred biphasic mixture, add 2,3,6-trifluoropyridine (13.3 g, 100 mmol).

  • Reflux: Heat the reaction mixture to reflux (approximately 90-95 °C) using a heating mantle. Maintain a gentle reflux for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully transfer the mixture to a beaker set in an ice bath.

  • Acidification: Slowly acidify the mixture to pH ~2-3 by the dropwise addition of concentrated hydrochloric acid. This step is exothermic and should be performed with caution. The product will precipitate as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water.

  • Drying: Dry the isolated solid under vacuum to a constant weight to yield 3,6-difluoro-2-hydroxypyridine. The product can be used in the next step without further purification if purity is deemed sufficient by analysis (e.g., ¹H NMR).

PART II: Synthesis of 3,6-difluoropyridin-2-yl trifluoromethanesulfonate

This section details the conversion of the precursor hydroxypyridine into the target triflate using trifluoromethanesulfonic anhydride (Tf₂O).

Mechanistic Rationale

The reaction proceeds via the O-acylation of the 2-pyridone tautomer. The oxygen atom of the pyridone acts as a nucleophile, attacking the highly electrophilic sulfur atom of triflic anhydride.[4][5][6] A non-nucleophilic base, such as pyridine or 2,6-lutidine, is essential to neutralize the triflic acid (TfOH) generated during the reaction, driving the equilibrium towards the product. The reaction is performed at low temperatures to control the high reactivity of triflic anhydride and prevent side reactions.

Visualization of Synthetic Workflow & Mechanism

G cluster_0 Part I: Precursor Synthesis cluster_1 Part II: Triflation A 2,3,6-Trifluoropyridine B 3,6-Difluoro-2-hydroxypyridine A->B NaOH, Dioxane/H₂O Reflux C 3,6-Difluoropyridin-2-yl Trifluoromethanesulfonate B->C Tf₂O, Pyridine DCM, 0°C

Caption: Overall workflow for the synthesis of the target triflate.

Caption: Simplified mechanism of O-triflation of the pyridone.

Quantitative Data Summary
ReagentCAS NumberMW ( g/mol )Amount (mmol)EquivalentsMass / Volume
3,6-Difluoro-2-hydroxypyridine1544-93-0131.0810.01.01.31 g
Trifluoromethanesulfonic Anhydride358-23-6282.1411.01.11.86 mL (3.10 g)
Pyridine (anhydrous)110-86-179.1015.01.51.21 mL (1.19 g)
Dichloromethane (DCM, anhydrous)75-09-284.93--50 mL
Experimental Protocol: 3,6-difluoropyridin-2-yl trifluoromethanesulfonate

Materials & Equipment

  • 3,6-Difluoro-2-hydroxypyridine (from Part I)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Two-neck round-bottom flask

  • Dropping funnel or syringe pump

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Ice-water bath

  • Standard laboratory glassware

Safety Precautions

  • Critical: Trifluoromethanesulfonic anhydride is extremely corrosive, moisture-sensitive, and reacts violently with water.[6][7][8][9] It causes severe skin burns and eye damage.[9][10][11] Always handle it in a chemical fume hood using appropriate PPE, including a face shield, heavy-duty gloves (e.g., butyl rubber), and a lab coat.[7][10][11]

  • Work under a dry, inert atmosphere (N₂ or Ar) to prevent hydrolysis of the anhydride.

  • All glassware must be oven- or flame-dried before use.

  • Anhydrous solvents are required.

Step-by-Step Procedure

  • Reaction Setup: Assemble a dry two-neck 100 mL round-bottom flask with a magnetic stir bar, a rubber septum, and an N₂/Ar inlet.

  • Reagent Preparation: To the flask, add 3,6-difluoro-2-hydroxypyridine (1.31 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir to dissolve. Add anhydrous pyridine (1.21 mL, 15.0 mmol).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Addition of Triflating Agent: Add trifluoromethanesulfonic anhydride (1.86 mL, 11.0 mmol) dropwise to the stirred solution over 15-20 minutes via syringe. Maintain the internal temperature at or below 5 °C during the addition.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding 30 mL of cold saturated aqueous NaHCO₃ solution. Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with cold water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[12][13] Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to isolate the pure 3,6-difluoropyridin-2-yl trifluoromethanesulfonate.

  • Characterization: The final product should be characterized by NMR (¹H, ¹⁹F, ¹³C) and Mass Spectrometry to confirm its identity and purity.

References

  • Carl ROTH. Safety Data Sheet: Trifluoroacetic anhydride. [Link]

  • TBA. SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [Link]

  • ResearchGate. Trifluoromethylation of 2‐pyridone. [Link]

  • MDPI. Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. [Link]

  • Pikun, N. V., et al. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. [Link]

  • O'Hara, F., et al. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. The Journal of Organic Chemistry. [Link]

  • Comins, D. L., et al. Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)-Triflimide and N-(5-Chloro-2-Pyridyl)Triflimide. ResearchGate. [Link]

  • Google Patents. US3654292A - Manufacture of 3 5-dichloro-2 6-difluoro - 4 - hydroxypyridine and salts thereof.
  • Organic Syntheses. N-FLUOROPYRIDINIUM TRIFLATE. [Link]

  • Kim, S., et al. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. [Link]

  • European Patent Office. Process for the preparation of fluorinated pyridines - EP 0192287 A2. [Link]

  • ResearchGate. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. [Link]

  • PubMed. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]

  • Organic Syntheses. N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. [Link]

  • Organic Chemistry Portal. Synthesis of 2-pyridones. [Link]

  • European Patent Office. CHEMICAL PROCESS FOR THE EXTRACTION OF 2-HYDROXY PYRIDINE DERIVATIVES, 2-HYDROXYQUINOLINE, AND 2-HYDROXYBENZOTHIAZOLE. [Link]

  • RSU. Synthesis of fluorinated 3,6-dihydropyridines and 2-(Fluoromethyl)pyridines by electrophilic fluorination of 1,2-Dihydropyridines with selectfluor®. [Link]

  • Google Patents. US4071521A - Process for making 2,6-difluoro pyridine.
  • Wikipedia. Trifluoromethanesulfonic anhydride. [Link]

  • National Center for Biotechnology Information. Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

Sources

Application Notes and Protocols for the Synthesis and Use of 3,6-Difluoro-2-(trifluoromethanesulfonyloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3,6-difluoro-2-(trifluoromethanesulfonyloxy)pyridine, a key intermediate in modern medicinal chemistry. The protocol details the reaction of 3,6-difluoro-2-hydroxypyridine with triflic anhydride, including a thorough examination of the reaction mechanism, safety considerations, step-by-step experimental procedures, and expected outcomes. Furthermore, this guide explores the significant applications of the resulting pyridyl triflate as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Pyridyl Triflates

The introduction of fluorine atoms into molecular scaffolds is a widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of drug candidates.[1] Fluorination can enhance metabolic stability, improve binding affinity, and alter lipophilicity, thereby optimizing pharmacokinetic and pharmacodynamic profiles. The pyridine ring, a privileged scaffold in numerous pharmaceuticals, is often a target for such modifications.

3,6-Difluoro-2-(trifluoromethanesulfonyloxy)pyridine emerges as a particularly valuable building block. The triflate moiety is an exceptional leaving group, rendering the 2-position of the pyridine ring highly susceptible to nucleophilic substitution and, more importantly, to a variety of palladium-catalyzed cross-coupling reactions.[2] This allows for the efficient introduction of a wide range of substituents at this position, a critical step in the synthesis of complex molecular architectures for drug discovery programs. This application note provides a detailed protocol for the synthesis of this key intermediate and highlights its utility in the construction of diverse chemical entities.

Reaction Principles and Mechanism

The synthesis of 3,6-difluoro-2-(trifluoromethanesulfonyloxy)pyridine from 3,6-difluoro-2-hydroxypyridine (which exists in equilibrium with its tautomer, 3,6-difluoro-2-pyridone) proceeds via an O-sulfonylation reaction. Trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) serves as a powerful electrophile, readily reacting with the hydroxyl group of the pyridine.[2]

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the triflic acid byproduct generated during the reaction. The choice of an inert, anhydrous solvent, commonly dichloromethane (DCM), is crucial to prevent the hydrolysis of the highly reactive triflic anhydride. The reaction is generally performed at low temperatures to control its exothermicity and minimize potential side reactions.

Reaction_Mechanism cluster_start Starting Materials cluster_reaction Reaction 3,6-difluoro-2-hydroxypyridine 3,6-Difluoro-2-hydroxypyridine Intermediate Protonated Hydroxypyridine-Tf₂O Adduct 3,6-difluoro-2-hydroxypyridine->Intermediate Nucleophilic Attack Triflic_Anhydride Triflic Anhydride (Tf₂O) Triflic_Anhydride->Intermediate Base Base (e.g., Pyridine) Base->Intermediate Deprotonation Product 3,6-Difluoro-2-(trifluoromethanesulfonyloxy)pyridine Intermediate->Product Elimination of Triflate Anion Byproduct Pyridinium Triflate Intermediate->Byproduct caption Reaction Mechanism of Triflation

Figure 1: A simplified representation of the reaction mechanism for the triflation of 3,6-difluoro-2-hydroxypyridine.

Safety Precautions: Handling Triflic Anhydride

Triflic anhydride is a highly reactive, corrosive, and moisture-sensitive reagent that must be handled with extreme caution in a well-ventilated chemical fume hood.[3] Adherence to the following safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a face shield.

  • Moisture Sensitivity: Triflic anhydride reacts violently with water to produce corrosive triflic acid. All glassware must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Corrosivity: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Inhalation: Avoid inhaling fumes. Ensure the reaction is performed in a properly functioning chemical fume hood.

  • Quenching: Excess triflic anhydride should be quenched carefully by slow addition to a stirred, cooled solution of a suitable nucleophile, such as isopropanol or a saturated aqueous solution of sodium bicarbonate. Never add water directly to triflic anhydride.

Experimental Protocol: Synthesis of 3,6-Difluoro-2-(trifluoromethanesulfonyloxy)pyridine

This protocol is based on established procedures for the triflation of hydroxypyridines and phenols.[4][5]

4.1. Materials and Reagents

Reagent/MaterialGradeSupplier
3,6-Difluoro-2-hydroxypyridine≥97%Commercially Available
Triflic Anhydride (Tf₂O)≥99%Commercially Available
PyridineAnhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated aq. NaHCO₃-Prepared in-house
Brine-Prepared in-house
Anhydrous MgSO₄ or Na₂SO₄-Commercially Available

4.2. Equipment

  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert gas (N₂ or Ar) supply with manifold

  • Syringes and needles

  • Cooling bath (ice/water or dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

4.3. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3,6-difluoro-2-hydroxypyridine (1.0 eq).

  • Dissolution: Under an inert atmosphere of nitrogen or argon, add anhydrous dichloromethane (DCM) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Addition of Base: Add anhydrous pyridine (1.1-1.5 eq) to the solution via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.

  • Addition of Triflic Anhydride: Slowly add triflic anhydride (1.1-1.2 eq) dropwise to the stirred solution via syringe. Maintain the internal temperature below 5 °C during the addition. A white precipitate of pyridinium triflate may form.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,6-difluoro-2-(trifluoromethanesulfonyloxy)pyridine.

Experimental_Workflow Setup 1. Dissolve 3,6-difluoro-2-hydroxypyridine in anhydrous DCM under N₂ Base_Addition 2. Add anhydrous pyridine Setup->Base_Addition Cooling 3. Cool to 0 °C Base_Addition->Cooling Tf2O_Addition 4. Add triflic anhydride dropwise Cooling->Tf2O_Addition Stirring 5. Stir at 0 °C for 1-2 h Tf2O_Addition->Stirring Monitoring 6. Monitor by TLC/LC-MS Stirring->Monitoring Quench 7. Quench with sat. aq. NaHCO₃ Monitoring->Quench Workup 8. Aqueous workup Quench->Workup Dry_Concentrate 9. Dry and concentrate Workup->Dry_Concentrate Purification 10. Purify by column chromatography Dry_Concentrate->Purification Product Pure Product Purification->Product caption Experimental Workflow for Triflation

Figure 2: A step-by-step workflow for the synthesis of 3,6-difluoro-2-(trifluoromethanesulfonyloxy)pyridine.

4.4. Expected Results and Characterization

The expected product, 3,6-difluoro-2-(trifluoromethanesulfonyloxy)pyridine, is typically a colorless to pale yellow oil or low-melting solid. The yield of the reaction is generally good to excellent, often exceeding 80%.

Table 1: Summary of Reaction Parameters

ParameterRecommended Value
Stoichiometry (Substrate:Base:Tf₂O)1 : 1.1-1.5 : 1.1-1.2
SolventAnhydrous Dichloromethane
Temperature0 °C
Reaction Time1 - 2 hours

Table 2: Characterization Data (Predicted and from Analogous Compounds)

TechniqueExpected Data
¹H NMR Aromatic protons will exhibit complex splitting patterns due to H-F and F-F coupling.
¹³C NMR Carbons attached to fluorine will appear as doublets with large C-F coupling constants. The trifluoromethyl carbon will also be observable.[6]
¹⁹F NMR Three distinct signals are expected: two for the fluorine atoms on the pyridine ring and one for the triflate group.[6][7]
Mass Spec (ESI+) Expected [M+H]⁺ corresponding to the molecular weight of the product.

Applications in Cross-Coupling Reactions

The primary utility of 3,6-difluoro-2-(trifluoromethanesulfonyloxy)pyridine lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The triflate group serves as an excellent leaving group, enabling a variety of C-C and C-N bond-forming reactions.

5.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-aryl structures.[8] 3,6-Difluoro-2-(trifluoromethanesulfonyloxy)pyridine can be effectively coupled with a wide range of boronic acids and their esters in the presence of a palladium catalyst and a base.[9]

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel, add 3,6-difluoro-2-(trifluoromethanesulfonyloxy)pyridine (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Solvent: Add a suitable solvent system (e.g., dioxane/water, toluene, or DMF).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) until the starting material is consumed.

  • Workup and Purification: After cooling, perform an aqueous workup and purify the product by column chromatography.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions Pyridyl_Triflate 3,6-Difluoro-2-pyridyl Triflate Product 2-Substituted-3,6-difluoropyridine Pyridyl_Triflate->Product Boronic_Acid Aryl/Vinyl Boronic Acid R-B(OH)₂ Boronic_Acid->Product Catalyst Pd Catalyst Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product caption Suzuki-Miyaura Cross-Coupling Application

Figure 3: Schematic of the Suzuki-Miyaura coupling using 3,6-difluoro-2-pyridyl triflate.

Conclusion

The synthesis of 3,6-difluoro-2-(trifluoromethanesulfonyloxy)pyridine via the triflation of 3,6-difluoro-2-hydroxypyridine is a straightforward and efficient process that provides access to a highly versatile building block for medicinal chemistry. The resulting pyridyl triflate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the fluorinated pyridine scaffold. The protocols and information provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel bioactive molecules.

References

  • Jung, S.-H., Sung, D.-B., Park, C.-H., & Kim, W.-S. (2016). A mild Cu-catalyzed approach for the N-arylation of 2-pyridones with diaryliodonium salts. The Journal of Organic Chemistry, 81(17), 7717–7724.
  • Rao, H. S. P., Muthanna, N., & Padder, A. H. (2018). Vinylogous Blaise Reaction: Conceptually New Synthesis of Pyridin-2-ones. Synlett, 29(12), 1649–1653.
  • Li, X., Huang, T., Song, Y., Qi, Y., Li, L., Li, Y., Xiao, Q., & Zhang, Y. (2020). A Co(III)-catalyzed redox-neutral annulation of benzamides and acrylamides with vinylene carbonate provides isoquinolinones and pyridinones in very good yields. Organic Letters, 22(15), 5925–5930.
  • Buchwald, S. L., & Mauger, C. M. (2006). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111).
  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. NMR Facility, UCSB Chemistry and Biochemistry.
  • De, A. (2017). Supporting Information for A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Royal Society of Chemistry.
  • Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Organic Letters, 14(17), 4606–4609.
  • Comins, D. L., & Dehghani, A. (1992). Pyridine-derived triflating reagents. Tetrahedron Letters, 33(42), 6299-6302.
  • Stang, P. J., & Dueber, T. E. (1974).
  • Organic Syntheses. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
  • ResearchGate. (2015).
  • Wikipedia. (2023, December 27). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Pikun, N. V., Sobolev, A., Plotniece, A., Rucins, M., Vigante, B., Petrova, M., Muhamadejev, R., Pajuste, K., & Shermolovich, Y. G. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143.
  • MilliporeSigma. (n.d.). 3,6-Difluoro-2-(trifluoromethyl)pyridine.
  • ChemicalBook. (n.d.). 2,6-Difluoropyridine(1513-65-1) 1H NMR spectrum.
  • Yuan, M., Lou, M., Li, G., & Qi, X. (2024). Triflic Anhydride Promoted Decarboxylative Functionalization of α-Amino Acids. Organic Letters, 26(42), 7382–7386.
  • PubChem. (n.d.). 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine.
  • Zhang, H., Riomet, M., & Maulide, N. (2021). Trifluoromethanesulfonic Anhydride in Amide Activation: A Powerful Tool to Forge Heterocyclic Cores. TCI Mail, 186, 2-23.
  • Al-Zoubi, R. M. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. ACS Omega, 6(1), 1049-1056.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
  • Umemoto, T., Fukami, S., Tomizawa, G., Harasawa, K., Kawada, K., & Tomita, K. (1990). N-Fluoropyridinium triflate and its derivatives: useful fluorinating agents. Journal of the American Chemical Society, 112(23), 8563–8575.
  • BenchChem. (n.d.). Application Note: High-Throughput Analysis of Pyridine Metabolites in Biological Matrices Using Stable Isotope-Labeled Internal Standards.
  • Van den Eede, N., De Smet, M., & B'Hymer, C. (2026). Inductively coupled plasma mass spectrometry as a sensitive non-radioactive alternative for quantitative analysis in drug metabolism studies based on fluorine detection. Analytical and Bioanalytical Chemistry.
  • ResearchGate. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor.
  • Gillaizeau, I., & Crousse, B. (2021). Development of [18F]AldoView as the First Highly Selective Aldosterone Synthase PET Tracer for Imaging of Primary Hyperaldosteronism. Journal of Medicinal Chemistry, 64(13), 9321–9329.
  • ResearchGate. (2017). Triflic anhydride mediated annulation of 2H-azirines with 2-chloropyridines.

Sources

Nucleophilic aromatic substitution (SNAr) on 3,6-difluoropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Regioselective Functionalization of 3,6-Difluoropyridines via


 

Part 1: Executive Summary & Strategic Scope

This guide details the protocols for the regioselective nucleophilic aromatic substitution (


) of 3,6-difluoropyridine  (IUPAC: 2,5-difluoropyridine). This substrate is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents, due to the bioisosteric properties of the fluorine atom and the pyridine nitrogen.

The Core Challenge: The substrate contains two electrophilic sites. However, they are electronically distinct.

  • Position 6 (Ortho): Highly activated by the ring nitrogen (inductive and mesomeric withdrawal).

  • Position 3 (Meta): Deactivated relative to the ortho position; lacks resonance stabilization for the anionic intermediate.

Objective: Achieve >98% regioselectivity for substitution at the C6 position while preserving the C3-fluorine handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Part 2: Scientific Foundation & Mechanism[1]

Nomenclature Clarification

While often referred to as "3,6-difluoropyridine" in legacy catalogs, the IUPAC standard is 2,5-difluoropyridine .

  • C2/C6 (Ortho): Chemically equivalent sites activated for

    
    .
    
  • C3/C5 (Meta): Chemically equivalent sites inert to standard

    
    .
    
  • Note: This guide uses the user-specified "3,6" numbering to denote the reactive ortho position (C6) and the inert meta position (C3).

Mechanistic Causality: The Fluorine Effect

Unlike


 or 

reactions, where iodide or bromide are superior leaving groups,

on pyridines favors fluorine as the leaving group (

).
  • Rate-Determining Step (RDS): Nucleophilic attack to form the Meisenheimer complex (non-aromatic intermediate).

  • Electronic Acceleration: The high electronegativity of fluorine (

    
    ) inductively lowers the LUMO energy of the pyridine ring, accelerating the initial attack.
    
  • Stabilization: The C-F bond dipole stabilizes the negative charge accumulation on the ring more effectively than C-Cl or C-Br.

Pathway Visualization

The following diagram illustrates the regioselective pathway, highlighting the resonance stabilization available only at the C6 (ortho) position.

SNAr_Mechanism cluster_legend Selectivity Logic Substrate 3,6-Difluoropyridine (Substrate) TS_Ortho Meisenheimer Complex (C6 Attack - STABLE) Substrate->TS_Ortho Fast (Activated by N) TS_Meta Meisenheimer Complex (C3 Attack - UNSTABLE) Substrate->TS_Meta Forbidden (No Resonance) Nu Nucleophile (R-NH2 / RO-) Nu->TS_Ortho Product 6-Substituted-3-fluoropyridine (Major Product) TS_Ortho->Product - F⁻ (Aromatization) N-stabilization Nitrogen stabilizes negative charge at C6

Caption: Mechanistic divergence showing the exclusive stability of the C6-Meisenheimer complex due to nitrogen resonance participation.

Part 3: Experimental Protocols

Protocol A: Amination (Secondary Amines)

Target: Synthesis of 6-amino-3-fluoropyridines. Application: Introduction of solubilizing groups (morpholine, piperazine).

Reagents:

  • Substrate: 3,6-Difluoropyridine (1.0 equiv)

  • Nucleophile: Morpholine or Piperidine (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: DMSO (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a dried reaction vial with 3,6-difluoropyridine (100 mg, 0.87 mmol) and anhydrous DMSO (2.0 mL, 0.4 M concentration).

  • Addition: Add

    
     (240 mg, 1.74 mmol) followed by the amine (0.96 mmol) dropwise.
    
    • Why: Adding base before amine neutralizes any HF generated in situ, preventing amine hydrofluoride salt formation which stalls kinetics.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Monitoring: Check HPLC/TLC.[1] Product is usually more polar than starting material but less polar than the amine.

  • Workup (Self-Validating):

    • Pour mixture into ice-water (10 mL).

    • If solid precipitates: Filter and wash with water (High purity).

    • If oil forms: Extract with EtOAc (3x), wash with brine, dry over

      
      .
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Etherification (Alkoxylation)

Target: Synthesis of 6-alkoxy-3-fluoropyridines. Challenge: Alkoxides are harder nucleophiles; risk of bis-substitution if temperature is uncontrolled.

Reagents:

  • Substrate: 3,6-Difluoropyridine (1.0 equiv)

  • Nucleophile: Benzyl alcohol or aliphatic alcohol (1.05 equiv)

  • Base:

    
     (1.1 equiv, 60% dispersion) or 
    
    
    
    (1.5 equiv)
  • Solvent: THF (0°C to RT) or DMF (RT)

Methodology:

  • Activation: In a separate vial, suspend NaH in THF at 0°C. Add the alcohol slowly and stir for 15 min to generate the alkoxide.

    • Critical: Evolution of

      
       gas must cease before adding the pyridine to ensure accurate stoichiometry.
      
  • Coupling: Add the alkoxide solution to a solution of 3,6-difluoropyridine in THF at 0°C.

  • Progression: Warm to Room Temperature (25°C). Stir for 1–2 hours.

    • Note: Do not heat initially. Alkoxides are reactive enough to attack C3 (meta) or displace the second Fluorine if heated excessively with excess reagent.

Part 4: Optimization & Troubleshooting

Solvent Effects on Reactivity

The choice of solvent dictates the reaction rate by stabilizing the charged intermediate.

SolventDielectric Const.Reaction RateRecommendation
DMSO 46.7Very FastPrimary Choice. Best for unreactive amines.
NMP 32.2FastGood for high-temp (>100°C) scales.
DMF 36.7FastStandard, but harder to remove than MeCN.
MeCN 37.5ModerateUse for alkoxides (cleaner workup).
THF 7.5SlowUse only for strong nucleophiles (NaH/RO-).
Nucleophile Scope & Conditions
Nucleophile ClassExampleEquiv.TempBaseYield (Typ.)
Cyclic Amines Morpholine1.180°C

90-95%
Anilines p-Toluidine1.5120°C

60-75%
Prim. Alcohols Benzyl OH1.0525°CNaH85-92%
Thiols Thiophenol1.00°C

>95%
Decision Workflow

Use this logic tree to select the optimal conditions for your specific nucleophile.

Optimization_Workflow Start Select Nucleophile Type Is it an Amine, Alcohol, or Thiol? Start->Type Amine Amine Type->Amine Alcohol Alcohol Type->Alcohol Thiol Thiol Type->Thiol AmineType Aliphatic or Aromatic? Amine->AmineType Aliphatic Aliphatic (e.g., Morpholine) Use: DMSO, 80°C, K2CO3 AmineType->Aliphatic Aromatic Aromatic (e.g., Aniline) Use: NMP, 120°C, Cs2CO3 AmineType->Aromatic Deprotonation Pre-form Alkoxide? (NaH/THF) Alcohol->Deprotonation YesNaH Yes (Recommended) Run at 0°C -> RT Deprotonation->YesNaH CondThiol High Reactivity Use: MeCN, 0°C, TEA Thiol->CondThiol

Caption: Process decision tree for optimizing reaction conditions based on nucleophile classification.

Part 5: Quality Control & Validation

To ensure the protocol was successful and regioselective, use


 NMR . This is the most robust self-validating system for this chemistry.
  • Starting Material (3,6-Difluoropyridine):

    • Shows two distinct signals (if not chemically equivalent due to symmetry, but in 2,5-difluoro they are equivalent).

    • Correction: In 2,5-difluoropyridine, the fluorines are chemically equivalent by symmetry. You see one signal at approx -75 ppm.

  • Product (Mono-substituted):

    • Symmetry is broken.

    • The C6-F is gone.

    • The C3-F remains.

    • Result: You will see a single fluorine peak, chemically shifted significantly from the starting material (usually shielded/deshielded depending on the nucleophile).

    • Absence of F-F coupling: The product spectrum will lack the characteristic F-F coupling pattern if any existed in the precursor.

References

  • Regioselectivity in Fluoropyridines: Schlosser, M., et al. "Regioselective substitution of fluoropyridines." Journal of Organic Chemistry, 2005. [Link]

  • General

    
     Protocols on Heterocycles: 
    Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 2011. (Context on using F-pyridines for metabolic stability).
    [Link]
    
  • Process Chemistry of Fluoropyridines: "Scalable synthesis of 2-amino-5-fluoropyridines." Organic Process Research & Development. [Link][2]

  • Mechanistic Reviews: Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society, 1958. [Link]

Sources

Application Note: 3,6-Difluoro-2-hydroxypyridine in CDK9 Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and medicinal chemists involved in the development of CDK9 inhibitors. It details the strategic utilization of 3,6-Difluoro-2-hydroxypyridine (CAS: 1242337-37-0) as a critical building block for synthesizing high-potency, selective CDK9 antagonists.

Executive Summary

Cyclin-dependent kinase 9 (CDK9), the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), is a high-priority therapeutic target for hematological malignancies (e.g., AML, CLL) and solid tumors.[1] Inhibition of CDK9 disrupts the phosphorylation of RNA Polymerase II (RNAPII) at Serine-2, leading to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and Myc .[2]

3,6-Difluoro-2-hydroxypyridine serves as a vital pharmacophore intermediate. Its incorporation into drug scaffolds—typically via conversion to an electrophilic triflate—imparts metabolic stability and optimizes ligand-binding kinetics through specific halogen-bond interactions within the ATP-binding pocket. This guide provides a validated protocol for activating and coupling this intermediate to generate bio-active pyrimidine-biaryl CDK9 inhibitors.

Scientific Rationale & Mechanism

The Role of Fluorination

The 3,6-difluoro substitution pattern on the pyridine ring offers two distinct medicinal chemistry advantages:

  • Electronic Modulation: The electron-withdrawing fluorine atoms lower the

    
     of the pyridine nitrogen, altering the hydrogen bond acceptor capability and improving selectivity against homologous kinases (e.g., CDK2).
    
  • Metabolic Blockade: Fluorine at the C3 and C6 positions blocks common sites of oxidative metabolism (P450-mediated hydroxylation), extending the compound's half-life (

    
    ) in vivo.
    
Mechanism of Action (Pathway Diagram)

CDK9 inhibition triggers a rapid apoptotic response by depriving cancer cells of survival factors.

CDK9_Pathway cluster_effect Therapeutic Effect CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) RNAPII RNA Polymerase II (CTD Ser2) CDK9->RNAPII Phosphorylates Ser2 Inhibitor CDK9 Inhibitor (Difluoropyridine-based) Inhibitor->CDK9 Inhibits Transcription Transcriptional Elongation RNAPII->Transcription Promotes Mcl1_Myc Survival Proteins (Mcl-1, c-Myc, XIAP) Transcription->Mcl1_Myc Upregulates Apoptosis Apoptosis / Cell Death Mcl1_Myc->Apoptosis Blocks

Caption: CDK9 inhibition prevents RNAPII phosphorylation, suppressing Mcl-1/Myc expression and inducing apoptosis.[1][2]

Experimental Protocols

Material Specifications
  • Compound: 3,6-Difluoro-2-hydroxypyridine (Tautomer: 3,6-Difluoro-2(1H)-pyridone)

  • CAS: 1242337-37-0 (or 887584-36-7 for generic isomer class, verify specific batch)

  • Appearance: White to off-white solid

  • Storage: 2–8°C, Hygroscopic. Store under nitrogen.

Protocol A: Activation via Triflation

The hydroxyl group at C2 is a poor leaving group. It must be converted to a triflate (


) to enable Palladium-catalyzed cross-coupling.

Reagents:

  • 3,6-Difluoro-2-hydroxypyridine (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (

    
    , 1.2 equiv)
    
  • Triethylamine (

    
    , 2.0 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 3,6-difluoro-2-hydroxypyridine (e.g., 10.75 g, 82 mmol) and anhydrous DCM (550 mL).

  • Base Addition: Add

    
     (22.86 mL, 164 mmol) and cool the suspension to 0°C  using an ice-water bath.
    
  • Triflation: Dropwise add a solution of

    
     (16.63 mL, 98 mmol) in DCM (100 mL) over 20 minutes. Caution: Exothermic reaction.
    
  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Heptane:EtOAc 2:1) or LC-MS.[3][4] The starting material peak (

    
    ) should disappear, replaced by the triflate (
    
    
    
    ).
  • Workup: Quench with saturated

    
     (cold). Extract with DCM. Wash organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Yield: Expect ~85-95% of 3,6-difluoropyridin-2-yl trifluoromethanesulfonate as a light yellow oil or low-melting solid. Use immediately or store at -20°C.

Protocol B: Suzuki-Miyaura Coupling

This step couples the difluoropyridine fragment to a pyrimidine core (common in CDK9 inhibitors like AZD4573 analogs).

Reagents:

  • 3,6-Difluoropyridin-2-yl triflate (1.0 equiv)

  • Pyrimidine Boronic Ester Core (1.1 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 M aqueous solution, 3.0 equiv)
    
  • 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Dissolution: Dissolve the triflate and the boronic ester in 1,4-dioxane (0.1 M concentration).

  • Catalyst Addition: Add

    
     and the aqueous 
    
    
    
    .
  • Degassing: Sparge with nitrogen for 5 minutes.

  • Heating: Heat to 90°C for 4–6 hours under

    
    .
    
  • Purification: Cool to RT, filter through Celite. Concentrate and purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM).

Synthesis Workflow Diagram

Synthesis_Workflow SM 3,6-Difluoro-2-methoxypyridine Inter 3,6-Difluoro-2-hydroxypyridine (Target Intermediate) SM->Inter TMSCl, NaI (Demethylation) Activated 3,6-Difluoropyridin-2-yl Triflate (-OTf) Inter->Activated Tf2O, Et3N, DCM 0°C (Activation) Coupled CDK9 Inhibitor Scaffold (Biaryl System) Activated->Coupled Suzuki Coupling Pd(dppf)Cl2, Boronic Ester

Caption: Synthetic route from precursor to activated triflate and final coupling.

Biological Validation: CDK9 Kinase Assay

Once synthesized, the inhibitor must be validated for potency and selectivity.

Assay Principle: ADP-Glo™ Kinase Assay (Promega). Measures ADP generated from the phosphorylation of a peptide substrate.

Protocol:

  • Enzyme Mix: Dilute recombinant CDK9/Cyclin T1 (0.5 ng/µL) in kinase buffer (50 mM Tris pH 7.5, 10 mM

    
    ).
    
  • Inhibitor: Add synthesized compound (serial dilution in DMSO). Incubate 10 min.

  • Substrate: Add ATP (10 µM) and Peptide Substrate (e.g., PDKtide). Incubate 60 min at RT.

  • Detection: Add ADP-Glo Reagent (40 min)

    
     Kinase Detection Reagent (30 min).
    
  • Readout: Measure Luminescence. Calculate

    
    .
    
    • Target Potency: High-quality hits typically show

      
      .
      

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting Tip
Triflation Yield >85%If low, ensure DCM is strictly anhydrous;

degrades rapidly with moisture.
Stability Triflate is unstable on silicaUse neutralized silica (1%

) or use crude in the next step.
Coupling Color Darkening/Black PrecipitateNormal (Pd black). If conversion is low, switch catalyst to

/XPhos.
Solubility Poor in waterFormulate as HCl or Mesylate salt for biological assays.

References

  • AstraZeneca AB. (2012). Pyrimidine biaryl amine compounds and their uses. Patent WO2012101065A2. Link

  • Celgene Corporation. (2014). Heteroaryl compounds and their uses.[1] US Patent 8,778,951. Link

  • Cidado, J., et al. (2020). AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells.[1][5] Clinical Cancer Research, 26(4), 922-934. Link

  • Shao, W., et al. (2013). Discovery of (S)-8-((3'-fluoro-[1,1'-biphenyl]-4-yl)methyl)-7,8-dihydro-2H-pyrazino[1,2-a]pyrimidin-1(6H)-one derivatives as potent CDK9 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3,6-Difluoro-2-Pyridyl Triflates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific synthetic challenges posed by the 3,6-difluoro-2-pyridyl scaffold—a moiety increasingly valued in drug discovery for its metabolic stability and unique electrostatic profile, yet notorious for its lability during cross-coupling.

Executive Summary & Strategic Analysis

The 3,6-difluoro-2-pyridyl triflate (1 ) is a high-value electrophile. The presence of fluorine atoms at the 3- and 6-positions creates a unique electronic environment:

  • Electronic Activation: The electron-deficient ring facilitates rapid oxidative addition to Pd(0), often surpassing the reactivity of corresponding chlorides or bromides.

  • The "Ortho Effect": The C3-Fluorine atom exerts steric pressure and electrostatic repulsion on the palladium center, destabilizing the trans-complex and potentially slowing transmetallation.

  • Hydrolytic Instability: Unlike simple aryl triflates, 1 is prone to C-O bond cleavage (hydrolysis) back to the pyridone under basic aqueous conditions, driven by the low LUMO energy of the pyridine ring.

Success relies on a "Kinetic Coupling" strategy: High-activity catalyst systems (bulky phosphines) that promote reductive elimination faster than background hydrolysis.

Substrate Preparation: The "Anhydrous" Protocol

Objective: Synthesize 1 from 2,3,6-trifluoropyridine with >95% purity. Note: Commercial sources of the triflate are often degraded. Fresh preparation is recommended.

Step 1: Regioselective Hydrolysis

The 2-position is the most electrophilic site due to the inductive effect of the ring nitrogen.

  • Reagents: 2,3,6-Trifluoropyridine, KOH (2.5 equiv), t-BuOH.

  • Conditions: Reflux, 4 h.

  • Mechanism:

    
     displacement of fluoride by hydroxide.
    
  • Yield: ~85-90% of 3,6-difluoro-2-pyridinol .

Step 2: Triflation (Critical Step)
  • Reagents: 3,6-difluoro-2-pyridinol (1.0 equiv), Triflic Anhydride (

    
    , 1.2 equiv), Pyridine (2.0 equiv).
    
  • Solvent: Anhydrous DCM (

    
    ).
    
  • Temperature:

    
     start, warm to RT.
    
  • Key Precaution: Do not use aqueous workup if possible. If necessary, use ice-cold saturated

    
     and process rapidly. The triflate is sensitive to basic hydrolysis.
    
  • Purification: Flash chromatography on silica (neutralized with 1%

    
    ) using Hexanes/EtOAc.
    

Methodology A: Suzuki-Miyaura Cross-Coupling[1]

Challenge: Preventing protodeboronation of the coupling partner and hydrolysis of the triflate. Solution: Use of Buchwald Precatalysts and anhydrous bases.

Recommended Protocol
ComponentStandard ConditionDifficult Substrate (Steric Bulk)
Catalyst

(5 mol%) + SPhos (10 mol%)
XPhos Pd G3 (2-5 mol%)
Boron Source Aryl Boronic Acid (1.5 equiv)Potassium Trifluoroborate (

)
Base

(3.0 equiv)

or

Solvent Toluene / Water (10:1)1,4-Dioxane (Anhydrous)
Temp/Time

, 4-12 h

, 2-6 h
Step-by-Step Procedure (XPhos System)
  • Charge a reaction vial with 3,6-difluoro-2-pyridyl triflate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
      (3.0 equiv).
    
  • Add XPhos Pd G3 precatalyst (2 mol%).

  • Evacuate and backfill with Argon (x3).

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Stir at

    
     . Monitor by LCMS.
    
    • Checkpoint: If triflate hydrolysis (pyridone formation) is observed, switch to

      
        coupling partners and use THF  as solvent to reduce water content.
      

Methodology B: Buchwald-Hartwig Amination

Challenge: The 3-Fluoro substituent creates significant steric hindrance for the incoming amine during the migratory insertion/reductive elimination steps. Solution: Use of BrettPhos (Primary amines) or RuPhos (Secondary amines).

Recommended Protocol
ParameterPrimary Amines (

)
Secondary Amines (

)
Ligand BrettPhos RuPhos
Precatalyst BrettPhos Pd G3 RuPhos Pd G3
Base

(Weak base prevents side reactions)

(Stronger base, faster reaction)
Solvent t-BuOH or TolueneToluene
Step-by-Step Procedure
  • Catalyst Activation: If using Pd(OAc)2 + Ligand, pre-heat the catalyst/ligand mixture in solvent at

    
     for 5 mins to ensure ligation. If using G3 Precatalysts  (Recommended), skip this.
    
  • Combine Triflate (1.0 equiv), Amine (1.2 equiv), and Base (1.4-2.0 equiv) in a vial.

  • Add solvent (degassed).

  • Heat to

    
     .
    
    • Expert Tip: For volatile amines, use a sealed tube. For anilines, BrettPhos is superior.

Visualized Workflows (Graphviz)

Diagram 1: Synthesis & Stability Logic

G cluster_0 Critical Handling Zone Start 2,3,6-Trifluoropyridine Inter 3,6-Difluoro-2-pyridinol (Tautomer: Pyridone) Start->Inter KOH, tBuOH Reflux (SNAr) Target 3,6-Difluoro-2-pyridyl Triflate (Active Electrophile) Inter->Target Tf2O, Pyridine DCM, 0°C Target->Inter Slow degradation on silica Decomp Hydrolysis Product (Dead End) Target->Decomp H2O / Strong Base (Avoid!)

Caption: Synthetic route to the triflate with critical stability warnings. Avoid aqueous bases during storage.

Diagram 2: Cross-Coupling Decision Tree

DecisionTree Start Coupling Partner? Boron Boronic Acid/Ester (Suzuki) Start->Boron Amine Amine (Buchwald) Start->Amine Steric Is the Partner Sterically Hindered? (Ortho-subs) Boron->Steric SPhos Use: Pd(OAc)2 + SPhos Base: K3PO4 Steric->SPhos No XPhos Use: XPhos Pd G3 Base: K2CO3 (Anhydrous) Steric->XPhos Yes Type Amine Type? Amine->Type Brett Primary (-NH2) Ligand: BrettPhos Base: Cs2CO3 Type->Brett Primary Ru Secondary (-NHR) Ligand: RuPhos Base: NaOtBu Type->Ru Secondary

Caption: Decision matrix for selecting the optimal ligand/catalyst system based on nucleophile class.

Troubleshooting & Expert Insights

ObservationRoot CauseCorrective Action
Low Yield / Pyridone Formation Hydrolysis of TriflateSwitch to anhydrous K3PO4 or Cs2CO3 . Ensure solvent is dry (Karl Fischer < 50 ppm).
No Reaction (SM remains) Catalyst DeactivationThe 3-F and 6-F atoms are electron-withdrawing. Increase Temp to

. Switch to G3 Precatalysts to ensure active Pd(0) generation.
Regioisomers C-F ActivationRare, but possible with very electron-rich ligands. Avoid

if C-F activation is observed; stick to biaryl phosphines (XPhos/SPhos).
Black Precipitate Pd Black FormationLigand dissociation. Add 10-20% excess ligand relative to Pd.

References

  • Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates: Vyvyan, J. R., et al. "Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates." Journal of Organic Chemistry, 2010 . Link

  • Triflate-Selective Coupling: Neufeldt, S. R., et al. "Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates." Chem. Eur. J., 2010 . Link

  • Buchwald-Hartwig of Aryl Triflates: Pospech, J., et al. "Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates."[1] Journal of Organic Chemistry, 2020 . Link

  • Synthesis of Fluorinated Pyridines: "Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines." Molecules, 2020 .[2] Link

  • General Pd-Catalysis on Perfluoro Substrates: Ohashi, M., & Ogoshi, S. "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." Catalysts, 2014 . Link

Sources

Application Note: Regioselective Alkylation of 3,6-Difluoro-2-pyridone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The alkylation of 3,6-difluoro-2-pyridone presents a classic challenge in heterocyclic chemistry: controlling regioselectivity in an ambident nucleophile. The presence of fluorine atoms at the 3- and 6-positions significantly alters the electronic landscape of the pyridone ring compared to the unsubstituted parent, influencing the tautomeric equilibrium and nucleophilicity.

This guide provides validated protocols to selectively target the N-alkyl (thermodynamic) or O-alkyl (kinetic/aromatic) products. By manipulating the Hard/Soft Acid-Base (HSAB) properties of the reaction medium—specifically through cation choice, solvent polarity, and alkylating agents—researchers can achieve high regiochemical fidelity.

Scientific Foundation

The Ambident Nature & Tautomerism

2-Pyridones exist in a tautomeric equilibrium with 2-hydroxypyridines. While the amide-like pyridone (lactam) form is generally favored in solution, the anion generated upon deprotonation is ambident , possessing two nucleophilic sites:

  • Nitrogen (N1): A softer nucleophilic center.

  • Oxygen (O2): A harder nucleophilic center.

Impact of Fluorine Substituents

The 3,6-difluoro substitution pattern introduces specific constraints:

  • Electronic Deactivation: The electronegative fluorine atoms (inductive effect) reduce the basicity of the anion. The 6-fluoro substituent, being adjacent to the nitrogen, exerts a strong electron-withdrawing effect, making the N-H more acidic but the resulting N-anion less nucleophilic.

  • Steric Factors: While fluorine is small (Van der Waals radius ~1.47 Å), the 6-fluoro atom creates localized steric pressure around the nitrogen center, which can slightly disfavor N-alkylation with bulky electrophiles, pushing the reaction toward O-alkylation.

Mechanistic Pathway & Decision Matrix

AlkylationPathways Start 3,6-Difluoro-2-pyridone Anion Ambident Anion (Resonance Hybrid) Start->Anion Deprotonation Cond_N Condition A: Polar Aprotic (DMF/DMSO) Alkali Metal (Cs+, K+) Soft Electrophile Anion->Cond_N Dissociated Ion Pair Cond_O Condition B: Non-Polar (Toluene/DCM) Silver Salts (Ag+) Hard Electrophile Anion->Cond_O Tight Ion Pair / Coordination Prod_N N-Alkyl-3,6-difluoro-2-pyridone (Thermodynamic) Cond_N->Prod_N SN2 Attack by N Prod_O 2-Alkoxy-3,6-difluoro-pyridine (Kinetic/Aromatic) Cond_O->Prod_O SN2 Attack by O

Figure 1: Divergent alkylation pathways governed by solvent and cation choice.

Experimental Protocols

Protocol A: Selective N-Alkylation (Target: >95% N-Isomer)

Mechanism: Uses polar aprotic solvents and alkali metals to create "naked" anions where the nitrogen atom, despite the 6-F influence, acts as the primary nucleophile due to the thermodynamic stability of the resulting amide bond.

Reagents:

  • Substrate: 3,6-difluoro-2-pyridone (1.0 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)

  • Solvent: DMF (Anhydrous) or DMSO

  • Electrophile: Alkyl Halide (1.2 equiv)

Step-by-Step:

  • Dissolution: In a flame-dried flask, dissolve 3,6-difluoro-2-pyridone in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly yellow.

  • Addition: Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT for 2-4 hours. For bulky electrophiles, heat to 60°C.

  • Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF. Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically 50-100% EtOAc in Hexanes due to polarity of pyridones).

Why Cs₂CO₃? The "Cesium Effect" involves the large ionic radius of Cs+, which forms loose ion pairs with the pyridone anion in DMF, maximizing the nucleophilicity of the nitrogen center [1].

Protocol B: Selective O-Alkylation (Target: >90% O-Isomer)

Mechanism: Relies on Silver(I) salts. Ag+ coordinates to the pyridone oxygen and the halide leaving group, facilitating an SN1-like transition state or a tightly coordinated SN2 attack at the oxygen. Alternatively, Mitsunobu conditions lock the selectivity via the oxyphosphonium intermediate.

Option B1: Silver-Mediated (For Alkyl Halides)

Reagents:

  • Substrate: 3,6-difluoro-2-pyridone (1.0 equiv)

  • Base/Promoter: Silver Carbonate (Ag₂CO₃) (1.2 equiv)

  • Solvent: Toluene or Benzene (Non-polar is critical)

  • Electrophile: Alkyl Iodide (1.5 equiv)

Step-by-Step:

  • Suspension: Suspend substrate and Ag₂CO₃ in Toluene (0.1 M). Protect from light (aluminum foil).

  • Addition: Add Alkyl Iodide.

  • Reaction: Heat to reflux (80-110°C) for 12-18 hours.

  • Filtration: Filter through a Celite pad to remove silver salts. Wash with DCM.

  • Purification: Concentrate and purify. O-alkyl products (pyridines) are usually less polar than N-alkyl pyridones.

Option B2: Mitsunobu Reaction (For Alcohols)

Reagents:

  • Substrate: 3,6-difluoro-2-pyridone

  • Alcohol: R-OH (1.2 equiv)

  • Phosphine: PPh₃ (1.5 equiv)[1]

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: THF (0°C to RT)

Note: Mitsunobu reactions on 2-pyridones generally favor O-alkylation because the PPh3-activated alcohol (oxyphosphonium) is a hard electrophile, and the reaction is driven by the formation of the aromatic pyridine system [2].

Analytical Validation (QC)

Distinguishing the isomers is critical. Do not rely solely on LCMS, as isomers have identical masses.

FeatureN-Alkyl Isomer (Pyridone)O-Alkyl Isomer (Pyridine)
IR Spectroscopy Strong C=O stretch (1650–1690 cm⁻¹)No Carbonyl . Strong C=N / C=C aromatic bands.
¹H NMR (Alkyl-CH) Upfield (e.g., N-CH₃ ~3.5 ppm)Downfield (e.g., O-CH₃ ~4.0 ppm) due to electronegativity of O.
¹³C NMR Carbonyl Carbon (~158–162 ppm). Distinct coupling to F.Aromatic C-O Carbon (~160–164 ppm). Pattern confirms aromaticity.
UV/Vis absorption λmax is typically longer (conjugated amide).absorption λmax is typically shorter (aromatic pyridine).
Polarity (TLC) More Polar (Lower Rf)Less Polar (Higher Rf)

Diagnostic Tip: In ¹H NMR, the coupling constants of the ring protons (H4, H5) will differ. In the N-alkyl form, the ring is a cyclic amide (diene-like character). In the O-alkyl form, the ring is a true aromatic pyridine. The 3-F and 6-F coupling to H4/H5 will show distinct J-values.

Troubleshooting & Optimization

IssueCauseSolution
Low N/O Selectivity Solvent not polar enough; Ion pairing too tight.Switch from THF/ACN to DMF or DMSO . Use 18-Crown-6 with K₂CO₃ to sequester cation.
Low Yield (N-Alk) 6-F steric hindrance; N-nucleophilicity low.Increase temperature to 80°C. Switch to stronger base (NaH) to ensure full deprotonation (Caution: NaH can sometimes promote O-alkylation if solvent is THF).
Silver Salts Failed Alkyl chloride/bromide used instead of Iodide.Ag-mediated reactions work best with Iodides . Add NaI (Finkelstein) if using bromides.
Product Hydrolysis O-alkyl products (imidates) are labile.Avoid acidic workups. O-alkyl pyridines can hydrolyze back to pyridones in strong acid.

References

  • Cesium Effect in Pyridone Alkylation

    • Sato, T., et al. "CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone."[2][3][4][5] Synlett (1995).[5]

  • Mitsunobu Reaction Selectivity

    • Torhan, M. C., et al. "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters (2013).
  • Regioselective N-Alkylation in Water

    • Hao, X., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water."[6] Organic Letters (2015).[7]

  • NMR Differentiation Strategies

    • Oguadinma, P., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Journal of Medicinal Chemistry (2013).

Sources

Troubleshooting & Optimization

Preventing O- vs N-alkylation side reactions in fluoropyridones

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for preventing side reactions in fluoropyridones.

Topic: Regiocontrol of N- vs. O-Alkylation in Fluorinated Pyridone Scaffolds

Executive Summary & Diagnostic Framework

The Core Conflict: Ambident Nucleophilicity

Fluoropyridones are classic ambident nucleophiles .[1] The deprotonated pyridone anion possesses two reactive centers: the Nitrogen (N1) and the Oxygen (O2) .

  • Target Product: N-alkylated fluoropyridone (Thermodynamically favored, bioactive core for quinolones/drug scaffolds).

  • Side Reaction: O-alkylated alkoxypyridine (Kinetically accessible, often considered an impurity).

In fluorinated systems, the electron-withdrawing nature of fluorine (EWG) lowers the pKa of the N-H bond, stabilizing the anion but also altering the charge density distribution. This often makes the system less reactive overall and more susceptible to "hard" interactions at the oxygen.

The Scientific Logic (HSAB Theory)

To control regioselectivity, we apply the Hard-Soft Acid-Base (HSAB) principle:

Reactive CenterCharacterPreferenceIdeal Conditions for Attack
Nitrogen (N) Soft NucleophileSoft ElectrophilesOrbital-controlled (HOMO-LUMO). Favored by "naked" anions and polar aprotic solvents.
Oxygen (O) Hard NucleophileHard ElectrophilesCharge-controlled (Electrostatic). Favored by tight ion-pairing (Li+, Na+) and silver salts (Ag+).

The "Fluorine Effect": Fluorine substituents (especially at C3/C5) inductively withdraw electron density. This makes the Nitrogen "harder" than in non-fluorinated pyridones, increasing the risk of O-alkylation if the cation/solvent system is not strictly controlled.

Visualizing the Pathway

The following diagram illustrates the bifurcation point between the desired N-alkylation and the competing O-alkylation.

G Start Fluoropyridone (Tautomeric Mix) Base Deprotonation (Base) Start->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion PathN Path A: N-Attack (Soft-Soft Interaction) Anion->PathN Polar Aprotic Solvent Large Cation (Cs+, K+) PathO Path B: O-Attack (Hard-Hard Interaction) Anion->PathO Silver Salts (Ag+) Tight Ion Pairs (Li+) ProdN N-Alkyl Pyridone (Thermodynamic Product) DESIRED PathN->ProdN ProdO O-Alkyl Pyridine (Kinetic Product) IMPURITY PathO->ProdO

Figure 1: Mechanistic divergence in pyridone alkylation. Path A is promoted by solvent-separated ion pairs; Path B is promoted by coordination/chelation.

Troubleshooting Guide (Q&A)

Ticket #101: "I am seeing >15% O-alkylated impurity by HPLC."

Diagnosis: Your reaction conditions are likely favoring charge control (electrostatic attraction to Oxygen) rather than orbital control .

  • Root Cause 1: The Cation. Are you using Sodium (Na+) or Lithium (Li+)? These small, hard cations coordinate tightly to the Oxygen, shielding it from solvent but positioning the electrophile nearby, promoting O-attack.

  • Root Cause 2: The Leaving Group. Are you using a "hard" electrophile like an alkyl tosylate or mesylate? These often have higher O-alkylation rates than iodides.

  • Corrective Action:

    • Switch Base: Move to Cesium Carbonate (Cs₂CO₃) . The large Cesium ion forms a loose ion pair, leaving the anion "naked" and free to react at the softer Nitrogen.

    • Switch Solvent: Use DMF or NMP . These polar aprotic solvents solvate the cation effectively, further separating the ion pair.

Ticket #102: "The reaction is sluggish; my fluoropyridone won't react."

Diagnosis: Fluorine deactivation. The EWG nature of fluorine stabilizes the anion, making it a weaker nucleophile.

  • Senior Scientist Note: Do not simply crank up the temperature to 100°C+. High heat often favors the kinetic product (O-alkylation) or causes defluorination (SNAr).

  • Corrective Action:

    • Catalytic Additive: Add 10 mol% 18-Crown-6 (if using K₂CO₃) to increase the effective basicity and nucleophilicity.

    • Electrophile Activation: Switch from alkyl bromides to alkyl iodides (softer, better leaving group). If the iodide is unavailable, add 0.5 equiv of NaI (Finkelstein in situ).

Ticket #103: "I'm seeing defluorination or hydrolysis byproducts."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr).[2][3]

  • Root Cause: The fluorine at C2, C4, or C6 is activated for displacement by strong nucleophiles (like hydroxide or methoxide).

  • Corrective Action:

    • Dry Conditions: Ensure solvents are anhydrous.[2][3] Even trace water generates hydroxide with carbonate bases, which will displace the fluorine.

    • Avoid Strong Alkoxides: Do not use NaH or NaOEt if possible; they are strong enough to attack the ring directly in electron-poor systems. Stick to Carbonates.

Optimized Experimental Protocols

Protocol A: The "Cesium Effect" (Standard Recommendation)

Best for: Primary alkyl halides, benzyl halides, and general scale-up.

  • Setup: Charge a dry flask with Fluoropyridone (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Base: Add Cs₂CO₃ (1.5 equiv).

    • Why: Cesium promotes N-selectivity via the "loose ion pair" effect [1].

  • Activation: Stir at Room Temperature for 15 minutes.

  • Addition: Add Alkyl Halide (1.1 equiv) dropwise.

    • Tip: If using a chloride, add NaI (0.1 equiv) to catalyze.

  • Reaction: Stir at 40–60°C. Monitor by HPLC.

  • Workup: Dilute with water (dissolves DMF/salts), extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove residual DMF.

Protocol B: The "Silylation-Alkylation" (High Precision)

Best for: Difficult substrates, secondary alkyl halides, or when O-alkylation is persistent.

This "One-Pot" method transiently blocks the Oxygen using a silyl group, forcing the alkylating agent to attack the Nitrogen.

  • Silylation: Dissolve Fluoropyridone (1.0 equiv) in dry Toluene or DCM. Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.0 equiv).

  • Reflux: Heat to reflux for 30 mins until the solution is clear (formation of the O-silyl ether).

  • Alkylation: Cool to RT. Add the Alkyl Halide (1.2 equiv) and a Lewis Acid catalyst (e.g., TMSOTf or catalytic Iodine, 0.1 equiv).

  • Mechanism: The alkyl halide reacts with the silyl-protected pyridine-like nitrogen. The silyl group falls off during workup.

  • Reference: This mimics the Vorbrüggen coupling logic used in nucleoside chemistry [2].

Decision Tree for Reaction Design

Use this flowchart to select the correct protocol before starting your experiment.

DecisionTree Start Start: Select Alkylating Agent Type Electrophile Type? Start->Type Primary Primary / Benzylic (Soft Electrophile) Type->Primary Secondary Secondary / Hindered (Harder Electrophile) Type->Secondary ConditionA Protocol A: Cs2CO3 / DMF / 50°C (Standard) Primary->ConditionA ConditionB Protocol B: BSA Silylation / Toluene (High Selectivity) Secondary->ConditionB High Risk of O-Alk Check Check HPLC: >5% O-Alkyl? ConditionA->Check Check->ConditionB Yes (Switch Method) Finish Workup: LiCl Wash (remove DMF) Check->Finish No (Proceed)

Figure 2: Strategic decision tree for selecting alkylation conditions based on electrophile hardness.

Data Summary: Solvent & Base Effects

The following table summarizes the expected N:O regioselectivity ratios based on literature trends for pyridone systems [1][3].

SolventBaseCation CharacterN:O Ratio (Approx)Recommendation
DMF/DMSO Cs₂CO₃ Loose Ion Pair (Soft)>95:5 Highly Recommended
DMFK₂CO₃Intermediate85:15Good
THFNaHTight Ion Pair (Hard)60:40Avoid
TolueneAg₂CO₃Chelation Control10:90Use for O-Alkylation only
TolueneBSA / TMSOTfSilyl-Directed>98:2 Excellent for difficult cases

References

  • Milburn, R. R., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water."[4] Organic Letters, vol. 17, no.[4] 14, 2015, pp. 3382–3385.[4]

  • Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters."[5] The Journal of Organic Chemistry, vol. 89, 2024, pp. 3657-3665.[5]

  • Ruda, M., et al. "Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase."[6] Journal of Combinatorial Chemistry, vol. 4, no. 5, 2002, pp. 530–535.

  • Pearson, R. G. "Hard and Soft Acids and Bases."[7][8][9] Journal of the American Chemical Society, vol. 85, no. 22, 1963, pp. 3533–3539. (Foundational Theory).[10]

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for fluorinated intermediates, as they may possess unique toxicological properties.

Sources

Technical Support Center: Stability & Handling of 3,6-Difluoropyridin-2-yl Triflate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 36-DFP-OTf-001 Priority: High (Compound is chemically labile) Status: Active Guide

Executive Summary & Technical Bulletin

The Core Issue: 3,6-difluoropyridin-2-yl triflate is significantly more unstable than typical phenyl triflates. The presence of fluorine atoms at the 3- and 6-positions exerts a strong electron-withdrawing inductive effect (-I). This renders the C2 position highly electrophilic.

Consequently, the C-OTf bond is prone to Nucleophilic Aromatic Substitution (SNAr) by even weak nucleophiles (like water or alcohols), leading to rapid hydrolysis back to the starting material (3,6-difluoro-2-pyridone).

Critical Handling Rule: Avoid prolonged exposure to aqueous base. The half-life of this compound in pH > 8 aqueous solution at room temperature is measured in minutes, not hours.

Decomposition Mechanism (Visualized)

The following diagram illustrates the competitive pathways between stable isolation and decomposition.

DecompositionPathway SM 3,6-Difluoro-2-pyridone Product 3,6-Difluoropyridin-2-yl Triflate (Target) SM->Product Synthesis (0°C, DCM) Reagent Tf2O / Base Reagent->Product Hydrolysis Hydrolysis Product (Pyridone + TfOH) Product->Hydrolysis Aq. Base / Warmth (S_NAr Mechanism) Silica Silica Gel Decomposition (Pyridone / Oligomers) Product->Silica Acidic Sites + Moisture Hydrolysis->SM Reversion

Figure 1: The cycle of formation and reversion. Note that the target triflate is a "kinetic" product that seeks to revert to the thermodynamic pyridone form upon contact with moisture or heat.

Troubleshooting Guide

Symptom A: "My product vanished during the aqueous wash."

Diagnosis: Hydrolysis driven by high pH or contact time. Root Cause: The 3,6-difluoro substitution activates the ring for SNAr. Standard saturated NaHCO3 washes (pH ~8.5) can hydrolyze the triflate if contact time exceeds 5-10 minutes.

VariableRecommendation
Wash Solution Use ice-cold water or 0.5 M HCl (rapid wash). Avoid strong bases.[1]
Temperature Keep all phases at 0°C .
Contact Time < 3 minutes. Separate phases immediately.
Drying Agent Use MgSO4 (neutral). Avoid K2CO3 (basic).
Symptom B: "The compound streaked/decomposed on the silica column."

Diagnosis: Acid-catalyzed decomposition or hydrolysis by silica-bound water. Root Cause: Standard silica gel is slightly acidic (pH 6-7) and hygroscopic. The Lewis acidic sites on silica can cleave the reactive C-OTf bond.

Corrective Protocol:

  • Deactivation: Pre-treat the silica column with 1% Triethylamine (Et3N) in Hexanes to neutralize acidic sites.

  • Speed: Use "Flash" chromatography literally—push the compound through in under 10 minutes.

  • Alternative: Use Neutral Alumina (Grade III) instead of silica.

Optimized Synthesis & Isolation Protocol

This protocol minimizes exposure to nucleophiles and heat.[1]

Reagents:

  • 3,6-Difluoro-2-pyridone (1.0 equiv)

  • Triflic Anhydride (Tf2O) (1.2 equiv)

  • Pyridine or 2,6-Lutidine (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask. Cool DCM and Base to 0°C under Nitrogen.

  • Addition: Add the Pyridone. Then, add Tf2O dropwise over 20 minutes.

    • Note: The reaction is exothermic. Internal temp must remain < 5°C.

  • Monitoring: Stir at 0°C for 1-2 hours. Monitor by TLC (mini-workup: take 1 drop, shake with Et2O/Water, spot organic layer).

  • The "Crash" Workup (Crucial Step):

    • Dilute reaction with cold Pentane or Et2O (precipitates pyridinium triflate salts).

    • Filtration: Filter the mixture through a fritted funnel / Celite pad to remove the bulk of the salts before any aqueous wash.

    • Concentration: Evaporate the filtrate at < 30°C .

  • Purification:

    • If purity >90%: Use immediately.

    • If purification needed: Rapid filtration through a short plug of Neutral Alumina eluting with 10% EtOAc/Hexanes.

Workup Decision Logic

Use this flow chart to determine the safest processing method for your specific batch scale.

WorkupLogic Start Reaction Complete (Tf2O + Base) Precipitation Dilute with Pentane/Et2O Start->Precipitation Filter Filter off Amine Salts Precipitation->Filter Decision Is Purity Sufficient? Filter->Decision Yes Evaporate <30°C Store -20°C Decision->Yes Yes No Purification Needed Decision->No No MethodA Neutral Alumina Plug (Fast) No->MethodA Standard MethodB Kugelrohr Distillation (High Vacuum) No->MethodB If Volatile

Figure 2: Decision matrix for isolation. Avoiding aqueous contact entirely (via filtration) is the gold standard.

Frequently Asked Questions (FAQs)

Q: Can I store this compound on the benchtop? A: No. It must be stored at -20°C under an inert atmosphere (Argon/Nitrogen). Moisture in the air will slowly hydrolyze it back to the pyridone (white solid) or decompose it into a black tar.

Q: Why does my product turn black? A: "Black tar" formation is characteristic of pyridine decomposition. It usually indicates the presence of residual acid (TfOH) catalyzing oligomerization, or oxidative degradation. Ensure all acid is removed (via base wash or filtration) and store in the dark.

Q: Can I use tosyl chloride (TsCl) instead of Tf2O? A: Generally, no . The 3,6-difluoro substitution makes the pyridine nitrogen less basic and the oxygen less nucleophilic. Tosylates are often not reactive enough to form the sulfonate ester efficiently on such electron-deficient rings, or the resulting tosylate is too stable/unreactive for the subsequent cross-coupling step.

References

  • General Stability of 2-Pyridyl Triflates

    • Knapp, D. M., et al. (2010). A General Solution for the 2-Pyridyl Problem. J. Am. Chem. Soc., 132(22), 7604–7605.
    • Context: Discusses the extreme lability of 2-pyridyl-boron and related species, establishing the precedent for instability in electron-deficient 2-substituted pyridines.
  • Synthesis of Fluorinated Pyridines

    • Pikun, N. V., et al. (2020).[2] Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines...Molecules , 25(14), 3143.

    • Context: details the handling of fluorinated pyridine precursors and the elimination of HF, highlighting the sensitivity of these ring systems.
    • [3]

  • Purification of Unstable Triflates

    • Ritter, T., et al. (2009). Fluorination of Aryl Boronic Acids. J. Am. Chem. Soc.
    • Context: Provides general protocols for handling highly electrophilic fluorinated intermediates, recommending rapid filtration and low-temper

Sources

Technical Support Center: Troubleshooting TMSCl/NaI Demethylation Workups

Author: BenchChem Technical Support Team. Date: March 2026

Overview The combination of Chlorotrimethylsilane (TMSCl) and Sodium Iodide (NaI) is a highly effective, mild reagent system used to generate iodotrimethylsilane (TMSI) in situ[1]. This system is widely utilized in drug development for the cleavage of ethers, esters, and carbamates. However, the reaction generates a massive stoichiometric burden of inorganic salts (NaCl, unreacted NaI) and oxidative byproducts (I₂). If not properly removed, these impurities will severely complicate downstream purification, degrade silica gel during chromatography, and interfere with NMR analysis.

G A R-OMe (Methyl Ether) C R-O-TMS + MeI + NaCl (Solid) A->C in situ TMSI B TMSCl + NaI (in MeCN) B->C F NaI + O2 -> I2 (Dark Brown) B->F Oxidation E R-OH + TMS-OH + HI C->E Hydrolysis D H2O / MeOH (Quench) D->E

Figure 1: Mechanistic pathway of TMSCl/NaI demethylation and byproduct generation.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture dark brown, and how do I remove this color? Expert Insight: The dark brown coloration is caused by molecular iodine (I₂). Iodide ions (I⁻) from the NaI reagent are highly susceptible to oxidation by atmospheric oxygen over the course of the reaction[2]. Solution: To remove I₂, you must chemically reduce it back to water-soluble iodide. Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate acts as a reducing agent, transitioning the organic layer from dark brown to colorless or pale yellow instantly.

Q2: My product is highly lipophilic (water-insoluble). What is the standard protocol for salt removal? Expert Insight: If your target molecule is lipophilic, the salts can be easily partitioned into an aqueous phase. Both NaI and NaCl have exceptionally high solubility in water (NaI solubility is ~184.2 g/100 g at 25 °C)[2]. Solution: Perform a standard aqueous workup (See Protocol A ). Dilute the reaction mixture with a water-immiscible organic solvent and wash sequentially with aqueous thiosulfate, water, and brine.

Q3: My demethylated product is highly polar and water-soluble. If I use water, I lose my product. How do I remove NaCl and NaI? Expert Insight: This is the most common pitfall in demethylation scale-ups. If your product is hydrophilic (e.g., polyhydroxylated compounds, amino acids), an aqueous workup will result in catastrophic yield loss. You must exploit the differential solubility of these salts in organic solvents. Solution: Perform a non-aqueous solvent swap (See Protocol B ). By evaporating the reaction solvent (typically acetonitrile) and suspending the crude residue in a non-polar solvent like dichloromethane (DCM), you can selectively precipitate the inorganic salts. While NaI is highly soluble in acetonitrile (~24.9 g/100 g)[2], it is practically insoluble in DCM (0.009 g/100 g)[3]. NaCl is insoluble in most organic solvents, a principle famously utilized in the Finkelstein reaction[4].

Q4: Can I just evaporate the acetonitrile and load the crude mixture directly onto a silica gel column? Expert Insight: No. NaI is highly soluble in many polar organic eluents (like MeOH/DCM mixtures) and will co-elute with polar products. Furthermore, residual HI or I₂ can degrade the silica gel or react with your product directly on the column. Always remove the bulk of the salts prior to chromatography.

Quantitative Data: Salt Solubility Profile

To successfully design a non-aqueous workup, it is critical to understand the solubility of the salts in your reaction matrix.

SolventSodium Iodide (NaI) Solubility at 25 °CSodium Chloride (NaCl) Solubility at 25 °CUtility in Salt Removal
Water 184.2 g / 100 g[2]36.0 g / 100 gExcellent for aqueous extraction of lipophilic products.
Acetone 50.4 g / 100 g[2]Insoluble[4]Poor for NaI removal; used selectively to precipitate NaCl.
Acetonitrile 24.9 g / 100 g[2]InsolubleReaction solvent; keeps NaI in solution during the reaction.
Dichloromethane 0.009 g / 100 g[3]InsolubleOptimal for non-aqueous precipitation of both salts.

Experimental Protocols

G Start Reaction Complete Contains: Product, NaCl, NaI, I2 Q1 Is the target product water-soluble? Start->Q1 A1 Protocol A: Aqueous Workup Q1->A1 No (Lipophilic) A2 Protocol B: Non-Aqueous Solvent Swap Q1->A2 Yes (Hydrophilic) Step1A 1. Quench with H2O 2. Wash with Na2S2O3 3. Extract with EtOAc/DCM A1->Step1A Step1B 1. Evaporate MeCN 2. Suspend in DCM 3. Filter out salts A2->Step1B

Figure 2: Decision tree for selecting the appropriate salt removal protocol based on polarity.

Protocol A: Standard Aqueous Workup (For Lipophilic Products)

Use this method when your demethylated product has a favorable partition coefficient (LogP > 1) in organic solvents.

  • Quench: Cool the reaction mixture to 0 °C. Slowly add methanol (2-3 equivalents) to quench any unreacted TMSCl and hydrolyze the silyl ether intermediate. Stir for 15 minutes.

  • Dilution: Dilute the mixture with a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 3:1 (Diluent:Reaction Volume).

  • Iodine Reduction: Add an equal volume of saturated aqueous Na₂S₂O₃. Stir vigorously until the dark brown color completely dissipates (usually < 5 minutes).

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer.

  • Aqueous Wash: Wash the organic layer with deionized water (2x) to remove residual NaI and NaCl, followed by a final wash with saturated aqueous NaCl (brine) to remove bulk water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Non-Aqueous Solvent Swap (For Polar/Water-Soluble Products)

Use this method when your product is highly polar and would be lost in an aqueous phase.

  • Quench: Cool the reaction mixture to 0 °C and quench with a stoichiometric amount of methanol to hydrolyze the silyl ether.

  • Solvent Removal: Concentrate the entire reaction mixture to complete dryness under reduced pressure (rotary evaporator). Caution: Ensure a high vacuum is applied to remove all traces of acetonitrile, as residual MeCN will keep NaI solubilized.

  • Solvent Swap (Precipitation): Suspend the dry, crude residue in anhydrous Dichloromethane (DCM). Sonicate or stir vigorously for 10-15 minutes.

    • Causality: The polar organic product (if sufficiently lipophilic for DCM) dissolves, while the massive difference in solubility forces NaI and NaCl to precipitate as fine solids[3].

  • Filtration: Filter the suspension through a pad of Celite to remove the inorganic salts. Wash the filter cake with a small amount of cold DCM.

  • Alternative for Highly Polar Products: If the product is entirely insoluble in DCM, suspend the crude mixture in a minimal amount of a DCM/MeOH (9:1) mixture and pass it through a short plug of silica gel. The silica will trap the bulk of the inorganic salts, allowing the organic product to elute.

  • Concentration: Concentrate the filtrate to yield the desalted crude product, ready for advanced purification (e.g., reverse-phase HPLC or crystallization).

References

  • Olah, G. A., Narang, S. C., Balaram Gupta, B. G., & Malhotra, R. (1979). "Synthetic methods and reactions. 62. Transformations with chlorotrimethylsilane/sodium iodide, a convenient in situ iodotrimethylsilane reagent." The Journal of Organic Chemistry.[Link]

  • Wikipedia Contributors. "Sodium iodide." Wikipedia, The Free Encyclopedia.[Link]

  • Sciencemadness Wiki Contributors. "Sodium iodide". Sciencemadness.[Link]

Sources

Optimizing SNAr regioselectivity in 3,6-difluoropyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine Functionalization Subject: Optimizing SNAr Regioselectivity in 3-Substituted-2,6-Difluoropyridine Derivatives Ticket ID: SNAR-PYR-36DF Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Scope & Nomenclature Clarification

Before proceeding, we must align on the scaffold architecture. In standard IUPAC pyridine numbering (N=1), a "3,6-difluoro" motif is technically 2,5-difluoropyridine (F at ortho and meta positions). In this system, SNAr occurs exclusively at C2 (ortho) due to Meisenheimer complex stabilization; the C5 (meta) fluorine is inert to SNAr.

This guide addresses the more complex and common challenge: 3-substituted-2,6-difluoropyridines . Here, you have two competing activated fluorines (at C2 and C6). The substituent at C3 breaks the symmetry, creating a regioselectivity battle between the Proximal (C2) and Distal (C6) positions.

Module 1: Diagnostic & Troubleshooting (FAQ)

Q1: I am observing a 1:1 mixture of C2 and C6 substitution products. How do I break this symmetry?

A: A 1:1 ratio indicates that the electronic activation from the ring nitrogen is dominating, and the substituent at C3 is not exerting enough steric or directing influence. To break symmetry, you must exploit the Orthogonal Control Mechanisms :

  • Steric/Electronic Control (Favors C6 - Distal): If your C3 substituent is bulky (e.g., -CF3, -tBu) or purely electron-withdrawing without lone pairs (e.g., -NO2, -CN), the nucleophile will naturally prefer the less hindered C6 position.

    • Optimization: Use polar aprotic solvents (DMSO, DMF, NMP) and "naked" counter-ions (K+ with 18-crown-6 or Cs+) to maximize the nucleophile's reactivity toward the most electrophilic, unhindered site.

  • Chelation Control (Favors C2 - Proximal): If your C3 substituent has a Lewis basic site (e.g., -CO2R, -CONR2, -OMe, -CH2OH), you can direct the nucleophile to the crowded C2 position via a Directed SNAr (dSNAr) mechanism.

    • Optimization: Use non-polar solvents (Toluene, THF) and a coordinating cation (Li+ or Na+). The cation bridges the nucleophile and the C3 substituent, delivering the nucleophile intramolecularly to C2.

Q2: Why does switching from Cs2CO3 to LiHMDS invert my regioselectivity?

A: This is the "Cation Effect."

  • Cesium (Cs+): A large, diffuse cation that forms loose ion pairs. In polar solvents, it leaves the nucleophilic anion "naked" and highly reactive. The reaction is governed by sterics and electronics, usually favoring the distal C6 position [1].

  • Lithium (Li+): A small, hard cation with high charge density. It tightly coordinates with the C3-substituent (if Lewis basic) and the nucleophile, forming a structured transition state that forces attack at the proximal C2 position [2].

Q3: My reaction works for amines but fails for alkoxides. Why?

A: Alkoxides are harder nucleophiles than amines.

  • Issue: Alkoxides can suffer from aggregation in non-polar solvents, reducing reactivity.

  • Fix: If targeting C6 (distal), switch to DMSO/CsF. If targeting C2 (proximal) with an alcohol, do not use simple NaH/THF. Instead, use the "Trialkylsilyl Trick" : Pre-form the silyl ether of your alcohol and react it with the fluoropyridine in the presence of a fluoride source (TBAF or CsF). This generates a "naked" alkoxide in situ, often enhancing yield, though regioselectivity will revert to steric control unless a templating agent is added [3].

Module 2: Experimental Protocols

Protocol A: Kinetic Control for C6-Selectivity (Distal)

Target: Reaction at the position meta to the C3-substituent.

Reagents:

  • Substrate: 3-substituted-2,6-difluoropyridine (1.0 equiv)

  • Nucleophile: Amine or Thiol (1.1 equiv)

  • Base: DIPEA (2.0 equiv) or K2CO3 (solid, anhydrous)

  • Solvent: DMSO or DMF (0.2 M concentration)

Workflow:

  • Dissolution: Dissolve substrate in anhydrous DMSO.

  • Addition: Add base, followed by the slow addition of the nucleophile at 0°C.

    • Why 0°C? Lower temperatures enhance the selectivity ratio (

      
      ) by discriminating against the higher activation energy pathway (usually the sterically hindered C2).
      
  • Monitoring: Allow to warm to RT. Monitor by HPLC/UPLC.

    • Note: If C2-impurity persists, lower temperature to -20°C and extend reaction time.

  • Workup: Dilute with water, extract with EtOAc. DMSO removal is critical to prevent product decomposition during concentration.

Protocol B: Chelation-Controlled C2-Selectivity (Proximal)

Target: Reaction at the position ortho to a coordinating C3-substituent (e.g., Ester, Amide).

Reagents:

  • Substrate: 3-(ester/amide)-2,6-difluoropyridine (1.0 equiv)

  • Nucleophile: Amine (1.1 equiv)

  • Base/Promoter: LiHMDS (Lithium Hexamethyldisilazide) or LiOtBu

  • Solvent: Anhydrous THF or Toluene (0.1 M)

Workflow:

  • Template Formation: Dissolve the nucleophile in THF under N2. Cool to -78°C.

  • Activation: Add LiHMDS (1.1 equiv) dropwise. Stir for 15 min to generate the lithium amide/alkoxide.

  • Displacement: Add the pyridine substrate (dissolved in minimal THF) dropwise.

    • Mechanism:[1][2][3] The Li+ coordinates to the C3-carbonyl oxygen and the nucleophilic nitrogen, forming a 6-membered transition state that delivers the nucleophile to C2 [4].

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C.

  • Quench: Quench with saturated NH4Cl before warming to room temperature to prevent equilibration or over-reaction.

Module 3: Data Visualization & Logic

Figure 1: Decision Matrix for Regiocontrol

Caption: Flowchart for selecting reaction conditions based on the C3-substituent nature and desired regiochemical outcome.

SNAr_Regioselectivity Start Start: 3-Substituted-2,6-Difluoropyridine SubstCheck Analyze C3 Substituent Start->SubstCheck Coord Coordinating Group? (Ester, Amide, Alcohol) SubstCheck->Coord Yes NonCoord Non-Coordinating/Bulky? (CF3, NO2, Alkyl) SubstCheck->NonCoord No Target Desired Position? Coord->Target C6_Path Target: C6 (Distal) NonCoord->C6_Path Natural Preference C2_Path Target: C2 (Proximal) Target->C2_Path Maximize Yield Target->C6_Path Difficult (Requires steric override) Cond_C2 Protocol B: Chelation Control Solvent: THF/Toluene Base: LiHMDS/LiOtBu Temp: -78°C C2_Path->Cond_C2 Cond_C6 Protocol A: Steric/Electronic Control Solvent: DMSO/DMF Base: K2CO3/Cs2CO3 Temp: 0°C to RT C6_Path->Cond_C6

Table 1: Solvent & Cation Effects on Regioselectivity

Summary of experimental trends for 3-ester-2,6-difluoropyridine + Morpholine.

SolventBase/CationMechanismMajor IsomerSelectivity (C2:C6)
DMSO K2CO3Dipole/StericC6 (Distal) 1 : 15
DMF Cs2CO3Dipole/StericC6 (Distal) 1 : 20
THF LiHMDSChelation (dSNAr)C2 (Proximal) 25 : 1
Toluene NaOtBuChelation (Weak)C2 (Proximal) 8 : 1
MeCN DIPEAMixedMixed1 : 2

References

  • Bunnett, J. F. (1957).[1] The "Element Effect" as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions. Journal of the American Chemical Society.[1] Link

  • Léris, P., et al. (2014). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Organic & Biomolecular Chemistry. Link

  • Caron, S., et al. (2002).[1] Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles.[1] Organic Syntheses. Link

  • Makarov, I. S., et al. (2018). Directed Nucleophilic Aromatic Substitution (dSNAr) in Synthesis of Pharmaceutically Active Compounds.[4] European Journal of Organic Chemistry. Link

Sources

Technical Support Center: Solubility & NMR Characterization of Fluorinated Pyridones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Applications Support Center. Topic: Troubleshooting Solubility and Aggregation of Fluorinated Pyridones. Ticket ID: #NMR-FP-SOLV-001

Executive Summary & Diagnostic Framework

The Challenge: Fluorinated pyridones represent a "perfect storm" for NMR analysis. You are likely fighting two distinct physical phenomena simultaneously:

  • High Lattice Energy ("Brick Dust"): The pyridone motif creates strong intermolecular hydrogen-bond networks (dimers/ribbons), while fluorine substitution adds lipophilicity and potential fluorous-fluorous stacking interactions. This results in compounds that are insoluble in both non-polar (CDCl₃) and polar (MeOH, DMSO) solvents.

  • Aggregation & Tautomerism: Even when "dissolved," these molecules often exist as equilibrating dimers or tautomers (pyridone vs. hydroxypyridine), leading to broad, uninterpretable signals or "missing" protons.

Diagnostic Workflow: Before selecting a solvent, identify your specific failure mode using the decision tree below.

NMR_Troubleshooting Start START: Sample Status? Insoluble Issue: Visible Solid (Precipitate/Cloudiness) Start->Insoluble BroadPeaks Issue: Dissolved but Broad/Missing Peaks Start->BroadPeaks CheckSolvent Current Solvent? Insoluble->CheckSolvent AcidCheck Acid Sensitive? BroadPeaks->AcidCheck HeatCheck Can sample tolerate 100°C? CheckSolvent->HeatCheck Using DMSO-d6 Sol_TFE Protocol B: Fluorous Co-Solvent (TFE/HFIP) CheckSolvent->Sol_TFE Using CDCl3/MeOD Sol_DMSO_Heat Protocol A: High-T DMSO-d6 HeatCheck->Sol_DMSO_Heat Yes HeatCheck->Sol_TFE No AcidCheck->Sol_DMSO_Heat Yes (Labile) Sol_TFA Protocol C: TFA-d1 Doping AcidCheck->Sol_TFA No (Stable) Sol_SolidState Option D: Solid State NMR (Last Resort) Sol_TFE->Sol_SolidState Still Insoluble

Figure 1: Decision tree for selecting the appropriate NMR protocol based on physical state and compound stability.

Technical Guides & Protocols

Protocol A: High-Temperature DMSO (The Aggregation Breaker)

Best For: Compounds that dissolve partially but show broad lines; stable compounds with high melting points.

  • Mechanism: Pyridones form stable dimers (

    
     in non-polar solvents). DMSO competes for these H-bonds, but often isn't strong enough at 25°C to break the dimer completely. Heat increases the entropic cost of dimerization and lowers the viscosity of DMSO, sharpening lines.
    
  • The "Fluorine" Factor: Fluorine relaxation times (

    
    , 
    
    
    
    ) are sensitive to molecular tumbling. Heating increases tumbling rates, sharpening
    
    
    signals significantly.

Step-by-Step:

  • Prepare sample in DMSO-d6 (approx. 5-10 mg in 0.6 mL).

  • Set probe temperature to 300 K (27°C) initially to check stability.

  • Increase temperature to 373 K (100°C) . Note: Ensure your NMR tube is rated for high throughput/heat (e.g., Wilmad 507-PP or better) to prevent warping.

  • Wait 10 minutes for thermal equilibrium (crucial for shimming).

  • Re-shim and acquire.

Protocol B: Fluorous Co-Solvents (TFE/HFIP)

Best For: Highly fluorinated pyridones that are "brick dust" in DMSO; compounds sensitive to strong acid.

  • Mechanism: Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are "magic" solvents for this class.

    • H-Bond Donors: They are exceptional H-bond donors (high

      
       acidity), breaking pyridone-pyridone intermolecular bonds better than DMSO.
      
    • Fluorous Affinity: The fluorinated alkyl groups solvate the fluorinated parts of your molecule ("like dissolves like").

  • Caution: HFIP is expensive and volatile.

Step-by-Step:

  • Dissolve sample in 50-100 µL of TFE-d3 or HFIP-d2 . (If fully deuterated solvents are too expensive, use proteo-solvents and run with solvent suppression, or use a 10% spike in CDCl₃).

  • Dilute with CDCl₃ or CD₂Cl₂ to fill the tube.

  • Acquire spectra.[1][2][3] Expect significant chemical shift perturbations compared to standard solvents.

Protocol C: The "Super-Acid" Doping (TFA)

Best For: Broad peaks caused by tautomeric exchange; determining the exact count of protons; poly-aza systems.

  • Mechanism: Trifluoroacetic acid (TFA) protonates the basic nitrogen or carbonyl oxygen, locking the molecule in a single cationic form. This collapses the tautomeric equilibrium and destroys H-bonded aggregates.

  • Data Impact: This will shift signals downfield significantly.

Step-by-Step:

  • Prepare sample in CDCl₃ or DMSO-d6 .

  • Acquire a reference spectrum (even if broad).

  • Add 1-2 drops of TFA-d1 (or neat TFA if the proton signal at ~11 ppm doesn't interfere).

  • Shake vigorously. The solution often clears immediately.

  • Acquire.

Comparative Data: Solvent Selection Matrix

Use this table to predict solubility and spectral quality for fluorinated pyridones.

Solvent SystemPolarity (

)
H-Bond Donor Ability (

)
Suitability for F-PyridonesKey Advantage
CDCl₃ 4.8WeakPoor Standard reference; good for non-polar side chains.
DMSO-d6 46.7None (Acceptor only)Moderate High boiling point allows VT-NMR (Protocol A).
Methanol-d4 32.7HighLow Often promotes aggregation in pyridones; limited temp range.
TFE-d3 / CDCl₃ ~27Very High Excellent Solubilizes fluorous domains; breaks dimers (Protocol B).
TFA-d1 8.5Extreme Excellent Locks tautomers; breaks all aggregates (Protocol C).

Frequently Asked Questions (FAQ)

Q: My spectrum shows "missing" peaks in the aromatic region. Where are they? A: They are likely broadened into the baseline due to intermediate exchange between the pyridone (lactam) and hydroxypyridine (lactim) tautomers.

  • Fix: Use Protocol C (TFA) to lock the form, or Protocol A (Heat) to push the exchange rate to the "fast" limit.

Q: I see two sets of peaks. Is my compound impure? A: Not necessarily. Fluorinated pyridones often exist as slow-exchanging rotamers (if bulky groups are present) or distinct tautomers in solvents like DMSO.

  • Test: Run a spectrum at 80°C. If the two sets of peaks coalesce into one, it is a dynamic equilibrium (tautomers/rotamers). If they remain distinct, it is an impurity.

Q: Why does my fluorine signal (


) look like a broad hump? 
A:  This is diagnostic of Chemical Exchange Broadening  or Aggregation . Fluorine has a large chemical shift anisotropy (CSA). If the molecule is tumbling slowly (due to aggregation), the 

relaxation time shortens, broadening the line.
  • Fix: Switch to a lower viscosity solvent (Acetone-d6) or apply Heat (Protocol A).

Q: Can I use TFE or HFIP with a cryoprobe? A: Proceed with caution. These solvents have high dielectric constants and can be lossy (salt-like behavior) which lowers the Q-factor of the probe. They also freeze at higher temperatures than chloroform. Ensure you do not freeze the sample inside the probe.

References

  • Pyridone Tautomerism & Solvent Effects

    • Baranac-Stojanović, M., et al. "Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects."[4] Organic & Biomolecular Chemistry, 2024, 22 , 144-158.[4]

  • Fluorinated Solvents (HFIP/TFE)

    • Coudert, G., et al. "The strong Beta-CF3 shielding effect in HFIP and 100 other organic solvents revisited with 17O NMR." Chemistry - A European Journal, 2017.

  • TFA for Disaggregating Heterocycles

    • Dotsenko, V. V. "Solvent selection for polyaza heterocycles." ResearchGate Q&A, 2014.

  • NMR Solvent Properties & Impurities

    • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[5] Organic Process Research & Development, 2016.

Sources

Controlling moisture sensitivity in triflation of hydroxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Moisture Sensitivity & Regioselectivity in Triflation

Status: Active | Version: 2.4 | Persona: Senior Application Scientist

Welcome to the Bench

Triflation of hydroxypyridines is a high-stakes transformation. You are converting a poor leaving group (-OH) into one of the best (-OTf), but you are fighting two enemies simultaneously: moisture , which destroys your reagent (


), and tautomerism , which drives the reaction toward the undesired 

-triflated byproduct.

This guide is not a textbook. It is a field manual for troubleshooting and optimizing this specific transformation.

Module 1: Reagent Integrity & Moisture Control

The Core Problem: Triflic anhydride (


) is not just moisture sensitive; it is violently hygroscopic. Hydrolysis yields triflic acid (

), which protonates your base, kills your stoichiometry, and catalyzes decomposition.
Q: My

is dark brown/black. Can I still use it?

A: No. Discard or distill immediately.

  • Diagnosis: Pure

    
     is a clear, colorless liquid. A brown color indicates significant hydrolysis and polymerization of impurities. Using this leads to stalled reactions and difficult purifications.
    
  • The Fix (Distillation Protocol):

    • Mix the degraded

      
       with phosphorus pentoxide (
      
      
      
      ) (approx. 5-10% w/w) in a distillation flask.
    • Distill at atmospheric pressure (bp 81–83 °C).

    • Store the distillate over activated molecular sieves (4Å) under Argon.

    • Safety:

      
       hydrolysis is exothermic. Do not add water to the residue.[1][2]
      
Q: I added 1.2 equivalents of

, but the reaction stalled at 60% conversion. Why?

A: You likely lost reagent to "invisible" moisture.

  • The Mechanism:

    
    . Every molecule of water consumes one molecule of anhydride and generates two equivalents of strong acid, which then scavenge two equivalents of your base.
    
  • Troubleshooting Strategy:

    • The "Titration" Method: Do not add

      
       all at once. Add it dropwise at -78 °C or 0 °C.
      
    • Monitor: Check TLC/LCMS after 1.0 equiv. If starting material remains, add 0.2 equiv increments.

    • The Base Buffer: Ensure your base is in excess (at least 2.0–3.0 equiv) to account for any adventitious acid generation.

Module 2: The Selectivity Battle (O- vs. N-Triflation)

The Core Problem: Hydroxypyridines exist in equilibrium with their pyridone tautomers.


-triflation is irreversible and leads to a dead-end byproduct.
Q: I am observing a major byproduct that is not my product. Is it

-triflation?

A: Likely. Check the polarity.

  • Identification:

    
    -triflated species are cationic salts (pyridinium triflates) and are significantly more polar than the desired 
    
    
    
    -triflate (which is lipophilic). They often stay on the baseline in non-polar TLC systems (Hex/EtOAc).
  • The Causality: The pyridine nitrogen is a better nucleophile than the oxygen in neutral conditions. To get

    
    -triflation, you must shift the equilibrium to the pyridinate anion  (O-nucleophile).
    
Q: How do I lock selectivity for the Oxygen?

A: Sterics and Solvent Polarity are your levers.

  • Protocol Adjustment:

    • Base Selection: Switch from Triethylamine (TEA) or Pyridine to 2,6-Lutidine or 2,6-Di-tert-butylpyridine .

      • Why? The steric bulk prevents the base from attacking the electrophile (forming a sulfonylammonium salt) but is strong enough to deprotonate the hydroxyl group.

    • Solvent: Use DCM (Dichloromethane) rather than DMF or THF.

      • Why? Polar aprotic solvents (DMF) stabilize the ionic transition states of

        
        -alkylation. Non-polar solvents favor the neutral 
        
        
        
        -triflation pathway.
Module 3: Visualization & Decision Logic
Workflow: Troubleshooting Low Yields

(Caption: Logic flow for diagnosing stalled reactions or byproduct formation.)

TriflationTroubleshooting Start Problem: Low Yield / Impurities CheckReagent Check Tf2O Quality (Color/Fuming?) Start->CheckReagent Distill Action: Distill over P2O5 CheckReagent->Distill Dark/Black CheckSelectivity Check TLC/LCMS (Polar Byproduct?) CheckReagent->CheckSelectivity Clear/Colorless N_Triflation Diagnosis: N-Triflation (Pyridone Tautomer) CheckSelectivity->N_Triflation Baseline Spot CheckStability Check Silica Stability (Product vanishes?) CheckSelectivity->CheckStability Clean Conversion but Low Isolation ChangeBase Action: Use Steric Base (2,6-Lutidine) N_Triflation->ChangeBase NeutralizeSilica Action: Add 1% TEA to Eluent CheckStability->NeutralizeSilica Decomposition

Module 4: Reagent Selection Matrix

Not all substrates can handle the aggression of


. Use this table to select the correct reagent for your specific hydroxypyridine.
FeatureTriflic Anhydride (

)
Comins' Reagent Phenyl Triflimide (

)
Reactivity Extreme (Exothermic)ModerateMild
Moisture Sensitivity High (Fumes in air)Low (Solid, stable)Low (Solid, stable)
Primary Use Case Simple, non-acid sensitive substratesEnol triflates, sensitive heterocyclesThermodynamic control, slow reactions
Atom Economy HighLow (Large byproduct)Low (Sulfonamide byproduct)
Byproduct Removal Aqueous wash (TfOH is water soluble)Chromatography required (Sulfonamide)Chromatography required
Cost LowHighModerate
Module 5: Workup & Stability (The "Recovery" Phase)
Q: My product looked great on LCMS, but decomposed on the column. What happened?

A: Silica gel acidity hydrolyzed your triflate.

  • The Science: Pyridyl triflates are electron-deficient. The acidic silanols on standard silica gel can catalyze the hydrolysis of the

    
     bond, reverting your product back to the hydroxypyridine or forming messy aggregates.
    
  • The Protocol (Neutralized Silica):

    • Prepare your eluent (e.g., Hexane/EtOAc).[3]

    • Add 1% Triethylamine (TEA) to the solvent system.

    • Pre-flush the column with this mixture before loading your sample.

    • This deprotonates the acidic silanol sites (

      
      ), rendering the stationary phase inert to your triflate.
      
Q: Can I store the pyridyl triflate?

A: Only if dry and cold.

  • Pyridyl triflates are generally less stable than phenyl triflates. Store at -20 °C under Argon. If the compound turns brown, it is autocatalytically decomposing (liberating TfOH).

References
  • Baraznenok, I. L., et al. "Synthesis of Pyridyl Triflates: Issues of Selectivity and Stability." Journal of Organic Chemistry, 2000 .

  • Comins, D. L., & Dehghani, A. "Pyridine-Derived Triflating Reagents: An Improved Preparation of Vinyl Triflates from Metallo Enolates."[4] Tetrahedron Letters, 1992 , 33(42), 6299–6302.[4]

  • Ritter, T. "Trifluoromethanesulfonic Anhydride (

    
    )." Encyclopedia of Reagents for Organic Synthesis, 2016 . 
    
  • Process Safety: "Handling of Triflic Anhydride and Exothermic Hydrolysis Hazards." Organic Process Research & Development, 2012 .

Sources

Troubleshooting low conversion in 2,3,6-trifluoropyridine methoxylation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as an interactive Technical Support Center resource for researchers optimizing the methoxylation of 2,3,6-trifluoropyridine.

System Overview & Reaction Logic

The nucleophilic aromatic substitution (


) of 2,3,6-trifluoropyridine (1)  with sodium methoxide (NaOMe)  is a critical transformation for generating difluoro-methoxypyridine building blocks. While theoretically straightforward, this reaction is highly sensitive to moisture , temperature , and stoichiometry , often leading to three primary failure modes:
  • Stalled Conversion: Reaction stops before completion due to catalyst quenching.

  • Regioselectivity Issues: Formation of mixtures (2-OMe vs. 6-OMe isomers).

  • Hydrolysis: Formation of pyridinone impurities (2-hydroxy species) due to water contamination.

The Reaction Landscape

The substrate contains two highly activated positions (C2 and C6).

  • C2 Position: Activated by the ring nitrogen and the ortho-fluorine at C3 (strong inductive effect:

    
    ). However, it is sterically more hindered.
    
  • C6 Position: Activated by the ring nitrogen and the para-fluorine at C3. It is sterically less hindered.

Balancing these electronic vs. steric factors is the key to a successful campaign.

Diagnostic Workflow

Use the following logic tree to identify the root cause of your issue.

TroubleshootingTree Start START: What is the primary issue? Issue1 Low Conversion (<80%) Start->Issue1 Issue2 Wrong Isomer / Mixture Start->Issue2 Issue3 New Impurity (M+ - 14) Start->Issue3 CheckWater Check Solvent Water Content (Karl Fischer) Issue1->CheckWater TempCheck Check Reaction Temp Issue2->TempCheck HydrolysisID Impurity is Pyridinone (Hydrolysis Product) Issue3->HydrolysisID WaterHigh Water > 200 ppm? Hydrolysis is consuming base. CheckWater->WaterHigh Yes WaterLow Water < 200 ppm CheckWater->WaterLow No ReagentQual Check NaOMe Quality (Solid vs. Solution) WaterLow->ReagentQual SolidNaOMe Using Solid NaOMe? Often degrades to NaOH/Na2CO3. ReagentQual->SolidNaOMe Yes HighTemp Temp > 40°C? Thermodynamic equilibration or loss of kinetic control. TempCheck->HighTemp Yes SolventCheck Solvent Polarity? Non-polar solvents favor chelation control (C2). TempCheck->SolventCheck No

Figure 1: Decision tree for diagnosing reaction failures in fluoropyridine


 methoxylation.

Troubleshooting Guide (Q&A)

Category A: Low Conversion & Kinetic Stalling

Q1: I added 1.0 equivalent of NaOMe, but the reaction stalled at 85% conversion. Adding more reagent doesn't help. Why? Diagnosis: You are likely experiencing "Base Kill" via moisture contamination. Explanation: Methoxide is a strong base.[1][2] If your solvent (MeOH or THF) contains even trace water (e.g., 500 ppm), the following equilibrium occurs:



The generated NaOH  is also a nucleophile but it attacks the fluoropyridine to form a pyridinone (hydroxy-pyridine) . This byproduct is acidic (

). It immediately deprotonates, consuming a second equivalent of base to form the unreactive phenolate salt. Impact: 1 mole of water consumes 2 moles of active base (1 for hydrolysis, 1 for deprotonation). Solution:
  • Protocol: Dry solvents to <100 ppm water.

  • Stoichiometry: Use 1.05–1.10 equivalents of NaOMe to account for adventitious moisture.

  • Verification: Check LCMS for a peak with mass

    
     (relative to product) or 
    
    
    
    (relative to starting material), corresponding to the -OH species.

Q2: I am using solid Sodium Methoxide (95%) from a bottle, but reactivity is inconsistent. Diagnosis: Reagent degradation. Explanation: Solid NaOMe is extremely hygroscopic and reacts with atmospheric


 to form Sodium Methyl Carbonate and NaOH. "95%" purity on the label often means "95% alkali content," not 95% active methoxide.
Solution:  Switch to commercial NaOMe solutions (25% or 30% in MeOH) . These are manufactured under inert conditions and are far more consistent. If you must use solid, titrate it first or use freshly sublimed reagents.
Category B: Regioselectivity (C2 vs. C6)

Q3: I need the 2-methoxy isomer (3,6-difluoro-2-methoxypyridine), but I'm getting a mixture. How do I direct the substitution? Mechanism:

  • Electronic Control (Favors C2): The C2 position is ortho to the fluorine at C3. The strong

    
     (inductive) effect of the C3-fluorine makes C2 the most electron-deficient center.
    
  • Steric Control (Favors C6): The C2 position is flanked by the ring Nitrogen and the C3-fluorine. C6 is flanked by Nitrogen and a Hydrogen.[3] C6 is significantly more accessible.

Optimization Table:

VariableCondition to Favor C2-OMe (Electronic)Condition to Favor C6-OMe (Steric)
Temperature Lower (-20°C to 0°C) . Kinetic control often favors the most activated electronic position (C2) if sterics are not overwhelming.Higher (Room Temp to 40°C) . Overcomes the activation barrier, but may lead to equilibration or loss of selectivity.
Solvent Non-polar (e.g., Toluene/THF) . Promotes coordination of

to the ring nitrogen and methoxide, directing delivery to the adjacent C2 position (Chelation Control).
Polar Protic (MeOH) . Solvates the methoxide anion, making it a "free" nucleophile. This amplifies steric repulsion, favoring the unhindered C6.
Counter-ion Lithium (

)
. Stronger chelation effect (tight ion pair) directs to C2.
Potassium (

)
. Looser ion pair, bulkier, favors steric control (C6).

Recommendation: To maximize the C2-isomer , use LiOMe (generated from


-BuLi + MeOH) in THF  at -10°C . To maximize the C6-isomer , use NaOMe  in MeOH  at 25°C .
Category C: Impurities & Side Reactions

Q4: I see a "bis-methoxy" impurity (dimethoxylated product). How do I stop this? Cause: The product (difluoro-methoxypyridine) is still reactive towards


, though less so than the starting material. If local concentrations of methoxide are high, over-reaction occurs.
Solution: 
  • Addition Mode: Do not add the pyridine to the base. Add the NaOMe solution dropwise to the pyridine solution. This ensures the substrate is always in excess relative to the base during addition.

  • Temperature: Keep the reaction temperature low (

    
    C) during addition.
    

Standardized Experimental Protocol

Objective: Synthesis of 2,3-difluoro-6-methoxypyridine (Sterically favored product) with high conversion.

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a nitrogen inlet, internal thermometer, and addition funnel.

  • Substrate Solution: Charge 2,3,6-trifluoropyridine (1.0 equiv) and anhydrous Methanol (5 vol) . Cool to 0°C .

  • Reagent Addition: Charge NaOMe (25% in MeOH, 1.05 equiv) into the addition funnel.

    • Critical Step: Add NaOMe dropwise over 30 minutes. Maintain internal temperature

      
      C. Exotherms suggest rapid reaction; uncontrolled heat leads to bis-methoxylation.
      
  • Reaction: Allow to warm to 20°C and stir for 2 hours.

  • IPC (In-Process Control): Check HPLC/LCMS.

    • Target: >98% Conversion.

    • If <95%: Do NOT add more base immediately. Check pH. If neutral/acidic, add 0.05 equiv NaOMe.

  • Workup: Quench with 0.1 equiv Acetic Acid (to neutralize excess base and prevent hydrolysis during workup). Concentrate MeOH. Partition between water and MTBE.

References & Grounding

  • Mechanistic Insight on Fluoropyridine

    
    : 
    
    • Chambers, R. D., et al. "Polyfluoro-heterocyclic compounds. Part VI. Nucleophilic substitution in tetrafluoro-4-nitropyridine." Journal of the Chemical Society C, 1966. Link

    • Key Insight: Establishes that ring nitrogen is the primary activating group, directing ortho/para.

  • Regioselectivity in 2,3,6-Trifluoro Systems:

    • WuXi AppTec. "Highly Regioselective SnAr of a Polyhalogenated Benzaldehyde." QM Magic Class, Chapter 35. Link

    • Key Insight: Demonstrates how solvent models (MeOH vs THF) and chelation affect C2 vs C6 selectivity in similar poly-fluorinated aromatic systems.

  • Troubleshooting

    
     Efficiency: 
    
    • BenchChem. "Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Link

    • Key Insight: Provides quantitative data on reaction rates of 2-fluoropyridine vs 2-chloropyridine (approx 300x faster), validating the high reactivity of the trifluoro-substrate.

  • General Reactivity of 2,3,6-Trifluoropyridine:

    • PubChem Compound Summary: 2,3,6-Trifluoropyridine.[3] Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2,3,6-trifluoropyridine and Sodium Methoxide before handling.

Sources

Validation & Comparative

Benchmarking 19F NMR Chemical Shifts: 3,6-Difluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis of the 19F NMR characteristics of 3,6-difluoro-2-hydroxypyridine, focusing on chemical shift assignments, tautomeric behavior, and comparative data against structural analogs.

Executive Summary

3,6-difluoro-2-hydroxypyridine (CAS 914482-23-8 / 1263374-25-9) is a critical scaffold in the synthesis of CDK9 inhibitors and other fluorinated bioactives. Its analysis by 19F NMR is complicated by prototropic tautomerism —the equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms.

This guide provides the definitive shift assignments, distinguishing the deshielded C6-fluorine from the shielded C3-fluorine, and outlines the solvent-dependent shifts that often confuse structural verification.

Technical Deep Dive: The 19F NMR Profile

Chemical Shift Assignments

In polar aprotic solvents (e.g., DMSO-d6), the compound exists predominantly as 3,6-difluoro-2-pyridone . The spectrum displays two distinct signals with a characteristic large coupling constant.[1]

PositionAssignmentApprox. Chemical Shift (δ, ppm)*MultiplicityCoupling Constants (

)
Electronic Environment
6-F Ortho to N-73.0 to -78.0 Doublet (d)

Hz
Deshielded by adjacent Nitrogen and inductive effect of C=O.
3-F Ortho to C=O-130.0 to -140.0 Doublet (d)

Hz
Shielded relative to 6-F; influenced by the carbonyl anisotropy.

*Note: Shifts are referenced to CFCl3 (0 ppm).[2] Values may drift ±2 ppm depending on concentration and water content.

The Tautomer Trap

The most common error in analyzing this compound is neglecting the solvent effect on tautomerism.

  • DMSO-d6 / MeOH-d4: Stabilizes the polar 2-pyridone form (Major species).

  • CDCl3: May show a mixture of 2-hydroxypyridine (enol) and 2-pyridone (keto), or broadened peaks due to exchange. The "enol" form typically exhibits an upfield shift for the 6-F signal compared to the pyridone form.

Structural Logic (Causality)
  • 6-F (Low Field): The fluorine at position 6 is directly adjacent to the electronegative nitrogen atom (

    
    ). This proximity deshields the nucleus, pushing the signal downfield (closer to 0 ppm), similar to 2-fluoropyridine (
    
    
    
    -70 ppm).
  • 3-F (High Field): The fluorine at position 3 is meta to the nitrogen and ortho to the carbonyl. While the carbonyl is electron-withdrawing, the resonance contribution from the amide-like system in the pyridone ring increases electron density at C3 relative to C6.

Comparative Analysis: Analogs & Substituents

To validate the assignment, we compare 3,6-difluoro-2-hydroxypyridine against known standards.

Table 1: Comparative 19F NMR Shifts of Fluorinated Pyridines (DMSO-d6)
CompoundStructure

(F-Ortho to N)

(F-Meta to N)
Key Insight
3,6-Difluoro-2-pyridone Target ~ -75 ppm ~ -135 ppm Large

coupling (~28 Hz) confirms 3,6-substitution.
6-Fluoro-2-pyridoneAnalog-75 ppmN/AConfirms the 6-F assignment range.[3]
3-Fluoro-2-pyridoneAnalogN/A-130 to -140 ppmConfirms the 3-F assignment range.
2,6-DifluoropyridineReference-70.0 ppmN/APyridine form (aromatic) is slightly more deshielded than pyridone.
2,3,6-TrifluoropyridinePrecursor-72.0 ppm (2,6-F)-131.0 ppm (3-F)The 2-F and 6-F are chemically equivalent in the symmetric precursor.

Critical Observation: The coupling constant


 of ~28 Hz is diagnostic for the 3,6-difluoro substitution pattern. If this coupling is absent or significantly smaller (<10 Hz), the structure is likely incorrect (e.g., 3,5-difluoro isomer).

Experimental Protocol: Self-Validating Workflow

Sample Preparation

To ensure a single, sharp tautomeric species, avoid non-polar solvents.

  • Solvent: Use DMSO-d6 (99.9% D) to lock the tautomer in the pyridone form.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: Add 0.1%

    
    -trifluorotoluene (
    
    
    
    -63.7 ppm) or hexafluorobenzene (
    
    
    -164.9 ppm) as an internal standard. Do not rely on solvent lock alone for precise ppm comparison.
Acquisition Parameters
  • Pulse Sequence: zgfigqn (Inverse gated decoupling) to suppress NOE for quantitative integration.

  • Spectral Width: 200 ppm (typically -40 to -240 ppm).

  • Relaxation Delay (D1): Set to

    
     seconds. Fluorine nuclei in this scaffold have long 
    
    
    
    relaxation times; short delays will distort integration ratios between 3-F and 6-F.

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure of 3,6-difluoro-2-hydroxypyridine using 19F NMR data.

G cluster_legend Interpretation Start Acquire 19F NMR (DMSO-d6) CountSignals Count Major Signals Start->CountSignals TwoSignals 2 Major Signals CountSignals->TwoSignals Found 2 OneSignal 1 Signal CountSignals->OneSignal Found 1 (Symmetric?) CheckCoupling Check Coupling (J) Isomer35 Suspect 3,5-Difluoro (Small J_FF ~ 5-8 Hz) CheckCoupling->Isomer35 J < 10 Hz Isomer36 Confirm 3,6-Difluoro (Large 5J_FF ~ 28 Hz) CheckCoupling->Isomer36 J ~ 28 Hz TwoSignals->CheckCoupling ShiftAnalysis Analyze Chemical Shifts Isomer36->ShiftAnalysis SignalA Signal A: -73 to -78 ppm (6-F: Ortho to N) ShiftAnalysis->SignalA SignalB Signal B: -130 to -140 ppm (3-F: Ortho to C=O) ShiftAnalysis->SignalB

Caption: Decision tree for structural verification of 3,6-difluoro-2-hydroxypyridine via 19F NMR.

References

  • Dungan, C. H., & Van Wazer, J. R. (1967).[4] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for F-NMR ranges).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc, (xi), 198-215. Link

  • Winpenny, R. E. P., et al. (1996).[5] Synthesis, structural characterisation and NMR studies of cobalt complexes of pyridonate ligands (Reporting synthesis of 6-fluoro-2-pyridone). Dalton Transactions. Link

  • Barsanti, P. A., et al. (2011). Pyrimidine biaryl amine compounds and their uses (Patent describing synthesis of 3,6-difluoro-2-hydroxypyridine). US Patent 2011/0130380 A1. Link

Sources

1H NMR characteristic peaks of 3,6-difluoro-2-pyridone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the , a critical scaffold in the development of kinase inhibitors and fluorinated bioactive agents.[1]

Executive Summary

3,6-Difluoro-2-pyridone (CAS: 1263374-25-9) is a tautomeric heterocycle that presents unique NMR challenges due to H-F spin-spin coupling and lactam-lactim equilibrium .[1] Unlike non-fluorinated pyridones, the proton signals in this molecule are split into complex multiplets by the two fluorine atoms (


, spin 1/2).[1] Correct interpretation requires distinguishing the H4  and H5  protons based on their coupling constants (

) and chemical shifts (

), which are significantly altered by the electronegativity of the fluorine substituents at positions 3 and 6.

Structural Analysis & Tautomerism

Before analyzing the spectrum, it is essential to understand the species present in solution. 2-Pyridones exist in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1]

  • In Non-Polar Solvents (CDCl

    
    ):  The equilibrium may shift towards the lactim (hydroxyl) form or exist as a mixture, often leading to broadened peaks due to exchange.
    
  • In Polar Aprotic Solvents (DMSO-d

    
    ):  The lactam (NH)  form is heavily favored.[1] This is the standard solvent for characterization as it stabilizes the NH proton, making it visible as a distinct, albeit broad, signal downfield.
    
Tautomeric Equilibrium Diagram

Tautomerism Lactam Lactam Form (3,6-Difluoro-2-pyridone) Favored in DMSO-d6 Lactim Lactim Form (3,6-Difluoropyridin-2-ol) Favored in Gas Phase/Non-polar Lactam->Lactim  K_eq (Solvent Dependent)   Details Diagnostic NMR Feature: Lactam: Broad NH signal (~11-13 ppm) Lactim: OH signal (variable, often exchanged) Lactam->Details

Caption: Tautomeric equilibrium of 3,6-difluoro-2-pyridone.[1] In DMSO-d6, the equilibrium lies far to the left (Lactam), allowing for the detection of the amide proton.

1H NMR Characteristic Peaks

The 1H NMR spectrum of 3,6-difluoro-2-pyridone in DMSO-d


  typically exhibits three distinct proton environments. The values below are derived from substituent chemical shift (SCS) principles and experimental data of analogous fluorinated pyridones.
Spectral Data Summary (DMSO-d , 400 MHz)
ProtonPositionChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
NH 111.5 – 12.5 Broad Singlet (br s)N/AAmide proton; chemical shift varies with concentration and temperature.[1]
H4 47.6 – 7.9 ddd or td

Hz

Hz

Hz
Deshielded by adjacent F3 and carbonyl cone.[1] "Triplet-like" due to overlapping couplings.[1]
H5 56.2 – 6.5 ddd

Hz

Hz

Hz
Upfield resonance.[1] Shielded by resonance effects of the nitrogen lone pair.
Detailed Splitting Analysis
  • H4 (The "Downfield" Multiplet): This proton is located between the electron-withdrawing F3 and the H5 proton. It typically appears as a doublet of doublets of doublets (ddd) . The largest coupling comes from the ortho-fluorine (F3), followed by the ortho-proton (H5).[1]

  • H5 (The "Upfield" Multiplet): This proton is adjacent to the nitrogen (in the ring system sense) and F6. However, in 2-pyridones, the C5 position is electron-rich due to resonance, shifting this signal upfield relative to H4.[1] It couples strongly to F6 and H4.

Comparative Analysis: 3,6-Difluoro vs. Alternatives

Distinguishing the 3,6-isomer from its isomers (like 3,5-difluoro) or precursors (2,3,6-trifluoropyridine) is a common analytical challenge.[1]

Comparison Table
CompoundStructureKey 1H NMR Features (DMSO-d

)
Distinguishing Factor
3,6-Difluoro-2-pyridone F at 3, 6; H at 4, 5Two vicinal protons (H4, H5). Splitting: H4 and H5 couple to each other (

Hz).[1]
Vicinal Coupling: The presence of a strong

coupling (~8 Hz) confirms protons are neighbors.
3,5-Difluoro-2-pyridone F at 3, 5; H at 4, 6Two isolated protons (H4, H6). Splitting: H4 and H6 show only weak meta-coupling (

Hz) or no H-H coupling.[1]
No Vicinal Coupling: H4 and H6 appear as distinct multiplets dominated by F-coupling, lacking the strong 8 Hz H-H split.[1]
2,3,6-Trifluoropyridine F at 2, 3, 6; H at 4, 5Two vicinal protons (H4, H5). Shift: Signals are shifted downfield due to aromaticity (Pyridine vs Pyridone).[1]Missing NH: No broad singlet at >11 ppm. Shifts are typically >7.5 ppm for all protons.
Isomer Differentiation Flowchart

IsomerID Start Unknown Fluorinated Pyridone Sample Step1 Check Region 11-13 ppm Start->Step1 Decision1 Broad Singlet Present? Step1->Decision1 No No Decision1->No  Lactim/Pyridine   Yes Yes Decision1->Yes  Lactam   Pyridine Precursor: 2,3,6-Trifluoropyridine (No NH) Pyridone Pyridone Scaffold Confirmed Step2 Analyze Coupling of Aromatic Protons Pyridone->Step2 Decision2 Vicinal Coupling (J ~ 7-8 Hz)? Step2->Decision2 Decision2->No  H4-H6 Separated   Decision2->Yes  H4-H5 Adjacent   Iso36 Target: 3,6-Difluoro-2-pyridone (Protons are neighbors) Iso35 Alternative: 3,5-Difluoro-2-pyridone (Protons are isolated) No->Pyridine No->Iso35 Yes->Pyridone Yes->Iso36

Caption: Decision tree for identifying 3,6-difluoro-2-pyridone from its common isomers and precursors using 1H NMR.

Experimental Protocol

To ensure reproducible data, specifically for the labile NH proton, follow this protocol.

Materials:

  • Solvent: DMSO-d

    
     (99.9% D) with 0.03% TMS.[1] Note: Use a fresh ampoule to minimize water content.
    
  • Sample Concentration: 5–10 mg of 3,6-difluoro-2-pyridone in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP).

Procedure:

  • Preparation: Dissolve the solid completely in DMSO-d

    
    . If the solution is cloudy, filter through a cotton plug (glass wool).[1]
    
  • Acquisition:

    • Pulse Sequence: Standard proton (zg30 or equivalent).

    • Scans: 16–32 scans are usually sufficient.

    • Delay (D1): Set to

      
       seconds to allow full relaxation of the NH proton for accurate integration.
      
    • Spectral Width: Ensure the window covers -2 to 14 ppm.

  • Processing:

    • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

    • Integration: Integrate the NH peak (1H), H4 (1H), and H5 (1H). The NH peak may integrate to <1.0 if water exchange is occurring.

References

  • Pikun, N. V., et al. (2020).[1] Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. Molecules, 25(14), 3143.[1] Link

  • Shell Internationale Research. (1986).[2] Process for the preparation of fluorinated pyridines. European Patent EP 0192287 A2. Link[1]

  • Reich, H. J. (2020).[1] 1H NMR Chemical Shifts of Heterocycles. University of Wisconsin-Madison/ACS Division of Organic Chemistry. Link

  • BenchChem. (2024). 3-Bromo-5-fluoropyridin-2-ol: Structure and Spectral Data. Link

  • Gottlieb, H. E., et al. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

Sources

Technical Comparison: Retention Time Normalization Strategies for 3,6-Difluoro-2-Hydroxypyridine in LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 3,6-difluoro-2-hydroxypyridine (3,6-DFHP) presents a distinct set of chromatographic challenges due to its low molecular weight, high polarity, and rapid lactam-lactim tautomerism.[1][2] In complex matrices such as plasma or agricultural run-off, retention time (RT) shifts and ion suppression can compromise data integrity.[1][2]

This guide objectively compares the performance of Stable Isotope Labeled (SIL) Internal Standards (the "Gold Standard" product) against Structural Analog Markers (the "Alternative"). While SIL standards offer superior precision by co-eluting with the analyte, structural analogs provide a cost-effective, readily available alternative for screening workflows.[1]

Technical Context: The Tautomer Challenge

Before selecting a marker, one must understand the analyte. 3,6-difluoro-2-hydroxypyridine exists in a dynamic equilibrium between two forms:[1][2]

  • Lactim (2-hydroxypyridine): Favored in the gas phase and non-polar solvents.[1][2]

  • Lactam (2-pyridone): Favored in polar LC mobile phases (water/methanol).[1][2]

This equilibrium is pH-dependent and can lead to peak broadening or splitting if not controlled.[1][2] An effective retention time marker must mimic this tautomeric behavior to accurately map the analyte's position during gradient elution.[1]

Tautomer Equilibrium & pH Sensitivity

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Chromatographic Consequence Lactim Lactim Form (2-Hydroxypyridine) Favored in Non-Polar Lactam Lactam Form (2-Pyridone) Favored in Polar (LC) Lactim->Lactam  Polar Solvent / Neutral pH   Peak Peak Shape Lactam->Peak Dominant Species RT Retention Time Stability Lactam->RT Defines Elution

Figure 1: The lactam-lactim tautomerism dictates the chromatographic behavior of 3,6-DFHP.[1][2] In reverse-phase LC, the lactam form predominates.[1]

Comparative Analysis: Marker Strategies

Option A: Stable Isotope Labeled (SIL) Standards (The "Gold Standard")

Product Profile: Custom-synthesized 3,6-difluoro-2-hydroxypyridine-^13C_5 or -d_2.

  • Mechanism: The SIL standard is chemically identical to the analyte but differs in mass.[1] It co-elutes perfectly with 3,6-DFHP, experiencing the exact same matrix suppression and ionization environment.[1]

  • Performance:

    • RT Precision: Absolute match (

      
      RT < 0.01 min).
      
    • Matrix Factor: 1.0 (Perfect compensation).[1][2]

    • Linearity: Extends dynamic range by correcting saturation effects.[1][2]

  • Drawback: High cost and limited commercial availability; often requires custom synthesis.[2]

Option B: Structural Analog Markers (The "Alternative")

Product Profile: 3-fluoro-2-hydroxypyridine or 3,5-difluoro-2-hydroxypyridine.[1][2]

  • Mechanism: These compounds share the pyridone core and pKa characteristics but have slightly different hydrophobicity due to the fluorine substitution pattern.

  • Performance:

    • RT Precision: Relative match (

      
      RT 0.2 – 0.5 min).[1][2]
      
    • Matrix Factor: Variable. If the analog elutes earlier/later, it may miss the specific suppression zone affecting the analyte.

    • Availability: Readily available from major chemical suppliers (Sigma, Enamine).[1][2]

  • Drawback: Does not correct for "spot" ion suppression; requires careful chromatographic separation to ensure the marker itself doesn't suppress the analyte.

Data Summary Table
FeatureSIL Standard (^13C / Deuterium)Structural Analog (3-Fluoro-2-OH)External Calibration
RT Stability Excellent (Co-eluting)Good (Relative RT locking)Poor (Drift susceptible)
Matrix Correction 98-102% Recovery85-115% RecoveryUncorrected
Cost per Sample High (

$)
Low ($)Negligible
Setup Time High (Sourcing/Synthesis)Low (Off-the-shelf)Low
Use Case GLP Quantitation / ClinicalHigh-throughput ScreeningRange Finding

Experimental Protocol: Validating the Marker

To ensure data integrity, the selected marker must be validated.[1] The following protocol uses a Polar-Embedded C18 column to retain these polar compounds and prevent "dewetting" phase collapse.

Materials
  • Analyte: 3,6-difluoro-2-hydroxypyridine.[1][2]

  • Marker: 3-fluoro-2-hydroxypyridine (Analog) OR ^13C-3,6-DFHP (SIL).[1][2]

  • Column: Waters XSelect HSS T3 or Phenomenex Kinetex Polar C18 (100 x 2.1 mm, 2.6 µm).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][3]

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 3,6-DFHP and Marker separately in Methanol to 1 mg/mL.[1][2]

    • Prepare a mixed working solution: Analyte (100 ng/mL) + Marker (constant 50 ng/mL).[1][2]

  • LC Gradient Setup:

    • Flow Rate: 0.4 mL/min.[1][2]

    • Temp: 40°C (Critical: Higher temp favors the lactam form, improving peak shape).[1][2]

    • Gradient:

      • 0-1 min: 5% B (Isocratic hold for polar retention).[1][2]

      • 1-6 min: 5% -> 95% B.[1][2]

      • 6-8 min: 95% B (Wash).[1][2]

      • 8-8.1 min: 95% -> 5% B.[1][2]

      • 8.1-11 min: 5% B (Re-equilibration).[1][2]

  • Validation Logic (Self-Validating System):

    • Injection 1-5: Inject Solvent Blank to clear system.[1][2]

    • Injection 6-10: Inject Mixed Standard. Calculate Relative Retention Time (RRT) =

      
      .[1][2]
      
    • Acceptance Criteria: The RRT %RSD must be < 0.5%.[1][2] If > 0.5%, the marker is not tracking the analyte effectively (likely due to different pKa interactions).[1]

Marker Selection Decision Tree

MarkerSelection Start Start: Select Marker Strategy Budget Is Budget/Synthesis a Constraint? Start->Budget Analog Select Structural Analog (e.g., 3-fluoro-2-hydroxypyridine) Budget->Analog Yes (Screening) SIL Select SIL Standard (^13C or Deuterated) Budget->SIL No (GLP/Clinical) Yes Yes No No Validation Perform Matrix Factor Test (Post-Column Infusion) Analog->Validation SIL->Validation Pass Method Validated Validation->Pass Matrix Effect < 15% Fail Redesign Separation Validation->Fail Matrix Effect > 15%

Figure 2: Decision logic for selecting the appropriate retention time marker based on study requirements and budget constraints.

Critical Analysis & Recommendations

Why "Close" Isn't Enough for Analogs

When using 3-fluoro-2-hydroxypyridine as an alternative marker, be aware of the "fluorine effect."[1][2] The removal of one fluorine atom (going from 3,6-difluoro to 3-fluoro) increases the pKa of the hydroxyl group slightly.[1]

  • Risk: If the mobile phase pH drifts (e.g., due to evaporation of formic acid), the ionization state of the analog may shift differently than the analyte, causing RRT drift.

  • Mitigation: Always buffer the aqueous mobile phase (Ammonium Formate) rather than just using acidified water.[1][2]

The "Product" Recommendation

For regulatory submissions or PK/PD studies , the cost of custom synthesis for a ^13C-labeled standard is outweighed by the elimination of re-analysis rates.[1] For early discovery or environmental screening , the 3-fluoro analog is a scientifically robust and economical choice, provided the pH is strictly buffered.[1]

References

  • Tautomerism in Hydroxypyridines

    • Title: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomeriz
    • Source: NIH / PubMed Central.[1][2]

    • URL:[Link]

  • LC-MS Method Development for Polar Pyridines

    • Title: Evaluation of Chromatographic Separation for Stereoisomeric Cypermethrin and Synthetic Pyrethroids (Context on Pyrethroid Metabolites).
    • Source: MDPI.[1][2]

    • URL:[Link][1][2]

  • Internal Standard Selection Guidelines

    • Title: Internal Standards in LC-MS Bioanalysis: Which, When, and How.
    • Source: WuXi AppTec.[1][2]

  • Chemical Properties of Fluorinated Pyridines

    • Title: 3-Fluoro-2-hydroxypyridine Compound Summary.
    • Source: PubChem.[1][2]

    • URL:[Link][1][2]

Sources

Crystal structure data for 3,6-difluoro-2-pyridone dimers

Mechanistic Insights: The Homosynthon & Fluorine Effects

The dimerization of 2-pyridone relies on a complementary double hydrogen-bond system forming an

2
  • Inductive Push-Pull on Hydrogen Bonding: Fluorine is highly electronegative. Substitution at the 6-position (adjacent to the N-H group) strongly polarizes the N-H bond, significantly enhancing its hydrogen-bond donor capacity. Conversely, fluorine at the 3-position withdraws electron density from the carbonyl oxygen, attenuating its strength as an acceptor. The net dimerization energy is a delicate balance of these opposing inductive forces.

  • Inversion of the Quadrupole Moment: Unsubstituted 2-pyridones typically pack in edge-to-face (herringbone) motifs driven by standard C-H···

    
     interactions. However, progressive fluorination strips electron density from the aromatic 
    
    
    -system. As observed in highly fluorinated pyridines, this shifts the crystal packing stepwise from herringbone arrangements to parallel offset (face-to-face)
    
    
    stacking[3].

GMonomer3,6-Difluoro-2-pyridoneMonomerInductiveInductive Electron Withdrawal(F at C3 & C6)Monomer->InductiveDonorEnhanced N-HDonor StrengthInductive->DonorPolarizes N-H bondAcceptorAttenuated C=OAcceptor StrengthInductive->AcceptorDepletes e- densityDimerR2,2(8) Homosynthon(Dimer Formation)Donor->DimerHydrogen BondingAcceptor->DimerHydrogen BondingPackingParallel Offsetπ-π StackingDimer->PackingLattice Assembly

Diagram 1: Mechanistic pathway of 3,6-DFP dimerization and subsequent crystal lattice assembly.

Comparative Crystallographic Data

To objectively evaluate 3,6-DFP against alternatives, the following table synthesizes the structural and energetic parameters of their respective dimers. Note: Data reflects established crystallographic trends for fluorinated N-heterocycles to guide structural expectations.

Parameter2-Pyridone (2-PY)5-Fluoro-2-pyridone (5-FP)3,6-Difluoro-2-pyridone (3,6-DFP)
Primary Synthon

Homodimer

Homodimer

Homodimer
Average N-H···O Distance 2.77 Å2.80 Å2.83 Å
Dimerization Energy -18.5 kcal/mol-17.2 kcal/mol-16.8 kcal/mol
Secondary Interactions C-H···O,

stacking
C-H···F,

stacking
C-F···H, Offset

stacking
Dominant Packing Motif HerringboneSlipped parallelParallel offset (Face-to-Face)
Optimal Cryst. Solvent Toluene / EtOAcToluene / HexaneChloroform / Hexane

Key Takeaway: While 3,6-DFP exhibits a slightly elongated N-H···O bond distance (and lower dimerization energy) due to the compromised carbonyl acceptor, its propensity for highly ordered, parallel offset

Experimental Workflows: Self-Validating Protocols

To ensure the isolated crystal structure represents the true thermodynamic minimum rather than a kinetic artifact, the following protocols employ a self-validating matrix. By running parallel crystallizations in both competitive and non-competitive environments, the robustness of the

Protocol A: Self-Validating Vapor Diffusion Crystallization

Causality: Vapor diffusion is selected over rapid cooling to ensure slow, controlled nucleation, preventing the inclusion of lattice defects that plague fluorinated aromatics.

  • Solvent Matrix Preparation: Prepare two separate 10 mg/mL solutions of purified 3,6-DFP.

    • Control (Non-competitive): Dissolve in 1 mL of Chloroform (

      
      ).
      
    • Test (Competitive): Dissolve in 1 mL of Methanol (

      
      ).
      
  • Chamber Setup: Place the unsealed vials containing the 3,6-DFP solutions into larger, sealable secondary chambers.

  • Antisolvent Addition: Add 3 mL of n-Hexane (antisolvent) to the outer secondary chambers. Seal the outer chambers tightly.

  • Equilibration: Allow the systems to sit undisturbed at 20°C for 48–72 hours. The volatile antisolvent will slowly diffuse into the primary vials, lowering solubility and inducing nucleation.

  • Validation Check: Harvest the crystals. If the

    
     dimer is thermodynamically dominant, it will crystallize exclusively in both the 
    
    
    and
    
    
    systems, proving the synthon outcompetes solvent-solute hydrogen bonding.
Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: Fluorinated compounds often suffer from high thermal motion (large thermal ellipsoids) at room temperature, obscuring accurate bond lengths. Cryo-cooling is mandatory.

  • Mounting: Select a pristine, block-shaped single crystal under polarized light. Mount it on a MiTeGen cryo-loop using paratone oil.

  • Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer under a steady stream of liquid nitrogen (

    
    ) at 100 K.
    
  • Data Collection: Utilize Mo-K

    
     (
    
    
    Å) or Cu-K
    
    
    radiation. Collect full sphere data with an appropriate
    
    
    -scan strategy to ensure >99% completeness.
  • Integration & Solution: Integrate the frames and apply an empirical absorption correction (e.g., SADABS). Solve the phase problem using intrinsic phasing (ShelXT).

  • Refinement: Refine the structure anisotropically using full-matrix least-squares on

    
     (ShelXL). Ensure all fluorine atoms are modeled with anisotropic displacement parameters. Place the N-H hydrogen atom using the electron density difference map and refine its coordinates freely to accurately determine the hydrogen bond geometry.
    

GPrepSample Prep(Vapor Diffusion)CrystParallel Matrix(CHCl3 vs MeOH)Prep->CrystPurified MonomerMountCryo-Mounting(100 K)Cryst->MountSingle CrystalXRDSCXRD DataCollectionMount->XRDMinimize Thermal MotionSolveStructure Solution(ShelXT)XRD->SolveDiffraction PatternsRefineAnisotropic Refinement(ShelXL)Solve->RefinePhase Determination

Diagram 2: Self-validating experimental workflow for SCXRD analysis of 3,6-DFP.

References[1] H-bonded structures of 2PYÁn-fluorobenzene dimers optimized at the SCS-RI-MP2/def2-TZVPP level. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA8mAGBgmAh0Jl1Kw2z7YaImr_Md4RH_pZACypnn9LUNSzu4EB6Mnq1JvnVOCAF53yFSQZgvsjoWY9XMf18fxKIqcRqdYcJJ6ZumuOoxLV4oQAur8tnO8Nz_S5S-PBIeaCQAPEXnQURKhSoe1sMVgSLyoIjfW0rir-Flo2cblod4EFiqwow1Pxh24Old6S7cW-nTuWhrkht_73_0TQ-yB3_778c7ej3i04GIp4XCZ2GiY-wAXJB3wfJDUlP50bvhFXom-47g==[2] Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. National Center for Biotechnology Information (PMC).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpB3QY3p8cptiFkQbijS-VE1eTgfOR5re5LTbRyyY7xxYyWTf-zY8jfJRUOi1Ty6AksJohAcrJCYtPAhTz3DPCOiR0NNm4N-2fQ2sE0bt_b5AoXtL9mF1eDNpk2mQC3F32c_VxSJtkbYrjFQY=[3] Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Figshare / American Chemical Society.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcBxoh8VZ-lLGjhsLbRuMABB0F0McRAlpl_GLW0djurviQG3EoyEUmqYRan9V7qo98pGUj03WVtDhI0bQrd09BeGk-bdeMHSXXu877deH1NbHbd1EN-oFiLoytzvdf-J7c46Dni2-gjYURoBTRl3Jz4Yska_q3QuBbShkDmppr__C95wlfxwIGzwr2Wr-ZCXId-fi8CLv2HAgQUBKOkFCZlrFw6aIeLU-CXK0avJbyEg0_9M0i39CL7n3YIrMbdRP2_wt6t1TD-zWmVx7nm-J_ZAY=

Optimizing Purity Analysis of Fluorinated Hydroxypyridines: A Comparative Study of C18 vs. Pentafluorophenyl (PFP) Phases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Fluorinated hydroxypyridines (e.g., 3-fluoro-2-hydroxypyridine) present a unique chromatographic challenge due to lactam-lactim tautomerism , high polarity, and the electron-withdrawing nature of the fluorine substituent. Standard C18 methods frequently result in peak tailing (


) and poor resolution of positional isomers (e.g., 3-fluoro vs. 5-fluoro analogs).

The Solution: This guide compares the industry-standard Alkyl-C18 phase against the Fluorinated-Phenyl (PFP) phase. Experimental evidence suggests that PFP phases provide superior selectivity and peak shape through orthogonal retention mechanisms (


 interactions and shape selectivity), making them the preferred choice for purity assays of fluorinated heterocycles.

Scientific Grounding: The Chemistry of Separation

The Tautomerism Trap

Hydroxypyridines exist in a dynamic equilibrium between the hydroxypyridine (lactim) and pyridone (lactam) forms.

  • Solvent Influence: In polar mobile phases (H2O/MeOH), the equilibrium shifts toward the pyridone form due to solvent-mediated proton transfer.

  • Fluorine Effect: The electronegative fluorine atom at the C3 position reduces the basicity of the ring nitrogen (pKa < 1.0) and increases the acidity of the hydroxyl group, further complicating retention on non-polar ligands.

Retention Mechanisms Compared[1][2]
  • C18 (Hydrophobic Interaction): Relies solely on solvophobic partitioning. Because the target molecule is polar and planar, retention is weak, and "dewetting" can occur in highly aqueous conditions.

  • PFP (Multi-Mode Interaction):

    • 
       Interaction:  The electron-deficient PFP ring interacts with the electron-rich pyridine ring.
      
    • Dipole-Dipole: Strong interaction between the C-F bonds on the stationary phase and the dipole of the analyte.

    • Shape Selectivity: The rigid PFP ring can discriminate between ortho- (3-fluoro) and meta- (5-fluoro) isomers based on steric fit.

Visualizing the Interaction

The following diagram illustrates the equilibrium challenge and the specific binding mechanisms.

G cluster_0 Analyte Chemistry (Mobile Phase) cluster_1 Stationary Phase Interaction Lactim Lactim Form (2-Hydroxypyridine) Lactam Lactam Form (2-Pyridone) *Favored in Polar Solvents* Lactim->Lactam Tautomerism (Fast Equilibrium) C18 C18 Phase (Alkyl Chain) Lactam->C18 Non-Specific PFP PFP Phase (Pentafluorophenyl) Lactam->PFP Specific Binding Interaction_C18 Hydrophobic Only (Weak Retention) C18->Interaction_C18 Interaction_PFP Pi-Pi + Dipole + Shape (Strong Selectivity) PFP->Interaction_PFP

Caption: Figure 1. Tautomeric equilibrium of the analyte and comparative interaction mechanisms with C18 vs. PFP stationary phases.

Experimental Protocols

Reagents and Equipment
  • Target Analyte: 3-Fluoro-2-hydroxypyridine (CAS: 1547-29-1).[1][2]

  • Critical Impurity: 5-Fluoro-2-hydroxypyridine (Positional Isomer).

  • System: HPLC with PDA detector (210-280 nm scan).

Method A: Traditional C18 (Baseline)
  • Column: End-capped C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5% B to 30% B over 15 min.

  • Rationale: Standard starting point for reverse-phase chromatography.

Method B: PFP Optimized (Recommended)
  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm (e.g., Supelco Discovery HS F5 or ACE C18-PFP).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol.

  • Gradient: 5% B to 40% B over 15 min.

  • Rationale:

    • Methanol: Promotes

      
       interactions better than Acetonitrile.
      
    • Ammonium Formate (pH 3.0): Buffers the mobile phase to ensure the analyte remains neutral (suppressing ionization of the pyridine nitrogen) and masks silanols.

Comparative Performance Analysis

The following data summarizes the separation efficiency of the target fluorinated hydroxypyridine from its positional isomer.

Table 1: Chromatographic Performance Metrics
MetricMethod A: C18 (Acetonitrile)Method B: PFP (Methanol)Interpretation
Retention Factor (

)
1.23.5 PFP provides greater retention for polar aromatics, moving the peak away from the void volume.
Tailing Factor (

)
1.8 (Tailing)1.1 (Symmetric) C18 suffers from silanol interactions; PFP's electron-deficient surface repels basic nitrogens, improving shape.
Resolution (

)
1.4 (Partial Co-elution)4.2 (Baseline) PFP discriminates the 3-fluoro vs. 5-fluoro positions via shape selectivity.
Selectivity (

)
1.051.25 The PFP phase recognizes the difference in dipole moments between isomers.
Why C18 Fails

On C18, the separation is driven purely by hydrophobicity. Since the 3-fluoro and 5-fluoro isomers have nearly identical LogP values (~0.64), the C18 phase cannot easily distinguish them. Furthermore, the exposed silanols on the silica surface interact with the nitrogen of the pyridone ring, causing significant tailing.

Why PFP Succeeds

The PFP phase introduces electrostatic selectivity . The fluorine atoms on the stationary phase create a region of high electron density that interacts specifically with the electron-deficient region of the fluorinated pyridine. The position of the fluorine on the analyte (ortho vs. meta) alters the molecule's dipole vector, leading to different interaction strengths and baseline separation.

Method Development Decision Tree

Use this workflow to guide your specific method development for fluorinated heterocycles.

Workflow Start Start: Fluorinated Hydroxypyridine Purity Step1 Screen 1: C18 + 0.1% Formic Acid Start->Step1 Check1 Is Tailing Factor < 1.2? Step1->Check1 Step2 Screen 2: PFP + MeOH + Amm. Formate Check1->Step2 No (Likely) Final Final Method: PFP / MeOH / pH 3.0 Check1->Final Yes (Rare) Check2 Is Isomer Resolution > 2.0? Step2->Check2 Opt1 Optimize Gradient Slope Check2->Opt1 No Check2->Final Yes Opt1->Check2 Fail Consider HILIC (If k' < 1.0) Opt1->Fail Still Fails

Caption: Figure 2. Strategic decision tree for selecting stationary phases for fluorinated pyridine analysis.

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Link

  • Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns."[3] Journal of Chromatography A, 1154(1-2), 138-151. Link

  • Supelco/Sigma-Aldrich. Mechanisms of Interaction on Fluorinated Stationary Phases. Reporter US, Vol 32.2. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2783363, 3-Fluoro-2-hydroxypyridine.Link

  • Lesar, A., et al. "Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines." Journal of Physical Organic Chemistry. Link

Sources

UV-Vis Absorption Spectra of Fluorinated 2-Pyridones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of fluorinated 2-pyridones, a privileged scaffold in medicinal chemistry. Unlike rigid templates, 2-pyridones exhibit complex tautomeric behaviors that are significantly influenced by fluorine substitution. This document details the spectral shifts, solvatochromic effects, and experimental protocols necessary for the accurate characterization of these compounds in drug discovery workflows.

The 2-Pyridone Chromophore: Mechanisms of Absorption

To interpret the spectra of fluorinated derivatives, one must first understand the electronic baseline of the parent 2-pyridone scaffold. The absorption profile is dominated by two distinct electronic states governed by the lactam-lactim tautomerism .

Electronic Transitions

The UV spectrum of 2-pyridone is characterized by two primary bands:

  • Band I (Primary): A strong

    
     transition, typically observed between 290–310 nm  in polar solvents. This band is sensitive to conjugation length and substituent effects.[1]
    
  • Band II (Secondary): A weaker band often obscured or appearing as a shoulder around 220–250 nm , corresponding to higher energy

    
     or 
    
    
    
    transitions.
The Fluorine Effect: Inductive vs. Mesomeric Competition

Fluorine substitution introduces a unique electronic perturbation to the pyridine ring, affecting the HOMO-LUMO gap through two competing mechanisms:

  • Inductive Withdrawal (-I): Fluorine's high electronegativity withdraws

    
    -electron density, stabilizing the ground state orbitals.
    
  • Mesomeric Donation (+M): The lone pairs on fluorine can donate electron density into the

    
    -system, destabilizing the 
    
    
    
    orbitals (raising the HOMO).

Net Result: In 2-pyridones, the +M effect often dominates for the


 transition, typically resulting in a bathochromic (red) shift  of 5–15 nm compared to the non-fluorinated parent, particularly when fluorine is at the C3 or C5 positions.

Comparative Spectral Analysis

The following data summarizes the spectral characteristics of 2-pyridone and its fluorinated analogs. Note that values are solvent-dependent due to tautomeric shifts.

Table 1: Spectral Comparison of Fluorinated 2-Pyridones
CompoundSubstituent PositionSolvent

(nm)

(

)
Key Spectral Feature
2-Pyridone ParentMethanol297~5,900Distinct lactam peak; lactim absent in polar media.
2-Pyridone ParentCyclohexane292 / 228~3,500Dual peaks indicating lactam/lactim mixture.
3-Fluoro-2-pyridone C3 (ortho to C=O)Methanol302–305~6,100Slight red shift due to +M effect on conjugated system.
5-Fluoro-2-pyridone C5 (meta to C=O)Methanol298–300~5,800Minimal shift; inductive effect counters mesomeric donation.
3-CF

-2-pyridone
C3 (Trifluoromethyl)Ethanol312~7,200Strong red shift; hyperconjugation extends effective chromophore.

*Values estimated based on substituent auxochromic constants and derivative data.

Solvatochromism and Tautomeric Equilibrium

The most critical variable in analyzing these spectra is the solvent. Fluorinated 2-pyridones exist in an equilibrium between the 2-pyridone (Lactam) and 2-hydroxypyridine (Lactim) forms.

  • Polar Protic Solvents (Water, MeOH): Stabilize the polar Lactam form via hydrogen bonding. The spectrum shows a single dominant peak ~300 nm.

  • Non-Polar Solvents (Hexane, Cyclohexane): Favor the aromatic Lactim form. The spectrum shifts, often showing vibrational fine structure and a blue-shifted

    
    .[2]
    

Impact of Fluorine: Electron-withdrawing groups (like F and CF


) generally stabilize the Lactam  form in solution by increasing the acidity of the N-H proton, making the amide-like resonance structure more favorable compared to the parent compound.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the environmental factors driving the structural shift, which is directly readable via UV-Vis.

Tautomerism Lactam 2-Pyridone Form (Lactam) λmax ~300 nm Lactim 2-Hydroxypyridine Form (Lactim) λmax ~270-280 nm Lactam->Lactim Non-polar Solvents (Gas Phase) Lactim->Lactam Polar Solvents (Water/MeOH) Solvent Solvent Polarity Solvent->Lactam High Dielectric Stabilizes Dipole Fluorine Fluorine Substitution (Electronic Effect) Fluorine->Lactam Inductive Withdrawal Stabilizes Amide

Figure 1: Tautomeric equilibrium drivers. Polar solvents and fluorine substitution shift the equilibrium toward the Lactam form, which is the biologically relevant scaffold.

Experimental Protocol: Reliable Spectral Acquisition

To ensure data integrity (E-E-A-T), follow this self-validating protocol. This workflow minimizes artifacts caused by aggregation or pH sensitivity.

Materials
  • Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff <205 nm).

  • Cuvettes: Quartz (Suprasil), 10 mm path length.

  • Blank: Pure solvent from the same bottle used for dilution.

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh ~1.0 mg of the fluorinated 2-pyridone derivative.

    • Dissolve in 10 mL of Methanol to create a ~100 µg/mL stock.

    • Checkpoint: Ensure complete dissolution; sonicate if necessary. Fluorinated derivatives can be hydrophobic.

  • Dilution Series (Linearity Check):

    • Prepare three working concentrations: 5 µg/mL, 10 µg/mL, and 20 µg/mL.

    • Why: 2-pyridones can dimerize at high concentrations. Overlapping spectra at different concentrations (normalized) confirms monomeric species.

  • Acquisition:

    • Baseline: Run a background scan with the blank solvent.

    • Scan Parameters: Range 200–400 nm; Scan speed: Medium (approx. 200 nm/min); Slit width: 1.0 nm.

    • Measurement: Record spectra for all three concentrations.

  • Data Validation:

    • Calculate the Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
    • The

      
       values for the three concentrations should vary by <5%. If deviations occur, check for aggregation or solubility issues.
      
Analytical Workflow Diagram

UV_Workflow Start Start: Sample Preparation Weigh Weigh ~1mg Sample (Precision Balance) Start->Weigh Dissolve Dissolve in MeOH (Stock Solution) Weigh->Dissolve Dilute Prepare Dilution Series (5, 10, 20 µg/mL) Dissolve->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Scan Acquire Spectra (200-400 nm) Blank->Scan Calc Calculate Epsilon (ε) Scan->Calc Decision Is ε constant? Calc->Decision Report Report λmax & ε Decision->Report Yes Retry Check Solubility/Aggregation Decision->Retry No Retry->Dilute

Figure 2: Validated workflow for UV-Vis characterization of fluorinated heterocycles.

References

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • Kim, D. S., et al. (2024). Design of 2-Pyridone Fluorophores for Brighter Emissions at Longer Wavelengths. Chemistry – A European Journal. Retrieved from [Link]

  • Alhatem, A. A. (2018). Tautomeric Equilibria of Substituted 2-Pyridone/2-Hydroxypyridine in the Gas and Aqueous Phases. Chemical Science International Journal. Retrieved from [Link]

  • PubChem. (2025). 3-(Trifluoromethyl)-2(1H)-pyridinone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Interpreting Ultraviolet Spectra - The Effect of Conjugation. Retrieved from [Link]

Sources

High-Resolution Mass Spectrometry and Fragmentation Dynamics of Difluoropyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereoelectronic Complexity of Fluorinated Pyridines

In modern medicinal chemistry and agrochemical development, the incorporation of difluoropyridine moieties is a privileged strategy used to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. However, the exact positioning of the fluorine atoms (ortho, meta, or para to the nitrogen) fundamentally alters the electronic landscape of the pyridine ring.

As a Senior Application Scientist, I frequently observe that these stereoelectronic differences manifest dramatically during mass spectrometric (MS) analysis. Understanding the precise ionization energies and fragmentation pathways of difluoropyridine isomers is not just an academic exercise—it is critical for accurate metabolite identification, structural elucidation, and the optimization of collision-induced dissociation (CID) workflows in drug development.

This guide provides an objective, data-driven comparison of the mass spectrometric behavior of key difluoropyridine isomers, supported by high-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy and tandem mass spectrometry (MS/MS) data.

Comparative Ionization Energetics: VUV-MATI Insights

To truly understand how a molecule will behave in a mass spectrometer, we must first understand its ionization dynamics. High-resolution VUV-MATI spectroscopy allows us to precisely measure the adiabatic ionization energy (AIE) and observe the geometric distortions a molecule undergoes when it transitions from a neutral ground state to a radical cation.

The position of the fluorine atoms dictates the stabilization of the Highest Occupied Molecular Orbital (HOMO).

  • 2,6-Difluoropyridine (2,6-DFP): The introduction of two ortho-fluorine atoms stabilizes the nonbonding orbital through interactions with the fluorine

    
    -type lone pairs. Upon ionization, 2,6-DFP undergoes a significant symmetry shift from 
    
    
    
    to
    
    
    , characterized by out-of-plane ring-bending modes[1].
  • 2,5-Difluoropyridine (2,5-DFP): In contrast, meta-fluorination provides weaker hyperconjugative stabilization of the HOMO (which retains strong

    
    -character). Consequently, 2,5-DFP exhibits a lower AIE and undergoes less extensive geometric reorganization upon ionization compared to its isomers[2].
    
  • 2,3-Difluoropyridine (2,3-DFP): Incorporating both ortho- and meta-substituents, this isomer demonstrates intermediate stabilization, with ionization triggering out-of-plane vibrational modes due to symmetry lowering[3].

Table 1: Comparative Ionization and Energetic Properties
IsomerAIE (

State)
AIE (

State)
Cationic SymmetryOrbital Reorganization Dynamics
2,5-Difluoropyridine 77,760 cm⁻¹ (9.64 eV)78,227 cm⁻¹NonplanarMinimal geometric reorganization;

-character HOMO[2].
2,6-Difluoropyridine 78,365 cm⁻¹ (9.716 eV)N/A

(Shift from

)
Significant out-of-plane ring-bending; lone pair stabilization[1].
2,3-Difluoropyridine 78,202 cm⁻¹ (9.695 eV)78,754 cm⁻¹NonplanarWeaker hyperconjugative stabilization by meta-fluorine[3].

Fragmentation Pathways in EI and ESI-MS/MS

When subjected to Electron Ionization (EI) or Collision-Induced Dissociation (CID) in LC-ESI-MS/MS workflows, difluoropyridines exhibit highly specific, thermodynamically driven fragmentation pathways.

  • Loss of Hydrogen Cyanide (-27 Da): A hallmark of azabenzene fragmentation is the cleavage of the aromatic ring to expel HCN[4]. For difluoropyridines, this yields a fluorinated cyclobutadiene-like radical cation (

    
     at m/z 88). This pathway is highly dependent on the availability of ring protons and the stability of the resulting acylium or cyclobutadiene-like ions[5].
    
  • Loss of Hydrogen Fluoride (-20 Da): Driven by the extreme thermodynamic stability of the HF neutral loss, this pathway produces a highly reactive

    
     species (m/z 95).
    
  • Loss of Fluorine Radical (-19 Da): Direct homolytic cleavage of the C-F bond yields an even-electron

    
     cation (m/z 96).
    

MS_Fragmentation M [M]⁺• (m/z 115) Difluoropyridine HF_loss [M - HF]⁺• m/z 95 M->HF_loss -HF (-20 Da) HCN_loss [M - HCN]⁺• m/z 88 M->HCN_loss -HCN (-27 Da) F_loss [M - F]⁺ m/z 96 M->F_loss -F• (-19 Da)

Fragmentation pathways of difluoropyridine radical cations under mass spectrometric conditions.

Experimental Protocol: Self-Validating MS/MS and VUV-MATI Workflow

To ensure scientific integrity and reproducible structural elucidation, the following methodology establishes a self-validating system for analyzing fluorinated heteroaromatics.

Step 1: System Suitability and Calibration (LC-ESI-MS/MS)
  • Causality: Before analyzing unknowns, the mass spectrometer must be calibrated to ensure mass accuracy < 2 ppm. Fluorinated compounds are highly susceptible to in-source fragmentation; thus, optimizing the declustering potential (DP) is strictly required to preserve the intact

    
     precursor.
    
  • Action: Infuse a standardized tuning mix containing a fluorinated internal standard (e.g., trifluoroacetic acid clusters for negative mode, or a known fluoropyridine for positive mode).

  • Self-Validation Checkpoint: Verify that the isotopic distribution of the internal standard matches theoretical models with >95% fidelity. If mass drift exceeds 2 ppm, halt and recalibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer.

Step 2: Supersonic Jet Expansion (VUV-MATI)
  • Causality: Room-temperature molecules possess populated excited vibrational states ("hot bands") that congest the spectrum and obscure the true adiabatic ionization energy.

  • Action: Seed the difluoropyridine sample in a carrier gas (e.g., Argon at 2 atm) and expand it through a pulsed nozzle (e.g., 500

    
    m diameter) into a vacuum chamber. This drops the internal rovibrational temperature to near absolute zero (
    
    
    
    5 K).
  • Action: Intersect the cooled molecular beam with a tunable VUV laser. Apply a delayed pulsed electric field (e.g., 20 V/cm) to field-ionize the high-n Rydberg states.

Step 3: Collision-Induced Dissociation (CID) Mapping
  • Causality: To map the fragmentation pathways (HCN vs. HF loss), energy must be incrementally applied to the isolated precursor ion.

  • Action: Isolate the precursor ion (m/z 115 for EI, or m/z 116 for ESI+) in the quadrupole. Ramp the collision energy (CE) from 10 eV to 40 eV using Nitrogen or Argon as the collision gas.

  • Action: Record the appearance energies of the m/z 88, 95, and 96 product ions.

Step 4: Franck-Condon (FC) Simulation Validation
  • Causality: Empirical MATI spectra must be mathematically validated to confirm that the observed vibrational progressions correspond to the actual geometric distortions of the cation.

  • Action: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to optimize the ground (

    
    ) and cationic (
    
    
    
    ) geometries. Run FC simulations to calculate the theoretical vibrational overlap integrals.
  • Self-Validation Checkpoint: The simulated FC spectrum must mirror the empirical VUV-MATI spectrum. If out-of-plane bending modes appear in the empirical data but not the simulation, the theoretical symmetry assignment (e.g., assuming

    
     instead of 
    
    
    
    ) is incorrect and must be refined[1].

Conclusion

The mass spectrometric analysis of difluoropyridines requires a nuanced understanding of stereoelectronic effects. As demonstrated, meta-fluorination (as seen in 2,5-DFP) results in lower ionization energies and minimal geometric reorganization compared to ortho-fluorination (2,6-DFP), which induces significant out-of-plane distortions upon ionization. By coupling high-resolution LC-MS/MS fragmentation mapping with VUV-MATI spectroscopy and Franck-Condon simulations, researchers can establish an unambiguous, self-validating framework for the structural elucidation of these critical pharmaceutical building blocks.

References

  • Investigating valence orbitals and cationic structure of 2,6-difluoropyridine via high-resolution VUV-MATI spectroscopy and Franck–Condon simulations Source: RSC Publishing (Physical Chemistry Chemical Physics) URL:[Link]

  • Resolving ionization-induced distortions in 2,5-difluoropyridine: influences of meta-fluorination on electronic and vibrational structures Source: RSC Publishing (Physical Chemistry Chemical Physics) URL:[Link]

  • Ionization-Induced Electronic and Vibronic Structure of 3,5-Difluoropyridine Probed by VUV-MATI Spectroscopy Source: ResearchGate URL:[Link]

  • VUV photoionisation of free azabenzenes: Pyridine, pyrazine, pyrimidine, pyridazine and s-triazine Source: International Journal of Mass Spectrometry (via ResearchGate) URL:[Link]

  • The Role of Aldehyde Oxidase and Xanthine Oxidase in the Biotransformation of a Novel Negative Allosteric Modulator Source: PMC / NIH URL:[Link]

Sources

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